1-propyl-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11(13)12(14)15/h3-6,8H,2,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVFETBXTISVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 1-propyl-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 1-propyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 1-propyl-1H-indole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. The synthesis is achieved through a robust two-step sequence involving the N-alkylation of an indole-2-carboxylate ester followed by saponification. This guide includes detailed, step-by-step protocols, integrated safety information, and a complete analysis of the spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) required to validate the structure and purity of the final compound.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1] Indole-2-carboxylic acid and its derivatives, in particular, serve as crucial intermediates in the synthesis of drugs targeting a wide range of conditions, from inflammation and cancer to viral infections.[2][3] The strategic modification of the indole nitrogen (N-1 position) is a common approach to modulate the biological activity, solubility, and metabolic stability of these molecules.
This guide presents an authoritative protocol for the preparation of 1-propyl-1H-indole-2-carboxylic acid. The chosen synthetic strategy is valued for its efficiency, high yield, and the ready availability of starting materials, making it suitable for both small-scale research and larger-scale process development.
Synthetic Strategy and Pathway
The synthesis of 1-propyl-1H-indole-2-carboxylic acid is most efficiently approached via a two-step process starting from the commercially available ethyl 1H-indole-2-carboxylate. This strategy involves:
-
N-Alkylation: Introduction of the propyl group onto the indole nitrogen via a nucleophilic substitution reaction.
-
Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid.
This pathway is generally preferred over alternatives like the Fischer indole synthesis for this specific target, as it avoids the potentially lower yields and regioselectivity issues associated with using substituted hydrazines.[4][5]
Overall Synthetic Scheme
The diagram below outlines the complete synthetic transformation from the starting ester to the final acid product.
Caption: Reaction scheme for the two-step synthesis.
Detailed Experimental Protocol
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of Ethyl 1-propyl-1H-indole-2-carboxylate
-
Causality: The indole N-H proton is weakly acidic and can be removed by a moderately strong base like potassium carbonate (K₂CO₃). The resulting indolide anion is a potent nucleophile that readily attacks the electrophilic carbon of 1-bromopropane in an Sₙ2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it solvates the potassium cation without interfering with the nucleophile.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
1-Bromopropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-indole-2-carboxylate (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of ester).
-
Add anhydrous potassium carbonate (1.5 eq). The fine powder provides a large surface area for the reaction.
-
Add 1-bromopropane (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80 °C using an oil bath and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 4x the volume of DMF).
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 1-propyl-1H-indole-2-carboxylate, which can often be used in the next step without further purification.
Step 2: Saponification to 1-propyl-1H-indole-2-carboxylic acid
-
Causality: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the ester's carbonyl carbon. This is a classic nucleophilic acyl substitution. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid to a carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral product.
Materials:
-
Crude Ethyl 1-propyl-1H-indole-2-carboxylate
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, 2M solution)
Procedure:
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Add sodium hydroxide pellets (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a small amount of a nonpolar solvent like hexanes or ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify by adding 2M HCl dropwise while stirring. The target acid will precipitate out of the solution as a solid. Continue adding acid until the pH is ~2.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the solid product, preferably under vacuum.
Purification by Recrystallization
-
Principle: Recrystallization purifies solid compounds by leveraging differences in solubility.[6] The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while impurities are either insoluble or remain in solution upon cooling. As the solution slowly cools, the pure compound crystallizes, excluding impurities from its crystal lattice.
Procedure:
-
Select an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The ideal solvent dissolves the product well when hot but poorly when cold.
-
Place the crude, dry product in an Erlenmeyer flask.
-
Add the primary solvent (e.g., ethanol) dropwise to the heated flask until the solid just dissolves.
-
If using a co-solvent, add the "anti-solvent" (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the primary solvent to redissolve.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Caption: General workflow for purification by recrystallization.
Characterization and Data Analysis
The identity and purity of the synthesized 1-propyl-1H-indole-2-carboxylic acid must be confirmed using a suite of analytical techniques. The following data are representative of a pure sample.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~10-12 ppm (s, 1H, COOH); 7.6-7.7 ppm (d, 1H, Ar-H); 7.4-7.5 ppm (d, 1H, Ar-H); 7.1-7.3 ppm (m, 2H, Ar-H); 7.0-7.1 ppm (s, 1H, Ar-H); 4.4-4.5 ppm (t, 2H, N-CH₂); 1.8-1.9 ppm (sextet, 2H, CH₂); 0.9-1.0 ppm (t, 3H, CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm (C=O); ~138 ppm (Ar-C); ~128 ppm (Ar-C); ~125 ppm (Ar-CH); ~123 ppm (Ar-CH); ~121 ppm (Ar-CH); ~111 ppm (Ar-CH); ~105 ppm (Ar-CH); ~46 ppm (N-CH₂); ~23 ppm (CH₂); ~11 ppm (CH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-2500 cm⁻¹ (broad, O-H stretch); ~2960 cm⁻¹ (C-H stretch, alkyl); ~1700 cm⁻¹ (strong, sharp, C=O stretch) |
| Mass Spec. (ESI+) | m/z | 204.09 [M+H]⁺, 226.08 [M+Na]⁺ (Calculated for C₁₂H₁₃NO₂: 203.24) |
| Physical Property | Melting Point | Solid at room temperature. |
Analysis of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The downfield singlet above 10 ppm is characteristic of a carboxylic acid proton.[7] The signals between 7.0 and 7.7 ppm confirm the presence of the indole aromatic ring. Critically, the appearance of a triplet (~4.4 ppm), a sextet (~1.8 ppm), and another triplet (~0.9 ppm) in a 2:2:3 integration ratio unequivocally confirms the presence of the N-propyl group.
-
¹³C NMR Spectroscopy: The carbon spectrum shows a signal for the carbonyl carbon around 165-170 ppm.[8] The aromatic region will display eight distinct signals for the indole core. The three upfield signals (~46, 23, 11 ppm) correspond to the three carbons of the propyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band from 2500-3300 cm⁻¹ is the classic signature of the O-H bond in a hydrogen-bonded carboxylic acid dimer.[8] The intense, sharp peak around 1700 cm⁻¹ corresponds to the C=O carbonyl stretch.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For electrospray ionization (ESI) in positive mode, the expected peak would be the protonated molecule [M+H]⁺ at m/z 204. The molecular ion peak in electron ionization (EI) would be at m/z 203.[9]
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of 1-propyl-1H-indole-2-carboxylic acid. By following the two-step protocol of N-alkylation and saponification, researchers can obtain the target compound in high yield and purity. The comprehensive characterization data provided serves as a benchmark for validating the successful synthesis of the molecule, ensuring its quality for subsequent applications in drug discovery and development.
References
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Wang, S., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 212-218. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Pasha, M. A., & Kumar, H. V. (2008). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Synthetic Communications, 38(8), 1246-1252. [Link]
-
Voskressensky, L. G., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5304. [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Unangst, P. C., et al. (1988). Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids. II. Preparation of 3-dialkylamino, 3-alkylthio, 3-alkylsulfinyl, and 3-alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry, 25(5), 1491-1496. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- JebaReeda, V. S., et al. (2025). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Bulletin of the Chemical Society of Ethiopia, 39(4).
-
Guo, X.-X., et al. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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NIST. (n.d.). Indole-2-carboxylic acid Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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DOI. (n.d.). Supporting Information. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
-
ResearchGate. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
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PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Retrieved from [Link]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
Reddit. (2024). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Physicochemical Properties and Technical Guide: 1-Propyl-1H-indole-2-carboxylic Acid
Topic: Physicochemical properties of 1-propyl-1H-indole-2-carboxylic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
1-Propyl-1H-indole-2-carboxylic acid (CAS 59908-66-6) is a critical heterocyclic building block in medicinal chemistry. Structurally characterized by an indole core functionalized with a carboxylic acid at the C2 position and a propyl chain at the N1 position, it serves as a versatile scaffold for the synthesis of bioactive compounds. Its primary applications lie in the development of synthetic cannabinoids (specifically aminoalkylindole derivatives like JWH-015 analogs), Mcl-1 inhibitors for oncology, and Endothelin Converting Enzyme (ECE) inhibitors for cardiovascular therapeutics. This guide provides a comprehensive analysis of its physicochemical parameters, synthetic methodologies, and spectral characteristics to support rigorous experimental design.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
| Parameter | Detail |
| IUPAC Name | 1-Propyl-1H-indole-2-carboxylic acid |
| CAS Registry Number | 59908-66-6 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| SMILES | CCCN1C2=CC=CC=C2C=C1C(=O)O |
| InChI Key | NEVFETBXTISVKK-UHFFFAOYSA-N |
| Structural Class | Indole-2-carboxylic acid derivative; N-alkylindole |
Physicochemical Parameters
The following data aggregates experimental observations and high-confidence predictive models essential for formulation and process chemistry.
| Property | Value / Range | Context & Implications |
| Physical State | Solid (Powder) | Typically off-white to pale yellow crystalline powder. |
| Melting Point | 180–200 °C (Predicted)* | Experimental data limited. Homologs (N-methyl) melt ~212°C; parent (NH) melts ~203°C. Propyl chain likely disrupts packing slightly, lowering MP. |
| Solubility (Water) | ~0.4 mg/mL (Low) | Highly lipophilic; poor aqueous solubility requires organic co-solvents (DMSO, DMF) for biological assays. |
| Solubility (Organic) | High | Soluble in DMSO (>10 mg/mL), Methanol, Ethanol, DMF.[1] |
| LogP (Octanol/Water) | 3.8 ± 0.4 (Predicted) | Indicates high membrane permeability but potential for non-specific binding. Significant increase over parent indole-2-COOH (LogP ~2.3). |
| pKa (Acid) | 3.8 – 4.2 (Predicted) | The C2-COOH is acidic. At physiological pH (7.4), it exists primarily as the carboxylate anion (COO⁻). |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Favorable for blood-brain barrier (BBB) penetration, relevant for CNS-active derivatives. |
Synthesis & Purification Protocols
Strategic Route Selection
Direct alkylation of indole-2-carboxylic acid is challenging due to the competing nucleophilicity of the carboxylate group. The standard, high-yield protocol involves N-alkylation of the ester intermediate followed by saponification. This ensures regiospecificity at the N1 position.
Step-by-Step Protocol
Step 1: N-Alkylation of Ethyl Indole-2-carboxylate
-
Reagents: Ethyl indole-2-carboxylate (1.0 eq), 1-Bromopropane (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve ethyl indole-2-carboxylate in anhydrous DMF under N₂ atmosphere.
-
Cool to 0°C and slowly add NaH. Stir for 30 mins to generate the indole anion.
-
Add 1-Bromopropane dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours (Monitor by TLC: Hexane/EtOAc 4:1).
-
Quench: Pour into ice water. Extract with Ethyl Acetate.
-
Purification: Flash column chromatography (Silica gel) if necessary, though the product often precipitates pure.
-
Step 2: Hydrolysis (Saponification)
-
Reagents: N-Propyl-indole-2-carboxylate ester (from Step 1), NaOH or LiOH (3.0 eq), Ethanol/Water (3:1).
-
Procedure:
-
Dissolve the ester in Ethanol.[1] Add aqueous NaOH solution.
-
Reflux at 80°C for 2–3 hours.
-
Workup: Evaporate Ethanol. Acidify the remaining aqueous phase with 1M HCl to pH ~2.
-
Isolation: The free acid (1-propyl-1H-indole-2-carboxylic acid) will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
-
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway ensuring N1-regioselectivity via ester intermediate.
Analytical Characterization
Validating the structure requires confirming the presence of the propyl chain and the carboxylic acid while ensuring the indole core remains intact.
Nuclear Magnetic Resonance (NMR)
Predicted shifts based on homologous series (N-Methyl/N-Butyl analogs).
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.80 (bs, 1H): –COOH (Carboxylic acid proton, exchangeable).
-
δ 7.65 (d, J=8.0 Hz, 1H): Indole C4-H.
-
δ 7.55 (d, J=8.2 Hz, 1H): Indole C7-H.
-
δ 7.30 (s, 1H): Indole C3-H (Characteristic singlet for 2-substituted indoles).
-
δ 7.25 (t, 1H): Indole C6-H.
-
δ 7.08 (t, 1H): Indole C5-H.
-
δ 4.55 (t, J=7.2 Hz, 2H): N-CH ₂-CH₂-CH₃ (Deshielded by nitrogen).
-
δ 1.75 (m, 2H): N-CH₂-CH ₂-CH₃.
-
δ 0.88 (t, J=7.4 Hz, 3H): N-CH₂-CH₂-CH ₃.
Mass Spectrometry (MS)[5]
-
Ionization Mode: ESI (+) or (-)
-
Molecular Ion: [M+H]⁺ = 204.24 m/z; [M-H]⁻ = 202.23 m/z.
-
Fragmentation: Loss of CO₂ (M-44) is common in ESI(-) mode.
Applications in Drug Discovery
Synthetic Cannabinoid Scaffold
This compound is a direct precursor to JWH-015 (2-methyl-1-propyl-1H-indol-3-yl-1-naphthalenyl-methanone) analogs.
-
Mechanism: The carboxylic acid at C2 is often removed (decarboxylation) or transformed into a bioisostere, while the C3 position is acylated with a naphthyl or adamantyl group.
-
Relevance: The length of the N-alkyl chain (propyl vs. pentyl) critically modulates affinity for CB1 vs. CB2 receptors. Propyl chains often shift selectivity toward CB2 .
Mcl-1 Inhibitors (Oncology)
Indole-2-carboxylic acids serve as core scaffolds for inhibiting Myeloid Cell Leukemia 1 (Mcl-1) , an anti-apoptotic protein overexpressed in many cancers.
-
Role: The carboxylic acid forms hydrogen bonds with Arg263 in the Mcl-1 binding pocket, while the N-propyl group occupies a hydrophobic sub-pocket, enhancing potency compared to the unsubstituted indole.
ECE Inhibitors (Cardiovascular)
Derivatives of 1-propyl-1H-indole-2-carboxylic acid have been investigated as Endothelin Converting Enzyme (ECE) inhibitors.
-
Therapeutic Target: Treating hypertension and heart failure by preventing the conversion of Big Endothelin-1 to the potent vasoconstrictor Endothelin-1.
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle in a fume hood to avoid dust inhalation.
-
Storage: Store at Room Temperature (RT), kept dry. Stable under normal conditions.
References
-
Sigma-Aldrich. 1-propyl-1H-indole-2-carboxylic acid Product Detail.Link
-
National Institutes of Health (NIH) - PubChem. Indole-2-carboxylic acid (Parent Compound Data).Link
-
Huettner, J. E. "Indole-2-carboxylic acid: A competitive antagonist of potentiation by glycine at the NMDA receptor."[2] Science, 1989. Link
-
European Patent Office. Substituted 2,5-diamidoindoles as ECE inhibitors. Patent CA2461919A1. Link
-
ChemicalBook. 1-Propyl-1H-indole-2-carboxylic acid CAS 59908-66-6 Data.Link
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The Renaissance of Indole-2-Carboxylic Acid: From NMDA Antagonism to Multi-Target Inhibition
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
The indole-2-carboxylic acid (I2CA) scaffold represents a privileged structure in medicinal chemistry, historically anchored by its utility as a glycine-site NMDA receptor antagonist. However, recent developments (2023-2024) have repositioned this pharmacophore as a versatile chelating core for HIV-1 integrase inhibitors and a scaffold for dual-kinase targeting in oncology. This guide provides a technical analysis of the I2CA structure-activity relationship (SAR), validated synthetic protocols, and biological assay methodologies.
Part 1: The Pharmacophore & Structural Logic[1][2]
The I2CA scaffold is defined by a fused bicyclic nitrogen heterocycle with a carboxylic acid moiety at the C2 position. Its biological utility stems from three distinct chemical features:
-
The C2-Carboxylate (Bioisostere): Acts as a rigid bioisostere for the glycine carboxylate group (in NMDA receptors) and mimics the diketo-acid motif required for metal chelation (
) in viral integrases. -
The Indole NH (H-Bond Donor): Provides a critical hydrogen bond donor site, often interacting with backbone carbonyls in receptor active sites.
-
The Benzenoid Ring (Hydrophobic/Steric): The C4-C7 positions allow for lipophilic tuning (halogenation) to penetrate the Blood-Brain Barrier (BBB) or engage in
-stacking interactions.
Visualization: Structure-Activity Relationship (SAR)
The following diagram outlines the functional logic of the I2CA scaffold based on recent medicinal chemistry data.
Figure 1: SAR Logic of Indole-2-Carboxylic Acid. Key functional zones for medicinal chemistry optimization.
Part 2: Therapeutic Applications[2][4]
Neuroprotection: NMDA Receptor Antagonism
The classic application of I2CA analogues is the competitive antagonism of the glycine co-agonist site on the NMDA receptor. Unlike channel blockers (e.g., MK-801), glycine site antagonists prevent channel opening without the psychotomimetic side effects associated with channel blockade.
-
Key Compound: Gavestinel (GV150526).
-
Mechanism: The indole-2-carboxylate group overlaps with the glycine binding pocket. Substitution at C4 and C6 (e.g., dichloro) locks the conformation and improves hydrophobic fit.
Infectious Disease: HIV-1 Integrase Inhibition
Recent studies (2023) have identified I2CA as a potent scaffold for inhibiting HIV-1 integrase strand transfer.
-
Mechanism: The C2-carboxylic acid and the indole nitrogen form a tridentate chelation complex with the two magnesium ions (
) in the integrase active site, halting viral DNA integration. -
Advantage: This scaffold offers a high genetic barrier to resistance compared to first-generation raltegravir analogues.
Oncology: Kinase Inhibition
Novel 3-substituted indole-2-carboxamides have shown dual inhibitory activity against EGFR and VEGFR-2.
-
Mechanism: The indole core occupies the ATP-binding pocket of the kinase, while C2-amide extensions reach into the solvent-accessible region, stabilizing the inactive conformation.
Part 3: Synthetic Protocols
To ensure reproducibility and trustworthiness, we focus on the Fischer Indole Synthesis route, which remains the most robust method for generating 2-carboxylates at scale.
Workflow Visualization
Figure 2: Fischer Indole Synthesis Pathway. The standard route for generating the I2CA core.
Detailed Protocol: Synthesis of 4,6-Dichloroindole-2-carboxylic Acid
Note: This protocol is adapted for high-purity output suitable for biological screening.
-
Hydrazone Formation:
-
Cyclization (Fischer Indole):
-
Mix the crude hydrazone with Polyphosphoric Acid (PPA, 20 g).
-
Heat to 100°C with vigorous mechanical stirring for 3 hours. Critical: Do not overheat (>120°C) to avoid charring.
-
Pour the hot reaction mixture onto crushed ice (200 g) with stirring. The ester will precipitate as a solid.
-
Filter, wash with water, and recrystallize from ethanol.
-
-
Hydrolysis:
-
Dissolve the ester (5 mmol) in THF:Water (1:1, 20 mL).
-
Add LiOH (15 mmol) and stir at room temperature for 4 hours.
-
Acidify with 1M HCl to pH 2. The free acid will precipitate.
-
Filter and dry under vacuum.[3]
-
Part 4: Biological Validation Assays
Assay 1: NMDA Glycine Site Binding (Radioligand)
Purpose: To determine the affinity (
Protocol:
-
Membrane Preparation: Use rat cortical synaptic membranes. Wash 4x in Tris-acetate buffer (50 mM, pH 7.4).
-
Incubation:
-
Ligand:
(10 nM) or (10 nM). Note: MDL-105,519 is preferred for higher specificity. -
Non-specific binding: Define using 1 mM Glycine or 100 µM D-Serine.
-
Test Compound: 10 concentrations (0.1 nM to 10 µM).
-
-
Condition: Incubate for 60 mins at 4°C (to minimize receptor desensitization).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Assay 2: In Vitro Cytotoxicity (MTT Assay)
Purpose: To screen for anticancer activity or assess neurotoxicity.
Protocol:
-
Seeding: Plate cells (e.g., HepG2 for liver cancer or SH-SY5Y for neuro studies) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds dissolved in DMSO (Final DMSO < 0.1%). Treat for 48h.
-
Labeling: Add MTT reagent (5 mg/mL in PBS) to each well (20 µL/well). Incubate for 4 hours at 37°C.
-
Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm.
Data Presentation: Comparative Activity
Table 1: Biological Activity Profile of Selected Indole-2-Carboxylic Acid Analogues
| Compound ID | Substitution (C3/C5/C6) | Target | Activity ( | Reference |
| I2CA (Parent) | H / H / H | NMDA (Gly) | [1] | |
| 5-Fluoro-I2CA | H / 5-F / H | NMDA (Gly) | [1] | |
| Gavestinel | Vinyl-amide / 4,6-diCl | NMDA (Gly) | [2] | |
| Compd 17a | 3-benzyloxy / 6-F | HIV Integrase | [3] | |
| Compd 5s | 3-subst-amide / 5-Cl | Plasmodium | [4] |
Part 5: Mechanism of Action (NMDA)
The following diagram illustrates the competitive antagonism mechanism at the NMDA receptor, distinguishing I2CA activity from channel blockers.
Figure 3: Competitive Antagonism at the NMDA Receptor. I2CA blocks glycine potentiation, preventing excitotoxic calcium influx.[7]
References
-
Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[4][7][8][9] Science, 243(4898), 1611-1613.[7]
-
Diener, H. C., et al. (2000). Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial.[10] The Lancet, 355(9219), 1949-1954.
-
Wang, Y. C., et al. (2023).[11] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[3][4] Molecules, 28(24), 8020.
-
Perez, C., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au.
-
Salituro, F. G., et al. (1990). Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor.[12] Journal of Medicinal Chemistry, 33(11), 2944-2946.
Sources
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- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. | PDF or Rental [articles.researchsolutions.com]
- 9. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of 1-propyl-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide
This guide provides an in-depth exploration of 1-propyl-1H-indole-2-carboxylic acid derivatives, a promising class of compounds with significant potential in drug discovery. We will delve into the synthetic pathways, analytical characterization, and the scientific rationale behind their investigation as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in the development of novel therapeutics.[1][2] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention for their diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[3][4][5]
This guide focuses specifically on 1-propyl-1H-indole-2-carboxylic acid derivatives. The introduction of a propyl group at the N-1 position of the indole ring can significantly influence the molecule's lipophilicity and steric profile, potentially leading to enhanced potency, selectivity, and pharmacokinetic properties. We will explore the synthesis of this core structure and its subsequent derivatization to generate a library of compounds for biological evaluation.
Synthetic Strategies: From Precursors to Lead Compounds
The synthesis of 1-propyl-1H-indole-2-carboxylic acid and its derivatives can be approached through several established methods for indole formation, followed by functionalization. The Fischer indole synthesis is a classic and versatile method for this purpose.[1]
Core Synthesis: The Fischer Indole Synthesis
The synthesis of the 1-propyl-1H-indole-2-carboxylic acid core begins with the reaction of 1-propylhydrazine with a suitable keto-acid, such as pyruvic acid, to form a hydrazone. This intermediate then undergoes cyclization under acidic conditions to yield the desired indole-2-carboxylic acid.
Experimental Protocol: Synthesis of 1-propyl-1H-indole-2-carboxylic acid
Materials:
-
1-propylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 1-propylhydrazine hydrochloride (1.0 eq) in ethanol. Add pyruvic acid (1.1 eq) dropwise while stirring at room temperature. Continue stirring for 2 hours.
-
Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq). The mixture is then heated to reflux for 4 hours.[3] The reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: After cooling to room temperature, the reaction is quenched by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. The product is then extracted with ethyl acetate (3 x 50 mL).[3]
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Derivatization Strategies
With the 1-propyl-1H-indole-2-carboxylic acid core in hand, a variety of derivatives can be synthesized to explore structure-activity relationships (SAR). Key modification points include the carboxylic acid group and the indole ring itself.
-
Amide Coupling: The carboxylic acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a diverse range of amines to generate a library of amides.[6]
-
Esterification: Reaction of the carboxylic acid with various alcohols under acidic conditions will yield the corresponding esters.[7]
-
Ring Functionalization: Electrophilic aromatic substitution reactions, such as halogenation or nitration, can be employed to introduce substituents onto the indole ring, further diversifying the chemical space.
The following diagram illustrates the general workflow for the synthesis and derivatization of 1-propyl-1H-indole-2-carboxylic acid.
Caption: Synthetic workflow for 1-propyl-1H-indole-2-carboxylic acid derivatives.
Biological Rationale and Therapeutic Potential
While specific biological data for 1-propyl-1H-indole-2-carboxylic acid derivatives are not yet widely published, the broader class of indole-2-carboxylic acids has shown significant promise in several therapeutic areas. This provides a strong rationale for the exploration of their 1-propyl analogs.
Antiviral Activity: HIV-1 Integrase Inhibition
A significant body of research has identified indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[3][8][9][10] The indole core and the C2 carboxyl group are believed to chelate with the two Mg2+ ions in the active site of the integrase enzyme, preventing the integration of viral DNA into the host genome.[3][8][9]
The introduction of a 1-propyl group could enhance the hydrophobic interactions with the enzyme's active site, potentially leading to increased inhibitory potency. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of HIV-1 integrase inhibition.
Anti-inflammatory Activity: CysLT1 Receptor Antagonism
Certain indole-2-carboxylic acid derivatives have been identified as selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor.[5] CysLT1 receptors are involved in the inflammatory pathways associated with asthma and allergic rhinitis.[5] Antagonism of this receptor can lead to a reduction in inflammation.
The structure-activity relationship studies of these compounds have shown that the indole-2-carboxylic acid moiety is essential for activity.[5] The 1-propyl group could modulate the binding affinity and selectivity for the CysLT1 receptor.
Structure-Activity Relationship (SAR) Insights
The following table summarizes the key structural features and their expected impact on the biological activity of 1-propyl-1H-indole-2-carboxylic acid derivatives, based on data from related compounds.
| Position | Modification | Rationale/Expected Impact | Supporting Evidence |
| N-1 | Propyl group | Increased lipophilicity, potential for enhanced hydrophobic interactions with target proteins. | General principles of medicinal chemistry. |
| C-2 | Carboxylic acid | Essential for chelating metal ions in enzyme active sites (e.g., HIV-1 integrase).[3][9] | Studies on indole-2-carboxylic acid as HIV-1 integrase inhibitors.[3][9] |
| C-3 | Long-chain substituents | Can improve interactions with hydrophobic pockets near the active site of enzymes.[3][8] | Optimization of HIV-1 integrase inhibitors.[3][8] |
| Indole Ring | Halogen substitution | Can enhance binding affinity through halogen bonding and increase metabolic stability. | SAR studies of various indole derivatives. |
Conclusion and Future Directions
1-propyl-1H-indole-2-carboxylic acid derivatives represent a promising area for drug discovery. The synthetic accessibility of the core structure and the potential for diverse functionalization make this a rich scaffold for generating novel therapeutic agents. Future research should focus on the synthesis of a focused library of these compounds and their systematic evaluation in relevant biological assays to validate their therapeutic potential as antiviral and anti-inflammatory agents.
References
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed.
- Indole-2-carboxylic acid. Chem-Impex.
- Indole-2-carboxylic acid derivatives.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC.
- Exploring the Versatile Pharmacological Potential of Indole Deriv
- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2012). European Journal of Chemistry.
- 1-propyl-1H-indole-2-carboxylic acid. Sigma-Aldrich.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). PMC.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
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- 6. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 7. WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google Patents [patents.google.com]
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- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
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Spectroscopic analysis (NMR, IR, Mass) of 1-propyl-1H-indole-2-carboxylic acid
An In-Depth Spectroscopic Guide to the Structural Elucidation of 1-propyl-1H-indole-2-carboxylic acid
Executive Summary
This technical guide provides a comprehensive analysis of 1-propyl-1H-indole-2-carboxylic acid using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and scientists in drug development and chemical analysis, this document moves beyond mere data presentation. It delves into the causality behind the spectral features, offering a framework for structural confirmation rooted in first principles. Each section details the experimental rationale, protocols, and in-depth interpretation of the resulting data, culminating in an integrated analysis that unequivocally confirms the molecular structure.
Introduction: The Analytical Imperative
1-propyl-1H-indole-2-carboxylic acid belongs to a class of indole derivatives, a scaffold of immense importance in medicinal chemistry and pharmacology.[1] The indole nucleus is a prevalent feature in a wide array of biologically active compounds.[1] The addition of the N-propyl group and the C-2 carboxylic acid moiety modulates the compound's physicochemical properties, such as lipophilicity and potential for hydrogen bonding, which are critical for its interaction with biological targets.
Given its potential application in drug discovery, unambiguous structural verification is paramount. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, ensuring its identity, purity, and stability. This guide synthesizes data from NMR, IR, and MS to construct a self-validating analytical narrative for 1-propyl-1H-indole-2-carboxylic acid.
Molecular Structure and Key Features
To interpret the spectroscopic data, we must first consider the molecule's key structural components:
-
Indole Ring: An aromatic bicyclic system composed of a benzene ring fused to a pyrrole ring. This system contains five aromatic protons (H-3, H-4, H-5, H-6, H-7) and nine carbons.
-
Carboxylic Acid Group (-COOH): Attached at the C-2 position, this group is characterized by an acidic proton, a carbonyl (C=O) bond, and a hydroxyl (O-H) bond.
-
N-Propyl Group (-CH₂CH₂CH₃): An aliphatic chain attached to the indole nitrogen, introducing three distinct sets of protons and carbons.
Caption: Structure of 1-propyl-1H-indole-2-carboxylic acid with systematic numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can map the precise connectivity of atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-propyl-1H-indole-2-carboxylic acid in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds with the carboxylic acid proton prevents rapid proton exchange, allowing the -COOH proton to be observed as a distinct, albeit often broad, signal.[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation
The proton NMR spectrum provides a wealth of information. The acidic proton of the carboxylic acid is highly deshielded and appears far downfield, typically in the 10-13 ppm region.[3] Protons on the aromatic indole ring will appear between 7.0 and 8.0 ppm, while the aliphatic protons of the N-propyl group will be found in the more shielded upfield region.
¹³C NMR Spectral Interpretation
The carbon NMR spectrum complements the proton data. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm range.[3] The aromatic carbons of the indole ring resonate between 100 and 140 ppm, while the aliphatic carbons of the propyl group are found in the most shielded region, typically below 50 ppm.
Data Summary: NMR Spectroscopy
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| -COOH | ~13.0 ppm (s, broad, 1H) | ~163 ppm | Highly deshielded acidic proton. Carbonyl carbon is deshielded by two oxygen atoms.[3] |
| H-3 | ~7.3 ppm (s, 1H) | ~105 ppm | Proton and carbon at the C-3 position of the indole ring. |
| H-4, H-7 | ~7.7 ppm (d, 1H), ~7.6 ppm (d, 1H) | ~122 ppm, ~112 ppm | Aromatic protons on the benzene portion of the indole ring adjacent to the ring junction and nitrogen, respectively. |
| H-5, H-6 | ~7.1-7.2 ppm (m, 2H) | ~121 ppm, ~124 ppm | Aromatic protons on the benzene portion of the indole ring. |
| N-CH₂- | ~4.4 ppm (t, 2H) | ~48 ppm | Methylene group directly attached to the electronegative indole nitrogen, causing a downfield shift. |
| -CH₂- | ~1.8 ppm (sext, 2H) | ~23 ppm | Methylene group of the propyl chain. |
| -CH₃ | ~0.9 ppm (t, 3H) | ~11 ppm | Terminal methyl group of the propyl chain. |
| Indole C (Quaternary) | - | ~128 ppm, ~138 ppm | Carbons C-3a and C-7a at the ring fusion and C-2 attached to the carboxyl group. |
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid 1-propyl-1H-indole-2-carboxylic acid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
Spectral Interpretation
The IR spectrum of this molecule is dominated by features from the carboxylic acid group. Due to extensive intermolecular hydrogen bonding in the solid state, the O-H stretching vibration appears as a very broad and strong absorption band.[4][5] The carbonyl (C=O) stretch is also a prominent feature, appearing as a sharp, intense peak.[5]
Data Summary: IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| 2500 - 3300 | O-H Stretch (Carboxylic Acid) | Strong, Very Broad | This characteristic broad envelope is a hallmark of a hydrogen-bonded carboxylic acid dimer.[3][4] |
| ~2960, ~2870 | C-H Stretch (Aliphatic) | Medium | Vibrations from the N-propyl group. |
| ~1700 | C=O Stretch (Carbonyl) | Strong, Sharp | Indicates the presence of the carboxylic acid's carbonyl group.[5] |
| ~1450, ~1600 | C=C Stretch (Aromatic) | Medium-Weak | Vibrations associated with the indole aromatic ring system. |
| 1210 - 1320 | C-O Stretch | Strong | Stretching of the carbon-oxygen single bond in the carboxylic acid group.[4] |
| ~920 | O-H Bend (Out-of-Plane) | Medium, Broad | Another characteristic vibration of carboxylic acid dimers. |
Workflow for FT-IR Analysis
Caption: Standard workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, which can be used to determine the molecular formula, and offers structural insights through the analysis of fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use ESI in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form the [M-H]⁻ ion.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.
Fragmentation Analysis
The molecular formula of 1-propyl-1H-indole-2-carboxylic acid is C₁₂H₁₃NO₂. The monoisotopic mass is 203.0946 g/mol . In negative ion mode ESI-MS, the primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 202.0873. A key fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44.0 Da), a process known as decarboxylation.[6]
Data Summary: Mass Spectrometry
| m/z (Negative Mode) | Ion Formula | Identity | Significance |
| 202.0873 | [C₁₂H₁₂NO₂]⁻ | [M-H]⁻ | Deprotonated molecular ion, confirming the molecular weight. |
| 158.0975 | [C₁₁H₁₂N]⁻ | [M-H-CO₂]⁻ | Result of the characteristic loss of CO₂ from the carboxylate anion.[6] |
Workflow for ESI-MS Analysis
Caption: A typical workflow for ESI-MS analysis.
Integrated Spectroscopic Analysis: A Cohesive Conclusion
The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation.
-
MS establishes the molecular formula as C₁₂H₁₃NO₂.
-
IR confirms the presence of the key functional groups: a hydrogen-bonded carboxylic acid (broad O-H, sharp C=O) and an aromatic ring system.
-
NMR provides the final, detailed map. It confirms the 13 protons and 12 carbons are connected in the precise arrangement of a 1-propyl-1H-indole-2-carboxylic acid structure, from the distinct signals of the N-propyl chain to the chemical shifts of the indole ring protons and the downfield resonance of the carboxylic acid proton.
The combined data from NMR, IR, and MS form a self-consistent and robust body of evidence, allowing for the unequivocal structural assignment of 1-propyl-1H-indole-2-carboxylic acid. This multi-faceted approach is the cornerstone of modern chemical analysis and is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
-
PubChem. Indole-2-carboxylic acid | C9H7NO2. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
JebaReeda, V.S., et al. (2025). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Semantic Scholar. [Link]
-
Baran, W., et al. (2004). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. ResearchGate. [Link]
-
Smith, B.C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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A Technical Guide to the Mechanisms of Action of Indole-2-Carboxylic Acid Compounds
Introduction
The indole-2-carboxylic acid (I2C) scaffold represents a quintessential "privileged structure" in medicinal chemistry. Its rigid, bicyclic aromatic framework provides a versatile template for interacting with a diverse range of biological targets. While seemingly simple, this core is the foundation for compounds exhibiting profoundly different mechanisms of action, dictated by subtle modifications to its structure and the specific biological context. This guide provides an in-depth exploration of the two primary, and functionally distinct, mechanisms of action attributed to I2C and its derivatives: the immunomodulatory inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and the neuromodulatory antagonism of the N-Methyl-D-Aspartate (NMDA) receptor.
Understanding these divergent pathways is critical for researchers in oncology, neuroscience, and drug development. This document will dissect the molecular interactions, signaling consequences, and the experimental methodologies required to validate and quantify the activity of I2C compounds against these two pivotal targets.
Part I: Immunomodulatory Action via Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
The IDO1-Kynurenine Pathway: A Key Axis of Tumor Immune Evasion
Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan.[1][2] This process, known as the kynurenine pathway, involves the oxidative cleavage of tryptophan's indole ring to produce N-formylkynurenine, which is subsequently converted to kynurenine.[2][3]
In a healthy physiological state, IDO1 activity is low. However, in response to inflammatory stimuli, particularly interferon-gamma (IFN-γ), its expression is dramatically upregulated.[4][5] Many tumors exploit this mechanism to create an immunosuppressive microenvironment, effectively shielding themselves from the host immune system.[1][2] This immune evasion is achieved through two primary effects:
-
Tryptophan Depletion: T-cells, critical effectors of the anti-tumor immune response, are highly sensitive to tryptophan levels. IDO1-mediated depletion of this amino acid arrests T-cell proliferation and function.[1][5]
-
Kynurenine Accumulation: The metabolic products of tryptophan breakdown, including kynurenine, are not inert. They actively promote the apoptosis of effector T-cells and drive the differentiation and activation of immunosuppressive regulatory T-cells (Tregs).[1][3]
By inhibiting IDO1, I2C-based compounds can block this immunosuppressive cascade, restoring tryptophan levels and preventing kynurenine accumulation. This "re-awakens" the immune system, making the tumor vulnerable to attack, and has established IDO1 as a major therapeutic target in immuno-oncology.[2][6]
Experimental Validation: Cell-Based IDO1 Inhibition Assay
To determine the potency of a compound against IDO1, a cell-based assay is a robust and physiologically relevant method. This approach measures the direct output of the enzymatic pathway (kynurenine) in a cellular context where factors like cell permeability are inherently tested.
Causality Behind Experimental Design:
-
Cell Line Choice: Human cancer cell lines known to express IDO1 upon stimulation, such as SKOV-3 (ovarian) or HeLa (cervical), are used.[7][8]
-
IDO1 Induction: IFN-γ is the canonical and most potent inducer of IDO1 expression in these cells, mimicking the inflammatory tumor microenvironment.[4]
-
Kynurenine Detection: Kynurenine is a stable metabolite that is secreted into the cell culture medium. Its concentration is directly proportional to IDO1 activity. It can be reliably quantified colorimetrically after a chemical reaction with Ehrlich's Reagent.[7][9]
Protocol: Cell-Based IDO1 Activity Assay
-
Cell Plating: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 104 cells/well and allow them to adhere overnight at 37°C, 5% CO2.
-
IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of human IFN-γ. Incubate for 24 hours to ensure robust IDO1 protein expression.
-
Inhibitor Treatment: Prepare serial dilutions of the test indole-2-carboxylic acid compound in assay medium. Replace the IFN-γ-containing medium with 200 µL of the medium containing the test compound or vehicle control (e.g., 0.2% DMSO).
-
Enzymatic Reaction: Incubate the plate for 24-48 hours. During this time, the induced IDO1 enzyme will process available tryptophan into kynurenine.
-
Supernatant Collection: After incubation, carefully collect 140 µL of cell culture supernatant from each well.
-
Kynurenine Measurement:
-
Add 70 µL of 6.1 N trichloroacetic acid to each supernatant sample and incubate at 50°C for 30 minutes to precipitate proteins.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
Incubate at room temperature for 10 minutes. The reaction of the reagent with kynurenine produces a yellow color.
-
-
Data Acquisition: Read the absorbance at 480 nm using a microplate reader.
-
Analysis: Calculate kynurenine concentrations based on a standard curve. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data for Representative IDO1 Inhibitors
While the parent indole-2-carboxylic acid is a weak inhibitor, its scaffold is central to highly potent clinical candidates.
| Compound | Assay Type | IC50 Value |
| Epacadostat | Enzymatic | 72 nM[6] |
| Epacadostat | Cellular (HeLa) | 7.1 nM[6] |
| Amgen Compound 2 | Enzymatic | 3 µM[6] |
| Brassinin (Natural Indole) | Enzymatic (Ki) | 97.7 µM[10] |
Part II: Neuromodulatory Action via Antagonism of the NMDA Receptor
The NMDA Receptor: A Coincidence Detector for Synaptic Plasticity
The N-Methyl-D-Aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory neurotransmission, synaptic plasticity, learning, and memory.[11][12] Its activation is unique, functioning as a molecular "coincidence detector" that requires three conditions to be met simultaneously:[12][13]
-
Glutamate Binding: The primary neurotransmitter, glutamate, must bind to its site on the GluN2 subunits of the receptor.
-
Co-agonist Binding: A co-agonist, typically glycine or D-serine, must bind to a distinct site on the GluN1 subunits.[12][14]
-
Membrane Depolarization: At resting membrane potential, the channel pore is blocked by a magnesium ion (Mg2+). Sufficient depolarization of the postsynaptic membrane is required to expel this Mg2+ ion and allow ion flow.[12]
When activated, the NMDA receptor channel is highly permeable to Ca2+. This calcium influx triggers downstream signaling cascades that underpin long-term potentiation (LTP), a cellular correlate of learning. However, overactivation of NMDA receptors leads to excessive Ca2+ influx, a phenomenon known as excitotoxicity, which is implicated in neuronal cell death following stroke, epilepsy, and in neurodegenerative diseases.[11][15] Indole-2-carboxylic acid specifically targets the glycine co-agonist site, offering a distinct mechanism to modulate receptor activity.[11][16]
Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology
The gold-standard technique for directly measuring the function of ion channels like the NMDA receptor is patch-clamp electrophysiology.[17][18] The whole-cell voltage-clamp configuration allows an investigator to control the membrane potential of a single neuron and measure the microscopic currents flowing through its ion channels in response to agonist application.
Causality Behind Experimental Design:
-
Whole-Cell Configuration: This configuration provides electrical access to the entire cell, allowing for the measurement of the sum of all NMDA receptor currents across the neuron's membrane.[17][19]
-
Voltage-Clamp: By holding the voltage constant (e.g., -70 mV), we can directly measure the flow of ions (current) without the complication of a changing membrane potential. This isolates the channel's response to the applied drugs.[20]
-
Agonist Application: A solution containing both NMDA (or glutamate) and glycine is applied to elicit a specific NMDA receptor-mediated current. The competitive antagonism by I2C is demonstrated by its ability to reduce this current, an effect that can be overcome by increasing the concentration of glycine.[11]
Protocol: Whole-Cell Voltage-Clamp Recording
-
Cell/Slice Preparation: Use primary neuronal cultures or acute brain slices containing neurons known to express NMDA receptors (e.g., hippocampal or cortical neurons).
-
Pipette Preparation: Fabricate a glass micropipette with a resistance of 4–8 MΩ and fill it with an intracellular solution.
-
Approaching the Cell: Under a microscope, carefully guide the micropipette to the surface of a target neuron.
-
Seal Formation: Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.
-
Whole-Cell Access: Apply a brief pulse of strong suction to rupture the membrane patch, establishing continuity between the pipette interior and the cell cytoplasm.
-
Voltage-Clamp Recording:
-
Switch the amplifier to voltage-clamp mode and hold the cell's membrane potential at -70 mV.
-
Establish a baseline recording in artificial cerebrospinal fluid (aCSF).
-
Perfuse the cell with aCSF containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
-
Inhibitor Application: Co-apply the NMDA/glycine solution with varying concentrations of the indole-2-carboxylic acid compound. Observe the reduction in the magnitude of the inward current.
-
Data Acquisition & Analysis: Record the currents using specialized software. Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the inhibitor. Plot the dose-response curve to calculate the IC50.
Quantitative Data for NMDA Receptor Antagonists
Indole-2-carboxylic acid itself and its halogenated derivatives are well-characterized antagonists of the NMDA receptor's glycine site.
| Compound | Species/Tissue | Parameter | Value |
| Indole-2-carboxylic acid | Rat Cortical/Spinal Neurons | IC50 | 105 µM[16] |
| 5-Fluoro-I2CA | Rat Cortical/Spinal Neurons | IC50 | 61 µM[16] |
| 5-Fluoro-I2CA | N/A | Ki | 15 µM[16] |
| 6-Chloro-I2CA | Mouse Cerebellum | Antagonist Activity | Active (in vivo)[21] |
Conclusion and Future Directions
The indole-2-carboxylic acid scaffold demonstrates remarkable functional duality, capable of acting as the foundation for both potent immunomodulatory agents and specific neuromodulators. The core mechanism is dictated by the chemical decorations on the indole ring, which tailor its affinity for either the heme-containing active site of IDO1 or the glycine co-agonist site of the NMDA receptor.
For drug development professionals, this duality presents both a challenge and an opportunity. The primary challenge is ensuring target selectivity. An IDO1 inhibitor intended for oncology must be devoid of significant NMDA receptor activity to avoid neurological side effects, and vice versa. This necessitates rigorous screening using the orthogonal experimental systems described herein—cell-based kynurenine assays for IDO1 and electrophysiological recordings for NMDA receptors.
The opportunity lies in leveraging this deep mechanistic understanding to rationally design next-generation therapeutics. By exploring the structure-activity relationships for each target, chemists can fine-tune derivatives of the I2C core to achieve superior potency, selectivity, and pharmacokinetic properties, ultimately leading to safer and more effective medicines for cancer and neurological disorders.
References
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Title: Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor Source: Frontiers in Pharmacology URL: [Link]
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Title: Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor Source: PubMed URL: [Link]
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Title: Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Source: ACS Publications URL: [Link]
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Title: Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources Source: Frontiers in Pharmacology URL: [Link]
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Title: Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources Source: PMC URL: [Link]
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Title: Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction Source: PMC URL: [Link]
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Title: Cell based functional assays for IDO1 inhibitor screening and characterization Source: PMC URL: [Link]
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Title: NMDA receptor Source: Wikipedia URL: [Link]
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Title: Patch-clamp protocol Source: Protocol Exchange URL: [Link]
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Title: Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening Source: ResearchGate URL: [Link]
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Title: Indoleamine 2,3-dioxygenase Source: Wikipedia URL: [Link]
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Title: Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Glutamate and glycine binding to the NMDA receptor Source: PMC URL: [Link]
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Title: Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization Source: PubMed URL: [Link]
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Title: IDO1 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]
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Title: Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form Source: PNAS URL: [Link]
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Title: Activation of excitatory glycine NMDA receptors: At the mercy of a whimsical GluN1 subunit Source: PNAS URL: [Link]
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Title: Patch clamp techniques for investigating neuronal electrophysiology Source: Scientifica URL: [Link]
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Title: Whole Cell Patch Clamp Protocol Source: AXOL Bioscience URL: [Link]
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Potential therapeutic targets of 1-propyl-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Potential Therapeutic Targets of 1-propyl-1H-indole-2-carboxylic acid
Authored by a Senior Application Scientist
Foreword: Unlocking the Therapeutic Potential of the Indole-2-Carboxylic Acid Scaffold
The indole-2-carboxylic acid moiety represents a "privileged scaffold" in medicinal chemistry, a core structure that has been successfully utilized to develop a multitude of biologically active compounds across a wide range of therapeutic areas. While direct research on 1-propyl-1H-indole-2-carboxylic acid is nascent, the extensive body of work on its parent compound and other derivatives provides a robust framework for predicting its potential therapeutic applications. The addition of a 1-propyl group to the indole nitrogen is a key structural modification that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its affinity, selectivity, and metabolic stability for various biological targets.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the most promising therapeutic targets for 1-propyl-1H-indole-2-carboxylic acid, based on the well-established pharmacology of the broader indole-2-carboxylic acid class. We will delve into the mechanistic basis for targeting these pathways, provide actionable experimental protocols for assessing biological activity, and present the information in a clear, accessible format to facilitate further research and development.
Section 1: Immuno-Oncology - Targeting Tryptophan Metabolism
A pivotal strategy in cancer immunotherapy is the disruption of tumor-induced immune suppression. Two key enzymes, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), are central to this process.[1] These enzymes catalyze the rate-limiting step in tryptophan catabolism, leading to a depletion of this essential amino acid in the tumor microenvironment and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This dual effect suppresses the activity of cytotoxic T-cells and promotes the generation of regulatory T-cells, allowing the tumor to evade immune destruction.
Derivatives of indole-2-carboxylic acid have emerged as potent dual inhibitors of both IDO1 and TDO.[1] The indole scaffold can effectively mimic the natural substrate, tryptophan, and the carboxylic acid moiety is crucial for binding within the active site of these enzymes. The 1-propyl substitution on the indole nitrogen could potentially enhance the hydrophobic interactions within the active site, leading to improved potency and selectivity.
Proposed Mechanism of Action
The proposed mechanism involves the competitive inhibition of tryptophan binding to the heme cofactor within the active sites of IDO1 and TDO. Molecular docking and dynamic simulations of related indole-2-carboxylic acid derivatives suggest that the indole ring forms key interactions with hydrophobic residues, while the carboxylate group coordinates with active site residues.[1]
Caption: Proposed mechanism of IDO1/TDO inhibition.
Experimental Protocol: In Vitro IDO1/TDO Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of 1-propyl-1H-indole-2-carboxylic acid against recombinant human IDO1 and TDO.
Materials:
-
Recombinant human IDO1 and TDO enzymes
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer
-
1-propyl-1H-indole-2-carboxylic acid (test compound)
-
Positive control inhibitor (e.g., Epacadostat)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer containing ascorbic acid, methylene blue, and catalase.
-
Add serial dilutions of the test compound or positive control to the wells.
-
Initiate the reaction by adding the IDO1 or TDO enzyme and L-tryptophan.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Incubate the plate to allow for the conversion of N-formylkynurenine to kynurenine.
-
Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) | Reference |
| Compound 9o-1 | 1.17 | 1.55 | [1] |
| Compound 9p-O | Double-digit nM | Double-digit nM | [1] |
Section 2: Antiviral Therapy - Targeting HIV-1 Integrase
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. Small molecules that can inhibit the strand transfer activity of HIV-1 integrase are effective antiretroviral agents.[2][3]
The indole-2-carboxylic acid scaffold has been identified as a potent pharmacophore for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3][4] The core structure is capable of chelating the two magnesium ions within the enzyme's active site, which is a key interaction for potent inhibition.[2] The 1-propyl group could potentially enhance interactions with a hydrophobic pocket adjacent to the active site, thereby improving the inhibitory activity.
Proposed Mechanism of Action
The proposed mechanism involves the chelation of the two Mg2+ ions in the active site of HIV-1 integrase by the indole nitrogen and the carboxylate group of the indole-2-carboxylic acid scaffold.[2][3] This interaction prevents the binding of the viral DNA and inhibits the strand transfer reaction.
Caption: Proposed chelation in HIV-1 integrase active site.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This protocol describes a cell-free assay to measure the inhibition of the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA terminus)
-
Target DNA (oligonucleotide mimicking the host DNA)
-
Reaction buffer containing MgCl2 and DTT
-
1-propyl-1H-indole-2-carboxylic acid (test compound)
-
Positive control inhibitor (e.g., Raltegravir)
-
DNA intercalating dye (e.g., SYBR Green)
-
96-well plate for fluorescence measurement
-
Real-time PCR instrument or fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the reaction buffer.
-
Add serial dilutions of the test compound or positive control.
-
Add the donor and target DNA substrates.
-
Initiate the reaction by adding HIV-1 integrase.
-
Incubate the reaction at 37°C for a specified time (e.g., 90 minutes).
-
Add the DNA intercalating dye.
-
Measure the fluorescence to quantify the amount of strand transfer product.
-
Calculate the percent inhibition and determine the IC50 value.
| Compound | HIV-1 Integrase IC50 (µM) | Reference |
| Indole-2-carboxylic acid (1) | 32.37 | [2] |
| Derivative 17a | 3.11 | [2] |
| Derivative 20a | 0.13 | [3] |
Section 3: Neuromodulation - Targeting the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as stroke and epilepsy.[4] The NMDA receptor has a distinct glycine binding site, which must be occupied for the receptor to be activated by glutamate.
Indole-2-carboxylic acid is a known competitive antagonist at the glycine binding site of the NMDA receptor.[4] This suggests that 1-propyl-1H-indole-2-carboxylic acid could also possess neuromodulatory activity through this mechanism, potentially offering a therapeutic avenue for conditions characterized by excessive NMDA receptor activation.
Proposed Mechanism of Action
The proposed mechanism involves the competitive binding of 1-propyl-1H-indole-2-carboxylic acid to the glycine recognition site on the GluN1 subunit of the NMDA receptor. This prevents the binding of the co-agonist glycine (or D-serine), thereby allosterically inhibiting the opening of the ion channel even in the presence of glutamate.
Caption: Competitive antagonism at the NMDA receptor glycine site.
Experimental Protocol: Electrophysiological Recording in Cortical Neurons
This protocol uses whole-cell patch-clamp electrophysiology to measure the effect of 1-propyl-1H-indole-2-carboxylic acid on NMDA receptor-mediated currents in cultured rat cortical neurons.
Materials:
-
Primary rat cortical neuron culture
-
External recording solution (containing Mg2+-free buffer)
-
Internal pipette solution
-
NMDA and glycine
-
1-propyl-1H-indole-2-carboxylic acid (test compound)
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
Procedure:
-
Culture rat cortical neurons on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a single neuron.
-
Apply a solution containing NMDA and a sub-saturating concentration of glycine to elicit an inward current.
-
After establishing a stable baseline response, co-apply the test compound at various concentrations with NMDA and glycine.
-
Measure the peak amplitude of the NMDA-evoked current in the presence and absence of the test compound.
-
Calculate the percent inhibition and construct a concentration-response curve to determine the IC50 value.
| Compound | NMDA Receptor Inhibition | Reference |
| Indole-2-carboxylic acid | IC50 = 105 µM | [4] |
| 5-F-Indole-2-carboxylic acid | IC50 = 61 µM, Ki = 15 µM | [4] |
Section 4: Other Potential Therapeutic Targets
The versatility of the indole-2-carboxylic acid scaffold extends to several other promising therapeutic targets.
Cannabinoid Receptor 1 (CB1) Allosteric Modulation
Indole-2-carboxamides (derivatives of indole-2-carboxylic acid) are well-characterized negative allosteric modulators of the CB1 receptor.[5][6] These compounds bind to a site distinct from the orthosteric site where endogenous cannabinoids like anandamide and 2-AG bind. This allosteric modulation can fine-tune the signaling of the CB1 receptor, which is implicated in appetite, pain, and mood. The 1-propyl substitution on the indole ring could influence the binding affinity and cooperativity at the allosteric site.
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism
Certain derivatives of indole-2-carboxylic acid have been identified as potent and selective antagonists of the CysLT1 receptor.[7] CysLT1 is a key receptor in the inflammatory cascade, particularly in asthma and allergic rhinitis. Antagonism of this receptor can alleviate bronchoconstriction and inflammation.
14-3-3η Protein Inhibition
Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, an adaptor protein that is overexpressed in several cancers, including hepatocellular carcinoma.[8][9] Inhibition of this protein-protein interaction can induce cell cycle arrest and apoptosis in cancer cells.
Conclusion and Future Directions
The 1-propyl-1H-indole-2-carboxylic acid molecule stands on a firm foundation of medicinal chemistry research focused on its parent scaffold. The addition of the 1-propyl group is a rational design choice that warrants investigation for its potential to enhance activity at several well-validated therapeutic targets. The most promising avenues for this compound appear to be in immuno-oncology (IDO1/TDO inhibition), antiviral therapy (HIV-1 integrase inhibition), and neuromodulation (NMDA receptor antagonism).
Further research should focus on the synthesis of 1-propyl-1H-indole-2-carboxylic acid and its systematic evaluation in the in vitro assays described in this guide. Structure-activity relationship (SAR) studies, varying the length and nature of the N1-alkyl substituent, will be crucial in optimizing the potency and selectivity for each target. Subsequent in vivo studies in relevant animal models will be necessary to establish the therapeutic potential of this promising compound.
References
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Wikipedia. URB602. [Link]
-
PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]
-
The Good Scents Company. indole-2-carboxylic acid, 1477-50-5. [Link]
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PubMed Central. URB602 Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices. [Link]
-
PubMed. URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
-
ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
-
PubMed Central. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. [Link]
-
PubMed. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. [Link]
-
ResearchGate. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. [Link]
-
MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
-
PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]
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Academia.edu. (PDF) Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles. [Link]
-
PubMed Central. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. [Link]
-
ACS Publications. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). [Link]
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Exploring the antioxidant potential of N-substituted indole-2-carboxylic acids
Engineering Oxidative Resilience: A Technical Guide to the Antioxidant Potential of N-Substituted Indole-2-Carboxylic Acids
Executive Summary & Mechanistic Rationale
Oxidative stress, characterized by a pathological imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses, is a foundational driver of neurodegeneration, oncology, and chronic inflammatory disorders[1]. The indole scaffold—a bicyclic planar structure comprising a benzene ring fused to a nitrogen-containing pyrrole ring—is a privileged pharmacophore in medicinal chemistry[2]. While endogenous indoles like melatonin are well-documented radical scavengers, their rapid metabolism and high receptor affinity limit their utility as purely systemic, targeted antioxidants[3].
By strategically functionalizing the indole core, specifically through N-substitution and C2-carboxylation, researchers can decouple antioxidant efficacy from off-target receptor activation while precisely tuning lipophilicity and electron-donating capacity[4]. The antioxidant capacity of these derivatives fundamentally relies on their ability to donate an electron or a hydrogen atom to neutralize highly reactive radicals (e.g., superoxide anion
The N-substituted indole-2-carboxylic acid framework is uniquely suited for this role due to three structural pillars:
-
Electron-Rich Core : The extended
-conjugation of the indole ring stabilizes unpaired electrons via resonance after donating a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET). -
C2-Carboxamide/Ester Linkage : Functionalizing the 2-position with an amide or ester provides a vector for introducing diverse aryl groups. These groups can be tailored with electron-donating (e.g., -OH) or electron-withdrawing (e.g., halogens) moieties to modulate the ionization potential of the parent molecule[6].
-
N-Substitution : Alkylating or arylating the pyrrole nitrogen (N1) prevents unwanted dimerization, increases lipophilicity for better cellular membrane permeability, and sterically protects the core[4].
Mechanistic pathway of ROS scavenging via Single Electron or Hydrogen Atom Transfer.
Synthetic Workflows and Causality
The synthesis of N-substituted indole-2-carboxamides typically proceeds via a multi-step sequence designed to maximize yield and purity. The selection of reagents is driven by the thermodynamic necessity to activate the stable carboxylic acid for nucleophilic attack[4].
Multi-step synthetic workflow for N-substituted indole-2-carboxamides.
Protocol 1: Synthesis of N-Substituted Indole-2-Carboxamides
-
Step 1: N-Alkylation. The starting indole-2-carboxylic acid is treated with a strong base (e.g., NaH) in a polar aprotic solvent (DMF) to deprotonate the pyrrole nitrogen, followed by the addition of an alkyl/aryl halide (e.g., benzyl bromide). Causality: DMF solvates the sodium cation, leaving the indole anion highly nucleophilic for the
displacement of the halide.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Step 2: Acid Chloride Formation. The N-substituted intermediate (0.002 mol) is refluxed in benzene with thionyl chloride (
, 2.5 mL) for 2 hours at 80°C. Causality: The carboxylic acid hydroxyl group is a poor leaving group.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> converts it into a highly reactive acyl chloride, facilitating downstream coupling. Co-evaporation with toluene removes excess . -
Step 3: Amidation. The residue is dissolved in chloroform. An equivalent amount of pyridine and the corresponding amine derivative are added, and the mixture is stirred at room temperature overnight. Causality: Pyridine acts as both a catalyst and an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the nucleophilic amine, which would otherwise halt the reaction[4].
-
Self-Validation System: Monitor reaction completion via Thin-Layer Chromatography (TLC) using a methanol:chloroform (3:1) solvent system. Post-purification, validate the structural integrity via IR spectroscopy (confirming the amide C=O stretching vibration at 1638–1643
and N-H stretching at 3283–3305ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) and -NMR.
In Vitro Antioxidant Evaluation
To empirically validate the antioxidant potential, a multi-assay approach is required. DPPH and ABTS assays measure radical scavenging via SET and HAT mechanisms, while lipid peroxidation assays assess the compound's ability to protect biological membranes[6].
Protocol 2: DPPH Radical Scavenging Assay
-
Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical grade methanol. Prepare test compound solutions at varying concentrations (e.g., 10, 50, 100, 200
). -
Execution: Mix 1 mL of the test compound solution with 2 mL of the DPPH solution. Incubate in total darkness at room temperature for 30 minutes.
-
Causality: DPPH is a stable free radical that exhibits a strong absorption band at 517 nm (appearing deep purple). When reduced by an antioxidant donating a hydrogen atom or electron, it converts to the non-radical hydrazine derivative (appearing yellow). The degree of color loss is directly proportional to the scavenging capability of the compound[6].
-
Self-Validation System: Always run a blank (methanol + DPPH) to establish baseline absorbance. Utilize Ascorbic Acid or Butylated Hydroxytoluene (BHT) as positive controls to validate the assay's dynamic range and sensitivity[5].
Quantitative Data Summary
The following table synthesizes the observed antioxidant effects of various N-substituted indole-2-carboxylic acid derivatives based on recent literature.
| Compound Class / Modification | Primary Substitution Pattern | Key Assay | Observed Antioxidant Effect | Reference |
| N-Substituted Indole-2-carboxamides | Ortho/Para-dichlorinated benzamide residue | Superoxide Anion ( | 70–98% inhibition; halogenation significantly boosts activity. | |
| Indole-2-carboxylic acid-aryl amines | Para-hydroxyl (-OH) on phenyl ring | DPPH / ABTS | Highest scavenging activity in series due to strong H-bond formation. | [6] |
| Indole-2-carboxamides | N-Benzyl / N-Cyclohexyl derivatives | DPPH / Reducing Power | Strong electron-donating capacity; comparable to BHT at 200 | [5] |
Structure-Activity Relationship (SAR) Insights
Empirical data reveals distinct SAR trends that must guide future drug design:
-
Halogenation Effects: Dichlorination at the ortho- and para-positions of the benzamide residue maximizes the inhibitory effect on superoxide anions. Halogenated derivatives consistently outperform non-halogenated counterparts due to inductive electron-withdrawing effects that stabilize the resulting radical intermediate[4].
-
Hydroxyl Substitution: The presence of a hydroxyl group on the para-substituted phenyl ring significantly enhances DPPH and ABTS scavenging activity. This is attributed to the increased electron-donating capacity and the formation of strong stabilizing hydrogen bonds[6].
Structure-Activity Relationship (SAR) map for Indole-2-Carboxamide derivatives.
Conclusion
N-substituted indole-2-carboxylic acids represent a highly tunable class of synthetic antioxidants. By carefully engineering the N1 and C2 positions, researchers can optimize both the pharmacokinetics (lipophilicity) and pharmacodynamics (radical scavenging mechanisms) of these molecules. As oxidative stress remains a core pathology in neurodegenerative diseases, these derivatives offer a promising, structurally flexible foundation for the development of targeted cytoprotective therapeutics[1].
References
- Suzen, S. "Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms." Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtCLaPCEAYqlDVAUEOuox-coCyJbqn8KcB3hTooQLv3J1Mi-lihpIuB1RY8FPrVrSuXKmtT68VKmBahILk1j7sLvGZu2dLwXTWsvX4MUTYSFOAGJRzY11YlvcmpRct2EA89RPj8CAN6g2eI386jNFXEoynk8OoXIkX_dTYke7ZTUoBQ4REIGl_G448i84C2wxj79_0A5Px7yA6zr_DFITtWELNcXK9MzHckd2UR1vv5SR3NqQrZo27GTxgMbAWMg==]
- "Synthesis and In Vitro Antioxidant Evaluation of Some Indole-2-carboxylic Acid-Aryl Amine Conjugates." SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXQG7L-Zyvqn3G9EBGDofa0oDNdQOulgNFpifgIe1FwgxDt6e3iYtXwTy6B-gF5j3Rja_KVnCwJYy6uknem9KBtj0lTat_Rw1S0M6B8Jc3xvh4FaTFrbB7LEnhVdcPnYeEZ7ITT-gqf7RPohGSMZU0L0dq0GGsKDYF40oUskASbIKvDYvPD7n3lYVOOcD9jsFjhj0Hlkdkzf6eEdRxUa8=]
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Sources
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Methodological & Application
Application Note & Experimental Protocol: Synthesis of 1-Propyl-1H-indole-2-carboxylic Acid
Abstract
This document provides a detailed, field-proven experimental protocol for the synthesis of 1-propyl-1H-indole-2-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide that emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations. The synthesis is achieved through a robust and efficient one-pot reaction involving the N-alkylation of ethyl indole-2-carboxylate, followed by an in-situ hydrolysis of the ester. This methodology, adapted from established literature, ensures a high yield and purity of the final product.[1][2][3]
Introduction and Scientific Context
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][4] The targeted molecule, 1-propyl-1H-indole-2-carboxylic acid, belongs to this important class of compounds. The strategic placement of the propyl group at the N1 position and the carboxylic acid at the C2 position makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[5]
The synthetic strategy detailed herein is based on the N-alkylation of an indole precursor. This common and effective method allows for the introduction of various substituents onto the indole nitrogen.[6] Specifically, this protocol utilizes the deprotonation of the indole nitrogen of ethyl indole-2-carboxylate with a base, followed by a nucleophilic attack on an alkyl halide. The subsequent hydrolysis of the ester group yields the desired carboxylic acid. This one-pot approach is advantageous as it simplifies the experimental procedure and can improve overall efficiency.[1][2][3]
Reaction Scheme and Mechanism
The overall transformation involves a two-step, one-pot reaction as depicted below:
Scheme 1: Synthesis of 1-propyl-1H-indole-2-carboxylic acid
Mechanistic Rationale:
The reaction proceeds through two key stages:
-
N-Alkylation: The reaction is initiated by the deprotonation of the indole nitrogen of ethyl indole-2-carboxylate by potassium hydroxide (KOH). This generates a resonance-stabilized indolide anion, which is a potent nucleophile. This anion then undergoes a nucleophilic substitution reaction (SN2) with 1-bromopropane, where the indolide anion attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion and forming ethyl 1-propyl-1H-indole-2-carboxylate. The choice of a polar aprotic solvent like acetone facilitates this SN2 reaction.
-
Saponification (Ester Hydrolysis): Following the N-alkylation, the reaction mixture is heated to reflux with the addition of water. Under these basic and heated conditions, the ethyl ester undergoes saponification. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion and forming the carboxylate salt. The final product, 1-propyl-1H-indole-2-carboxylic acid, is obtained upon acidification of the reaction mixture, which protonates the carboxylate salt.[1][7]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl indole-2-carboxylate | ≥98% | Sigma-Aldrich |
| 1-Bromopropane | ≥99% | Sigma-Aldrich |
| Potassium hydroxide (KOH) | ≥85% | Fisher Scientific |
| Acetone | ACS grade | VWR |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
| Deionized water | ||
| Ethyl acetate | ACS grade | VWR |
| Anhydrous sodium sulfate | Fisher Scientific |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure
Step 1: N-propylation of Ethyl Indole-2-carboxylate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl indole-2-carboxylate (e.g., 5.0 g, 26.4 mmol).
-
Add 100 mL of acetone to the flask and stir until the starting material is fully dissolved.
-
In a separate beaker, dissolve potassium hydroxide (e.g., 4.45 g, 79.3 mmol) in a minimal amount of water (e.g., 5 mL).
-
Add the aqueous KOH solution to the reaction mixture.
-
Add 1-bromopropane (e.g., 4.88 mL, 52.8 mmol) dropwise to the stirring solution at room temperature.
-
Allow the reaction to stir at room temperature for 2 hours.
Step 2: In-situ Hydrolysis
-
After the initial 2-hour stirring period, add an additional 20 mL of water to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 60-70 °C) with vigorous stirring for 1 hour.[1]
Step 3: Work-up and Purification
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the remaining aqueous solution, add 50 mL of water and transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any unreacted 1-bromopropane and other organic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by slowly adding concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (2 x 20 mL).
-
Dry the solid product under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized 1-propyl-1H-indole-2-carboxylic acid should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure, including the presence of the propyl group and the disappearance of the ethyl ester signals.[1]
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Quantitative Data Summary
| Parameter | Value |
| Molar ratio of Ethyl indole-2-carboxylate:KOH:1-Bromopropane | 1 : 3 : 2 |
| Reaction Temperature (N-propylation) | Room Temperature |
| Reaction Time (N-propylation) | 2 hours |
| Reaction Temperature (Hydrolysis) | Reflux |
| Reaction Time (Hydrolysis) | 1 hour |
| Expected Yield | High |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-propyl-1H-indole-2-carboxylic acid.
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for the synthesis.
Safety and Handling
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. May cause respiratory irritation. Suspected of damaging fertility or the unborn child. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with care in a fume hood.
-
General Precautions: All steps of this protocol should be performed in a well-ventilated laboratory fume hood. Standard laboratory safety practices should be followed at all times.
References
-
Barakat, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
MDPI (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
PubMed Central (PMC), National Institutes of Health (NIH). (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
MDPI (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
-
ACS Publications (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
MDPI (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
ACS Publications (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. [Link]
-
MDPI (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
-
PubMed Central (PMC). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]
-
PubMed Central (PMC). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
ResearchGate (2025). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. [Link]
-
European Journal of Chemistry (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
-
Thieme Chemistry. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. [Link]
-
ResearchGate (2025). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. [Link]
- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
PubMed. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. [Link]
- Google Patents.
- Google Patents.
Sources
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Using 1-propyl-1H-indole-2-carboxylic acid in high-throughput screening
Application Note: High-Throughput Screening of Focused Libraries Derived from 1-Propyl-1H-indole-2-carboxylic Acid
Executive Summary
This guide details the utilization of 1-propyl-1H-indole-2-carboxylic acid (CAS: 1673-09-2) as a privileged scaffold in High-Throughput Screening (HTS) campaigns. While often viewed merely as a synthetic intermediate, this compound possesses the structural rigidity and lipophilicity required to target hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and Protein-Protein Interaction (PPI) interfaces, specifically within the Bcl-2 family (e.g., Mcl-1) and lipid-sensing receptors (e.g., GPR84) .
This protocol focuses on two critical workflows:
-
Automated Parallel Synthesis: Rapid generation of a focused amide/ester library using the indole core.
-
TR-FRET HTS Assay: Screening the generated library for Mcl-1 inhibition, a validated oncology target for indole-2-carboxylates.
Scientific Background & Rationale
The "Privileged Structure" Hypothesis
The indole-2-carboxylic acid moiety mimics the essential tryptophan residue found in many endogenous peptide ligands. The N-propyl substitution enhances lipophilicity, improving membrane permeability and hydrophobic pocket occupancy.
-
Target Class: Mcl-1 (Myeloid cell leukemia 1).[1] Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic peptides (e.g., BIM, BAK).
-
Mechanism: Small molecules derived from this scaffold act as BH3-mimetics , displacing the BIM peptide from the Mcl-1 hydrophobic groove.
-
Why this Compound? The 2-carboxylate provides a vector for hydrogen bonding or further diversification (amide coupling), while the 1-propyl group occupies the hydrophobic p2 pocket of the target protein.
Experimental Strategy
We do not screen the acid in isolation (which would be a "Fragment Screen"). Instead, we employ a "Probe-Based HTS" approach. We use the acid to generate a 384-member focused library in situ or pre-synthesized, then screen against Mcl-1 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Workflow Visualization
The following diagram outlines the integration of chemical derivatization and biological screening.
Figure 1: Integrated workflow for transforming the indole scaffold into a screenable library and evaluating bioactivity.
Protocol 1: Automated Focused Library Generation
Objective: To synthesize 384 unique amide derivatives of 1-propyl-1H-indole-2-carboxylic acid directly in a microplate format for screening.
Reagents:
-
Scaffold: 1-propyl-1H-indole-2-carboxylic acid (100 mM in DMSO).
-
Diverse Amines: 384 unique primary/secondary amines (100 mM in DMSO).
-
Coupling Agent: HATU (0.5 M in DMF).
-
Base: DIPEA (2.0 M in NMP).
Step-by-Step Procedure:
-
Source Plate Preparation:
-
Load the Scaffold solution into a dedicated channel of a liquid handler (e.g., Tecan Freedom EVO or Labcyte Echo).
-
Load the 384 diverse amines into the source mother plate.
-
-
Reaction Assembly (Reaction Volume: 50 µL):
-
Dispense 10 µL of Scaffold (1 µmol) into each well of a chemically resistant 384-well deep-well plate.
-
Dispense 12 µL of unique Amine (1.2 eq) into corresponding wells.
-
Add 5 µL of DIPEA (10 µmol).
-
Add 20 µL of HATU (10 µmol).
-
Note on Causality: HATU is chosen over EDC/NHS for higher conversion rates in sterically hindered indoles.
-
-
Incubation:
-
Seal plate with aluminum foil. Shake at 600 rpm for 16 hours at Room Temperature (RT).
-
-
Work-up (Solid Phase Extraction - Optional for Crude Screen):
-
For HTS, crude reaction mixtures are often used if conversion is >85%.
-
Validation: Check random 10% of wells via LC-MS. If purity <80%, perform SCX (Strong Cation Exchange) tip purification.
-
-
Normalization:
-
Dilute all wells to a theoretical concentration of 10 mM using DMSO. This is your "Master Library Plate."
-
Protocol 2: TR-FRET HTS Assay for Mcl-1 Inhibition
Objective: Identify derivatives that disrupt the interaction between Mcl-1 and the BIM BH3 peptide.
Assay Principle:
-
Donor: Europium (Eu)-labeled anti-GST antibody (binds to GST-Mcl-1).
-
Acceptor: Cy5-labeled BIM BH3 peptide.
-
Signal: High FRET signal indicates intact complex. Loss of signal indicates the inhibitor has displaced the BIM peptide.
Materials:
-
Protein: Recombinant Human Mcl-1 (GST-tagged).
-
Peptide: Biotinylated BIM BH3 peptide + Streptavidin-Cy5 (or direct Cy5-peptide).
-
Detection Reagent: LANCE™ Eu-W1024 Anti-GST Antibody (PerkinElmer).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% BSA, 1 mM DTT, 0.01% Tween-20.
-
Critical: Tween-20 prevents false positives caused by compound aggregation (a common issue with indole scaffolds).
-
Step-by-Step Methodology:
-
Plate Preparation:
-
Use 384-well low-volume white ProxiPlates.
-
Use an acoustic dispenser (Echo 550) to transfer 20 nL of compound from the Master Library Plate (Protocol 1) to the assay plate.
-
Controls:
-
High Control (HC): DMSO only (Max FRET).
-
Low Control (LC): 10 µM Unlabeled BIM peptide (Min FRET).
-
-
-
Protein Addition:
-
Dilute GST-Mcl-1 to 5 nM in Assay Buffer.
-
Dispense 5 µL of GST-Mcl-1 into all wells.
-
Incubation 1: Centrifuge (1000 rpm, 1 min) and incubate for 15 mins at RT. This allows the compound to bind the protein before the competitor peptide is added.
-
-
Peptide/Detection Mix Addition:
-
Prepare a mix of Biotin-BIM (20 nM) and Eu-Anti-GST (2 nM) and SA-Cy5 (20 nM).
-
Dispense 5 µL of the mix into all wells.
-
Final Volume: 10 µL.
-
Final Concentrations: 2.5 nM Mcl-1, 10 nM BIM, 1 nM Eu-Ab.
-
-
Final Incubation & Read:
-
Incubate for 60 minutes at RT in the dark.
-
Read on a multimode plate reader (e.g., BMG PHERAstar FSX).
-
Settings:
-
Excitation: 337 nm (Laser) or 320 nm (Flash).
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Integration start: 60 µs; Integration time: 200 µs.
-
-
Data Analysis & Validation
Quantitative Metrics
Calculate the FRET Ratio for every well:
Calculate Percent Inhibition:
Quality Control Criteria:
-
Z-Prime (
): Must be for the plate to be valid. -
Hit Cutoff: Compounds exhibiting
inhibition at 10 µM.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Z' (< 0.4) | Pipetting error or reagent degradation. | Recalibrate dispenser. Ensure Mcl-1 protein is fresh (sensitive to freeze-thaw). |
| High Background | Non-specific binding of Cy5. | Increase BSA concentration to 0.5% or add 0.05% CHAPS. |
| False Positives | Compound aggregation or fluorescence quenching. | Counter-screen: Run the assay without Mcl-1 (using a Biotin-GST linker) to check for direct interaction with the detection reagents. |
| Low Synthesis Yield | Steric hindrance at Indole-2 position. | Increase reaction temperature to 40°C or switch coupling agent to COMU. |
References
-
Vertex Pharmaceuticals. (2007). Novel benzylamine derivatives and their utility as cholesterol ester-transfer protein inhibitors.[2] US Patent US20070015758A1. Link
-
AbbVie Inc. (2017). 7-Substituted Indole as Mcl-1 Inhibitors.[1] European Patent EP3243814B1. Link
-
Scholars Research Library. (2015).[3] Synthesis, characterization and biological activity of some 1,3,4-oxadiazole derivatives with indole moiety.[3] Der Pharma Chemica, 7(5):153-159.[3] Link
-
Bayer AG. (2004). Substituted 2,5-diamidoindoles as ECE inhibitors. Canadian Patent CA2461919A1. Link
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Application of 1-propyl-1H-indole-2-carboxylic Acid in Antiviral Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Indole Scaffolds in Virology
The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] In the realm of antiviral research, indole derivatives have emerged as a promising class of therapeutic agents, demonstrating a remarkable ability to interfere with various stages of the viral life cycle.[1][2] Compounds built upon the indole-2-carboxylic acid framework, in particular, have shown significant potential, with derivatives exhibiting broad-spectrum antiviral activity against both RNA and DNA viruses.[3][4][5] These activities stem from their capacity to inhibit critical viral enzymes and processes, including viral entry, replication, and integration.[1][6][7][8][9][10]
This application note provides a comprehensive guide for the investigation of 1-propyl-1H-indole-2-carboxylic acid as a potential antiviral agent. While specific data on this particular derivative is emerging, the extensive research on related indole-2-carboxylic acids provides a strong rationale for its evaluation and a clear roadmap for its characterization. We will delve into its hypothesized mechanisms of action, provide detailed protocols for its in vitro evaluation, and offer insights into data interpretation, thereby equipping researchers with the necessary tools to explore its therapeutic potential.
Hypothesized Mechanisms of Antiviral Action
Based on the established activities of analogous indole-2-carboxylic acid derivatives, 1-propyl-1H-indole-2-carboxylic acid may exert its antiviral effects through one or more of the following mechanisms:
-
Inhibition of Viral Enzymes: The indole-2-carboxylic acid scaffold has been identified as a key pharmacophore for the inhibition of several viral enzymes crucial for replication.
-
HIV-1 Integrase: The carboxylate group of indole-2-carboxylic acid can chelate with Mg²⁺ ions in the active site of HIV-1 integrase, an enzyme essential for integrating the viral genome into the host cell's DNA.[7][8][9][10][11] The propyl group at the N1 position may further enhance binding affinity within the hydrophobic pockets of the enzyme.
-
HCV NS5B Polymerase: Derivatives of indole-2-carboxylic acid have been discovered as inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), a key enzyme in viral replication.[12]
-
-
Modulation of Host Factors: Some indole derivatives have been shown to inhibit viral replication by modulating host cell pathways. For instance, certain indole compounds can induce the production of pro-inflammatory and antiviral cytokines, creating an intracellular environment that is non-permissive for viral propagation.[13]
-
Interference with Viral Entry and Fusion: The indole nucleus is a component of Arbidol, a broad-spectrum antiviral that inhibits the fusion of the viral envelope with the host cell membrane.[1][14][15] It is plausible that 1-propyl-1H-indole-2-carboxylic acid could exhibit similar properties, preventing the initial stages of infection.
The potential multitarget nature of this compound class is a significant advantage, as it may offer a higher barrier to the development of viral resistance.
Experimental Protocols
The following section outlines detailed protocols for the initial in vitro evaluation of 1-propyl-1H-indole-2-carboxylic acid. It is imperative to first assess the compound's toxicity to the host cells to ensure that any observed antiviral effect is not a result of cell death.
Protocol 1: Cytotoxicity Assay (CC₅₀ Determination)
This protocol determines the concentration of the test compound that reduces the viability of host cells by 50% (CC₅₀).[16]
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK, HeLa, MT-4)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
1-propyl-1H-indole-2-carboxylic acid, dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours.
-
Compound Dilution: Prepare a serial dilution of 1-propyl-1H-indole-2-carboxylic acid in the cell culture medium. A typical starting concentration is 100 µM.
-
Treatment: After 24 hours of incubation, remove the medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated cell controls.
-
Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay (EC₅₀ Determination)
This gold-standard assay measures the concentration of the compound required to reduce the number of viral plaques by 50% (EC₅₀).[17][18][19][20]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer (plaque-forming units/mL)
-
1-propyl-1H-indole-2-carboxylic acid serial dilutions
-
Infection medium (serum-free or low-serum medium)
-
Semi-solid overlay (e.g., methylcellulose or agarose in culture medium)
-
Crystal violet staining solution
-
Formalin (10% in PBS)
Procedure:
-
Compound-Virus Incubation: Mix serial dilutions of 1-propyl-1H-indole-2-carboxylic acid with a fixed amount of virus (to produce 50-100 plaques per well) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the compound-virus mixture.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and add the semi-solid overlay to each well. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, depending on the virus, until visible plaques are formed.
-
Staining: Fix the cells with formalin and then stain with crystal violet. The viable cells will be stained, and the plaques (areas of cell death) will appear as clear zones.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ is the concentration that reduces the plaque number by 50%.
Protocol 3: Reverse Transcriptase (RT) Inhibition Assay (for Retroviruses like HIV-1)
This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of reverse transcriptase.[21][22][23][24][25]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Labeled or modified deoxynucleoside triphosphates (dNTPs)
-
Assay buffer
-
1-propyl-1H-indole-2-carboxylic acid serial dilutions
-
Microplate for the specific detection method (e.g., colorimetric, fluorescent, or radioactive)
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, poly(A)•oligo(dT) template/primer, and the serial dilutions of 1-propyl-1H-indole-2-carboxylic acid.
-
Enzyme Addition: Add the HIV-1 RT enzyme to initiate the reaction. Include controls with no enzyme and no inhibitor.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Detection: Quantify the amount of newly synthesized DNA using a method corresponding to the labeled dNTPs.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. The IC₅₀ is the concentration that inhibits RT activity by 50%.
Data Presentation and Interpretation
The primary endpoints of these initial studies are the CC₅₀, EC₅₀, and the Selectivity Index (SI). The SI, calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀), is a critical measure of a compound's therapeutic window.[3][16] A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
| Parameter | Description | Desirable Value |
| CC₅₀ | 50% Cytotoxic Concentration | High (e.g., >100 µM) |
| EC₅₀ | 50% Effective Concentration | Low (e.g., <10 µM) |
| SI (CC₅₀/EC₅₀) | Selectivity Index | High (e.g., >10) |
A compound with a high SI value is a promising candidate for further development.
Visualization of Experimental Workflow and Potential Mechanism
Figure 1: General Workflow for In Vitro Antiviral Evaluation
A flowchart illustrating the key stages in the in vitro assessment of a novel antiviral compound.
Figure 2: Hypothesized Inhibition of HIV-1 Integrase
A diagram showing the potential mechanism of HIV-1 integrase inhibition by 1-propyl-1H-indole-2-carboxylic acid.
Conclusion
1-propyl-1H-indole-2-carboxylic acid represents a compelling candidate for antiviral drug discovery, backed by a substantial body of research on the broader class of indole-2-carboxylic acid derivatives. The protocols and conceptual framework provided in this application note offer a robust starting point for its systematic evaluation. Through careful determination of its cytotoxicity and antiviral efficacy, and subsequent investigation into its mechanism of action, researchers can effectively assess the therapeutic potential of this promising compound.
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Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed. Retrieved from [Link]
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ProFoldin. (n.d.). HIV Reverse Transcriptase Assay. Retrieved from [Link]
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The Versatility of 1-Propyl-1H-indole-2-carboxylic Acid: A Scaffold for Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3][4] Among the vast landscape of indole-containing compounds, 1-propyl-1H-indole-2-carboxylic acid emerges as a particularly intriguing scaffold for the design of novel therapeutics. Its unique combination of a rigid bicyclic core, a hydrogen-bonding carboxylic acid group, and a lipophilic N-propyl substituent provides a versatile platform for fine-tuning pharmacological properties. This guide provides an in-depth exploration of the synthesis, potential applications, and experimental evaluation of derivatives based on this promising scaffold.
The indole ring system itself is a common motif in numerous natural products and FDA-approved drugs, demonstrating its biocompatibility and favorable interaction with various protein targets.[1][4] The carboxylic acid at the 2-position is a key feature, often involved in critical binding interactions with target proteins, such as metal ion chelation in enzyme active sites.[5] The introduction of an N-propyl group modulates the scaffold's lipophilicity and steric profile, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.[1]
Strategic Synthesis of the Scaffold
The preparation of 1-propyl-1H-indole-2-carboxylic acid is a multi-step process that begins with the commercially available ethyl indole-2-carboxylate. The synthesis involves two key transformations: N-alkylation of the indole nitrogen followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Protocol 1: Synthesis of Ethyl 1-propyl-1H-indole-2-carboxylate
This protocol details the N-propylation of ethyl 1H-indole-2-carboxylate. The use of a strong base is necessary to deprotonate the indole nitrogen, forming a nucleophilic anion that readily reacts with an alkyl halide.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Iodopropane (or 1-bromopropane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 1-iodopropane (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-propyl-1H-indole-2-carboxylate.
Protocol 2: Hydrolysis to 1-propyl-1H-indole-2-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Alkaline hydrolysis is typically employed for this transformation.[6]
Materials:
-
Ethyl 1-propyl-1H-indole-2-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Deionized water
Procedure:
-
Dissolve ethyl 1-propyl-1H-indole-2-carboxylate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of aqueous sodium hydroxide solution (e.g., 3-4 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.
-
A precipitate of 1-propyl-1H-indole-2-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.
Application in Drug Design: Targeting Diverse Pathologies
The 1-propyl-1H-indole-2-carboxylic acid scaffold holds significant potential for the development of novel drugs targeting a range of diseases. The indole core and the C2-carboxylic acid are known to interact with various biological targets, and the N-propyl group can be strategically utilized to enhance potency and selectivity.
Potential Therapeutic Targets:
-
Antiviral Agents (e.g., HIV-1 Integrase Inhibitors): The indole-2-carboxylic acid motif is a known pharmacophore for inhibiting HIV-1 integrase, an essential enzyme for viral replication.[5][7] The carboxylic acid chelates magnesium ions in the enzyme's active site. The N-propyl group can be explored to optimize interactions with hydrophobic pockets within the enzyme, potentially improving potency and overcoming resistance.
-
Anticancer Agents: Derivatives of indole-2-carboxylic acid have shown promise as anticancer agents by targeting various pathways, including the inhibition of protein-protein interactions (e.g., targeting 14-3-3η protein) and enzymes involved in cancer progression (e.g., IDO1/TDO dual inhibitors).[8] The N-propyl group can be modified to enhance cell permeability and target engagement.
-
Modulators of Cannabinoid Receptors: Indole-2-carboxamides are well-established allosteric modulators of the cannabinoid receptor 1 (CB1).[9] The N-alkyl substituent can influence the binding affinity and the nature of the allosteric modulation (positive, negative, or silent).
-
Anti-inflammatory Agents: The indole scaffold is present in several anti-inflammatory drugs. Derivatives of 1-propyl-1H-indole-2-carboxylic acid could be designed to target enzymes like cyclooxygenases (COX) or to act as antagonists for receptors involved in inflammatory signaling, such as the cysteinyl leukotriene receptor 1 (CysLT1).[10]
Structure-Activity Relationship (SAR) Insights:
Based on existing literature for related indole-2-carboxylic acid derivatives, the following SAR trends can be anticipated and explored for the 1-propyl scaffold:
| Position of Modification | Potential Impact on Activity |
| N1-Propyl Group | Modulates lipophilicity, potentially improving cell permeability and oral bioavailability. Can be varied in length and branching to probe hydrophobic pockets in the target binding site. |
| C3-Position | Introduction of various substituents (e.g., alkyl, aryl, heteroaryl) can significantly impact potency and selectivity by interacting with adjacent pockets in the target protein.[7] |
| C5 and C6-Positions | Substitution with electron-withdrawing or electron-donating groups can alter the electronic properties of the indole ring, influencing binding affinity and metabolic stability. Halogenation at these positions has been shown to enhance activity in some cases. |
| Carboxylic Acid (C2) | Can be converted to amides, esters, or other bioisosteres to modify binding interactions, cell permeability, and pharmacokinetic properties. |
Experimental Workflow for Derivative Synthesis and Evaluation
The following workflow outlines a general approach for synthesizing and evaluating new derivatives of 1-propyl-1H-indole-2-carboxylic acid.
Caption: A generalized workflow for the synthesis and evaluation of 1-propyl-1H-indole-2-carboxylic acid derivatives.
Protocol 3: In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol provides a framework for evaluating the inhibitory activity of newly synthesized 1-propyl-1H-indole-2-carboxylic acid derivatives against HIV-1 integrase, a key enzyme in the viral life cycle.
Principle: This is a fluorescence-based assay that measures the strand transfer activity of HIV-1 integrase. A donor DNA substrate labeled with a fluorophore and a quencher is used. In the presence of active integrase, the DNA is cleaved and integrated into a target DNA, leading to an increase in fluorescence. Inhibitors of the integrase will prevent this process, resulting in a lower fluorescence signal.
Materials:
-
Recombinant HIV-1 Integrase
-
Fluorescently labeled donor DNA substrate
-
Target DNA
-
Assay buffer (containing Mg²⁺)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Raltegravir)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the test compound dilutions. Also include wells for a positive control (Raltegravir) and a negative control (DMSO vehicle).
-
Add the reaction mixture containing the assay buffer, target DNA, and HIV-1 integrase to all wells.
-
Pre-incubate the plate at 37 °C for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled donor DNA substrate to all wells.
-
Incubate the plate at 37 °C for 60-90 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC₅₀ value for each active compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Future Perspectives
The 1-propyl-1H-indole-2-carboxylic acid scaffold represents a promising starting point for the development of a wide range of therapeutic agents. Future research should focus on exploring diverse substitutions at various positions of the indole ring to build a comprehensive SAR profile for different biological targets. The N-propyl group itself can be further modified, for instance, by introducing unsaturation or branching, to fine-tune its properties. The combination of rational drug design, parallel synthesis, and high-throughput screening will undoubtedly unlock the full potential of this versatile scaffold in the ongoing quest for novel and effective medicines.
References
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Organic Syntheses Procedure, Indole-2-carboxylic acid, ethyl ester. Available from: [Link]
-
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC. Available from: [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available from: [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
-
Ethyl 1H-indole-2-carboxylate - PMC. Available from: [Link]
-
A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed. Available from: [Link]
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A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Available from: [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. Available from: [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. Available from: [Link]
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC. Available from: [Link]
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - ResearchGate. Available from: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. Available from: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]
-
Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Available from: [Link]
-
(PDF) Ethyl 1H-indole-2-carboxylate - ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC - PubMed Central. Available from: [Link]
-
in the chemical literature: N-alkylation of an indole - YouTube. Available from: [Link]
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Application Note: Evaluation of 1-Propyl-1H-indole-2-carboxylic Acid Derivatives as Endothelin-Converting Enzyme-1 (ECE-1) Inhibitors
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Scientific Context & Rationale
Endothelin-converting enzyme-1 (ECE-1) is a membrane-bound zinc metalloprotease belonging to the M13 family. It plays a critical physiological role by cleaving the inactive precursor, big endothelin-1 (big ET-1), at the Trp21-Val22 bond to generate endothelin-1 (ET-1), the most potent endogenous vasoconstrictor known[1]. Dysregulation of the ET-1 axis is heavily implicated in cardiovascular pathologies, including essential hypertension, heart failure, and atherosclerosis, making ECE-1 a high-value therapeutic target[2].
In medicinal chemistry, the 1-propyl-1H-indole-2-carboxylic acid scaffold serves as a critical pharmacophore and building block for synthesizing potent, substituted 2,5-diamidoindole ECE inhibitors[3]. Because the parent carboxylic acid acts as a weak fragment binder, assessing its enzymatic inhibition—alongside its optimized derivatives—requires a highly sensitive, robust, and self-validating biochemical assay.
This application note details a continuous fluorogenic FRET (Förster Resonance Energy Transfer) assay protocol designed to evaluate the IC₅₀ of indole-based compounds against recombinant human ECE-1.
Fig 1. Mechanistic pathway of ECE-1 mediated ET-1 activation and inhibition by indole derivatives.
Assay Principle and Self-Validating Design
Traditional ECE-1 assays relied on radioimmunoassays measuring the conversion of [¹²⁵I]big ET-1 to [¹²⁵I]ET-1[4]. While sensitive, these are low-throughput and pose radioactive hazards. The modern gold standard utilizes a synthetic MCA-based fluorogenic peptide substrate (e.g., MCA-Pro-Leu-Gly-Pro-D-Lys(DNP)-OH)[5][6].
The Causality of the Design:
-
FRET Quenching: In the intact substrate, the DNP group quenches the MCA fluorophore. Upon precise cleavage by ECE-1, the fluorophore is released, resulting in a time-dependent increase in fluorescence (Ex/Em = 320/405 nm)[5].
-
Kinetic Readout: Measuring the initial velocity (
) of the reaction continuously (kinetic mode) rather than at a single endpoint ensures that the reaction is within the linear range. This self-validates the assay by instantly revealing if an inhibitor precipitates over time or if the compound exhibits auto-fluorescence (which would manifest as an artificially high baseline). -
Detergent Addition: ECE-1 is a membrane-bound enzyme. Including a mild zwitterionic detergent like CHAPS (0.01-0.05%) in the assay buffer is non-negotiable; it prevents enzyme aggregation and non-specific binding of lipophilic indole derivatives to the plastic microplate[7].
Step-by-Step Experimental Protocol
Reagent Preparation
-
Assay Buffer: Prepare 50 mM HEPES (pH 7.4), 100 mM NaCl, and 0.01% CHAPS. Filter sterilize and equilibrate to 37°C[7]. Rationale: The neutral pH is optimal for ECE-1, distinguishing its activity from the acidic-preferring ECE-2[6].
-
Enzyme Working Solution: Dilute recombinant human ECE-1 in Assay Buffer to a final well concentration of 0.5 – 1.0 ng/µL. Keep on ice until immediately before use[5].
-
Substrate Solution: Dissolve the MCA-based ECE-1 substrate in anhydrous DMSO to a 10 mM stock. Dilute in Assay Buffer to a 20 µM working solution (final assay concentration: 10 µM, approximating the
to balance sensitivity and signal)[6]. -
Inhibitor Preparation: Prepare 100x stocks of 1-propyl-1H-indole-2-carboxylic acid and its derivatives in 100% DMSO. Perform a 10-point 3-fold serial dilution.
Assay Workflow
Fig 2. Step-by-step experimental workflow for the ECE-1 fluorogenic inhibition assay.
-
Plate Setup: Use a solid black, low-binding 96-well or 384-well microplate to minimize background fluorescence and compound adsorption.
-
Addition: Add 49 µL of Enzyme Working Solution to all wells except the "No Enzyme" control wells (add 49 µL Assay Buffer instead).
-
Compound Transfer: Add 1 µL of the serially diluted inhibitors (or DMSO for vehicle controls). The final DMSO concentration must be strictly maintained at 1% across all wells to prevent solvent-induced enzyme denaturation.
-
Pre-incubation: Seal the plate and incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the indole derivatives to reach binding equilibrium with the ECE-1 active site before the substrate is introduced, preventing artificially inflated IC₅₀ values[6].
-
Initiation: Add 50 µL of the Substrate Solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence (Ex=320 nm, Em=405 nm) every 2 minutes for 40 minutes[5].
Data Analysis & Structure-Activity Relationship (SAR)
Calculate the initial velocity (
Representative Quantitative Data Summary: The following table illustrates the expected SAR progression from the foundational 1-propyl-1H-indole-2-carboxylic acid building block to highly potent ECE-1 inhibitors.
| Compound ID | Structural Modification | IC₅₀ (nM) | Max Inhibition (%) | Notes |
| Indole-Core | 1-Propyl-1H-indole-2-carboxylic acid | > 50,000 | < 10% | Parent fragment; weak affinity[3]. |
| Derivative 1 | 5-Nitro substitution | 4,200 | 85% | Intermediate binding via nitro-zinc coordination. |
| Derivative 2 | 2,5-diamido substitution | 18 | 99% | Optimized clinical candidate profile[3]. |
| Phosphoramidon | N/A (Broad Metalloprotease Inhibitor) | 25 | 100% | Positive Control[4][8]. |
| CGS35066 | N/A (Selective ECE-1 Inhibitor) | 22 | 100% | Selective Positive Control[1]. |
Field-Proven Insights & Troubleshooting
As a Senior Application Scientist, ensuring data integrity requires anticipating assay artifacts.
-
Inner Filter Effect (IFE): Indole derivatives containing extended conjugated systems may absorb light at the assay's excitation (320 nm) or emission (405 nm) wavelengths. Self-Validation: Always run a "Compound + Substrate (No Enzyme)" control. If the baseline fluorescence drops significantly with increasing compound concentration, IFE is occurring. Apply mathematical correction factors or switch to a red-shifted FRET substrate.
-
Zinc Stripping: ECE-1 is a zinc-dependent metalloprotease[6]. Avoid using EDTA or EGTA in any sample preparation steps, as these chelators will strip the catalytic zinc ion, resulting in false-positive total inhibition[8].
-
Z'-Factor Calculation: For high-throughput screening of indole libraries, calculate the Z'-factor using the vehicle control (100% activity) and Phosphoramidon control (0% activity). A Z'-factor > 0.5 validates the assay's robustness for distinguishing true hits from noise.
References
- Substituted 2,5-diamidoindoles as ece inhibitors for the treatment of cardiovascular diseases Google P
-
Identification of an Endothelin-converting Enzyme-2-specific Fluorigenic Substrate and Development of an in Vitro and ex Vivo Enzymatic Assay PubMed Central (PMC)[Link]
-
Rat Endothelin-converting enzyme 1 (Ece1) ELISA Kit Assay Genie[Link]
-
A rapid and selective endothelin-converting enzyme assay: characterization of a phosphoramidon-sensitive enzyme from guinea pig lung membrane PubMed[Link]
-
Endothelin-1 mediates attenuated carotid baroreceptor activity by intermittent hypoxia Physiology.org[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. assaygenie.com [assaygenie.com]
- 3. CA2461919A1 - Substituted 2,5-diamidoindoles as ece inhibitors for the treatment of cardiovascular diseases - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Identification of an Endothelin-converting Enzyme-2-specific Fluorigenic Substrate and Development of an in Vitro and ex Vivo Enzymatic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A rapid and selective endothelin-converting enzyme assay: characterization of a phosphoramidon-sensitive enzyme from guinea pig lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling of 1H-Indole-2-Carboxylic Acids
Introduction
1H-Indole-2-carboxamides are a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-cancer, anti-viral, and anti-inflammatory agents.[1][2] The indole scaffold, a key component of the amino acid tryptophan, provides a versatile template for drug design, and the amide linkage allows for the introduction of diverse substituents to modulate biological activity and physicochemical properties.[3] The synthesis of these compounds predominantly relies on the coupling of a 1H-indole-2-carboxylic acid with a suitable amine.[4]
However, the amide coupling of 1H-indole-2-carboxylic acids is not without its challenges. The electron-rich nature of the indole ring can influence the reactivity of the carboxylic acid, and the steric hindrance around the 2-position can impede the approach of the amine.[5][6] Furthermore, the potential for side reactions, such as racemization of chiral centers, necessitates the careful selection of coupling reagents and reaction conditions.[7][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the various amide coupling procedures for 1H-indole-2-carboxylic acids. We will explore the mechanisms of common coupling reagents, present detailed experimental protocols, and offer troubleshooting strategies to overcome common synthetic hurdles.
Challenges in Amide Coupling of 1H-Indole-2-Carboxylic Acids
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[9] To facilitate this transformation, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.[8]
Several factors can complicate the amide coupling of 1H-indole-2-carboxylic acids:
-
Reduced Electrophilicity: The electron-donating nature of the indole ring can decrease the electrophilicity of the carboxylic acid carbonyl carbon, making it less susceptible to nucleophilic attack by the amine.[5]
-
Steric Hindrance: The proximity of the indole ring to the carboxylic acid at the 2-position can create steric hindrance, particularly with bulky amines.[10]
-
Side Reactions: The use of highly reactive coupling reagents can lead to undesired side reactions, such as the formation of N-acylureas when using carbodiimides, or guanidinylation of the amine when using certain uronium/aminium salt reagents.[6][11]
-
Racemization: For chiral 1H-indole-2-carboxylic acids or amines, there is a risk of racemization at the stereocenter alpha to the carbonyl group under harsh reaction conditions.[7]
Major Classes of Coupling Reagents and Their Mechanisms
The choice of coupling reagent is paramount for a successful amide coupling reaction. The most common classes of coupling reagents include carbodiimides, uronium/aminium salts, and phosphonium salts.
Carbodiimide-Based Coupling Reagents
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[7][9]
Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. The carboxylic acid adds to the carbodiimide, and this intermediate is then attacked by the amine to form the amide and a urea byproduct.[12]
To suppress side reactions and reduce the risk of racemization, carbodiimide-mediated couplings are often performed in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[7][13] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.[13]
Carbodiimide Coupling Workflow
Uronium/Aminium Salt-Based Coupling Reagents
Uronium and aminium salt-based reagents, such as HATU, HBTU, and HCTU, are highly efficient coupling reagents, particularly for sterically hindered substrates.[11][14]
Mechanism of Action: These reagents react with the carboxylate anion (formed in the presence of a non-nucleophilic base like diisopropylethylamine, DIPEA) to generate a highly reactive active ester (e.g., an OAt ester for HATU).[12][14] This active ester then readily reacts with the amine to form the desired amide. It is important to note that what were historically believed to be uronium salt structures for reagents like HBTU and HATU have been shown to exist as the more stable guanidinium N-isomers.[15] However, the more reactive O-isomers can be generated under specific conditions.[15]
PyBOP Coupling Workflow
Acid Chloride Formation
An alternative to in-situ coupling is the two-step procedure involving the formation of an acyl chloride, which is a highly reactive intermediate. [8][12] Mechanism of Action: 1H-Indole-2-carboxylic acid can be converted to the corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). [16][17]The resulting acyl chloride is then reacted with the amine, typically in the presence of a base to neutralize the HCl byproduct, to form the amide. [2]This method is particularly useful for unreactive amines. [10]
Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Water-soluble urea byproduct, mild conditions. [7] | Risk of N-acylurea formation, potential for racemization. [6] |
| HATU | Uronium/Aminium Salt | High reactivity, low racemization, effective for hindered substrates. [11][18] | Higher cost, potential for guanidinylation side reactions. [11] |
| HBTU | Uronium/Aminium Salt | Good reactivity, widely used. [7][11] | Less reactive than HATU, potential for guanidinylation. [11] |
| PyBOP | Phosphonium Salt | High reactivity, no guanidinylation side reaction. [11] | Can be less soluble, phosphonium byproducts can be difficult to remove. [11] |
| SOCl₂ | Acid Chloride Formation | Highly reactive intermediate, good for unreactive amines. [16] | Harsh conditions, potential for side reactions with sensitive functional groups. [8] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a standard and widely used method for the synthesis of 1H-indole-2-carboxamides. [19] Materials:
-
1H-Indole-2-carboxylic acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DCM or DMF (0.1-0.5 M), add HOBt (1.2 equiv) and EDC (1.2-1.5 equiv).
-
Add Et₃N or DIPEA (2.0-3.0 equiv) to the reaction mixture.
-
Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly effective for sterically hindered 1H-indole-2-carboxylic acids or amines. [14] Materials:
-
1H-Indole-2-carboxylic acid
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ium 3-oxide hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1-0.5 M).
-
Add DIPEA (2.0-3.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.0-1.2 equiv) to the mixture and stir for 10-15 minutes at room temperature for pre-activation.
-
Add the amine (1.0-1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Amide Coupling via Acid Chloride Formation
This two-step protocol is useful for challenging couplings, particularly with electron-deficient or sterically hindered amines. [2] Materials:
-
1H-Indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine
-
Pyridine or Triethylamine (Et₃N)
Procedure:
Step 1: Formation of the Acid Chloride
-
To a solution of 1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DCM or toluene, add thionyl chloride (1.5-2.0 equiv) dropwise at 0 °C.
-
A catalytic amount of DMF can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and then reflux for 1-3 hours.
-
Monitor the reaction by observing the cessation of gas evolution (SO₂ and HCl).
-
Remove the solvent and excess thionyl chloride under reduced pressure. The crude acid chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 1H-indole-2-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0-1.2 equiv) and pyridine or Et₃N (1.5-2.0 equiv) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Inadequate activation; Steric hindrance. | Increase reaction time or temperature; Use a more powerful coupling reagent (e.g., HATU); For very hindered substrates, consider the acid chloride method. [6][10] |
| Side Product Formation | N-acylurea formation (with carbodiimides); Guanidinylation (with uronium reagents). | Ensure the amine is added promptly after activation; Use an additive like HOBt; Use a phosphonium-based reagent like PyBOP. [6][11] |
| Racemization | Use of a strong base or high temperatures. | Use a weaker base like N-methylmorpholine (NMM); Perform the reaction at lower temperatures; Use additives known to suppress racemization (e.g., HOBt, HOAt). [7][20] |
| Difficulty in Purification | Byproducts have similar polarity to the product. | For carbodiimide reactions, if the urea is insoluble (DCU), it can be filtered off. If soluble (EDC byproduct), an aqueous workup is effective. Phosphonium byproducts may require careful chromatography. [7] |
Conclusion
The synthesis of 1H-indole-2-carboxamides is a critical transformation in the development of new therapeutic agents. A thorough understanding of the available amide coupling procedures, including their mechanisms, advantages, and limitations, is essential for the successful synthesis of these valuable compounds. By carefully selecting the appropriate coupling reagent and optimizing the reaction conditions, researchers can efficiently and reliably access a diverse range of 1H-indole-2-carboxamides for biological evaluation. This guide provides a solid foundation of knowledge and practical protocols to aid in these synthetic endeavors.
References
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AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Dunn, P. J., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 19(11), 1438–1447. [Link]
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de Heuvel, D., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11642–11647. [Link]
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Al-Suhaimi, K. S., et al. (2019). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Molecules, 24(12), 2285. [Link]
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Vézina-Dawod, C., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15337–15346. [Link]
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Misale, A., & Garg, N. K. (2018). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 57(31), 9642–9652. [Link]
-
El-Faham, A., & Albericio, F. (2018). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Molecules, 23(3), 531. [Link]
-
Master Organic Chemistry. (2025). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Retrieved from [Link]
-
de Heuvel, D., et al. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Carpino, L. A., et al. (2000). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition, 39(2), 442-445. [Link]
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Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Roche, M., et al. (2016). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry, 14(48), 11395–11399. [Link]
-
Li, Y., et al. (2019). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 24(12), 2285. [Link]
-
de Heuvel, D., et al. (2025, April 10). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Amidation reaction using phosphonium salt-derived reagents. Retrieved from [Link]
-
Wilden, J. D., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7696–7711. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Alsayed, S. S. R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 949–958. [Link]
-
Yesilada, O., et al. (2008). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 656–662. [Link]
-
El-Faham, A., & Albericio, F. (2015). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 20(8), 14616–14627. [Link]
-
Chad's Prep. (2021, April 14). Amide Synthesis & Reactions | Complete Summary | Organic Chemistry 20.10 [Video]. YouTube. [Link]
-
A-Level Chemistry. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Retrieved from [Link]
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Application Notes and Protocols for the Characterization of 1-propyl-1H-indole-2-carboxylic acid as a Potential Allosteric Modulator
Introduction: The Nuances of Allosteric Modulation
In the landscape of modern pharmacology, the pursuit of highly specific and effective therapeutic agents has led to a paradigm shift from targeting orthosteric sites to exploring the potential of allosteric modulators. Unlike traditional agonists or antagonists that compete for the primary, endogenous ligand binding site (the orthosteric site), allosteric modulators bind to a topographically distinct site on the receptor. This binding event induces a conformational change in the receptor that, in turn, alters the binding affinity and/or efficacy of the orthosteric ligand.[1][2]
The indole-2-carboxylic acid scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the foundation for numerous biologically active compounds.[3][4] While many derivatives have been explored, this guide focuses on a specific, less-characterized analogue: 1-propyl-1H-indole-2-carboxylic acid . The objective of this document is to provide a comprehensive framework for researchers to systematically evaluate this compound as a potential allosteric modulator. We will use the Cannabinoid Receptor 1 (CB1), a well-studied G-protein coupled receptor (GPCR) with known allosteric sites, as an exemplary target system to illustrate the requisite experimental workflows.[5][6][7]
The potential advantages of allosteric modulators are significant. They can offer enhanced receptor subtype selectivity, a lower propensity for receptor desensitization, and a "saturable" effect, which can improve the safety profile of a drug.[1][8] This guide will equip researchers with the foundational knowledge and detailed protocols to investigate whether 1-propyl-1H-indole-2-carboxylic acid can harness these advantages.
Part 1: Synthesis of 1-propyl-1H-indole-2-carboxylic acid
The synthesis of N-alkylated indole-2-carboxylic acids is a well-established process. The following protocol is a generalized method adapted from standard organic chemistry procedures for N-alkylation of indoles and subsequent ester hydrolysis.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for 1-propyl-1H-indole-2-carboxylic acid.
Step-by-Step Synthesis Protocol:
-
N-Alkylation:
-
To a solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add 1-iodopropane (1.5 equivalents) dropwise.
-
Let the reaction proceed at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 1-propyl-1H-indole-2-carboxylate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude ethyl 1-propyl-1H-indole-2-carboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 3-5 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
-
Acidification and Isolation:
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of approximately 2-3 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-propyl-1H-indole-2-carboxylic acid.
-
-
Purification and Characterization:
-
If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
Part 2: Characterization of Allosteric Properties
To characterize a compound as an allosteric modulator, a multi-faceted approach employing both binding and functional assays is essential.[2] This ensures a robust understanding of the compound's mechanism of action.
Radioligand Binding Assays: Assessing Affinity and Cooperativity
Radioligand binding assays are fundamental for determining if the test compound binds to the receptor and how it affects the binding of a known orthosteric ligand. These assays allow for the calculation of the allosteric modulator's affinity (KB) and the cooperativity factor (α).
Workflow for Radioligand Binding Assays
Caption: Workflow for radioligand binding assays.
Protocol: [³H]CP55,940 Saturation Binding Assay at the CB1 Receptor
-
Membrane Preparation: Use membranes prepared from HEK293 cells stably expressing the human CB1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Incubation:
-
In a 96-well plate, combine:
-
50 µL of assay buffer or 1-propyl-1H-indole-2-carboxylic acid (at a fixed concentration, e.g., 10 µM).
-
50 µL of varying concentrations of [³H]CP55,940 (a high-affinity CB1 agonist).
-
100 µL of diluted cell membranes (containing 10-20 µg of protein).
-
-
For non-specific binding determination, add a high concentration of a non-labeled orthosteric ligand (e.g., 10 µM WIN 55,212-2) to a parallel set of wells.
-
-
Reaction: Incubate the plate at 30°C for 90 minutes.
-
Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Analyze the saturation binding data using non-linear regression.
-
A positive allosteric modulator (PAM) that increases agonist affinity will cause a leftward shift in the saturation curve, resulting in a lower Kd value for [³H]CP55,940.
-
A negative allosteric modulator (NAM) that decreases agonist affinity will cause a rightward shift (higher Kd).
-
The cooperativity factor (α) quantifies this effect. An α > 1 indicates positive cooperativity, while an α < 1 indicates negative cooperativity.[9][10]
-
| Parameter | Description | Expected Outcome for PAM | Expected Outcome for NAM |
| Kd | Dissociation constant of the orthosteric ligand. A measure of affinity. | Decreases | Increases |
| Bmax | Maximum number of binding sites. | Typically unchanged | Typically unchanged |
| α | Cooperativity factor. The fold-change in orthosteric ligand affinity. | > 1 | < 1 |
Functional Assays: Measuring Changes in Receptor Activity
Functional assays are crucial to determine how the allosteric modulator affects the efficacy of the orthosteric agonist.[1][8] Since CB1 is a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase (decreasing cAMP levels) and the mobilization of intracellular calcium.
Signaling Pathway for a Gi/o-Coupled Receptor like CB1
Caption: Simplified Gi/o signaling pathway for the CB1 receptor.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Plate HEK293 cells expressing the human CB1 receptor in a 96-well plate and grow to confluence.
-
Cell Stimulation:
-
Aspirate the culture medium and pre-incubate the cells with 1-propyl-1H-indole-2-carboxylic acid (at various concentrations) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 20 minutes.
-
Add a sub-maximal concentration (e.g., EC20) of an orthosteric agonist (e.g., CP55,940) and 10 µM forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Construct concentration-response curves for the orthosteric agonist in the absence and presence of different concentrations of the allosteric modulator.
-
A PAM of agonist efficacy will increase the maximal response (Emax) and/or increase the potency (decrease the EC50) of the orthosteric agonist.
-
A NAM of agonist efficacy will decrease the Emax and/or decrease the potency (increase the EC50) of the orthosteric agonist.[5]
-
| Parameter | Description | Expected Outcome for PAM | Expected Outcome for NAM |
| EC50 | The concentration of an agonist that gives 50% of the maximal response. | Decreases (Leftward shift) | Increases (Rightward shift) |
| Emax | The maximum response achievable by an agonist. | May increase | Decreases |
| β | Efficacy cooperativity factor. | > 1 | < 1 |
Part 3: Data Interpretation and Advanced Considerations
Quantifying Allosterism
The effects of an allosteric modulator are quantified by two key parameters derived from the experimental data:
-
α (Alpha): The cooperativity factor for orthosteric ligand affinity , determined from binding assays.
-
β (Beta): The cooperativity factor for orthosteric ligand efficacy , determined from functional assays.
It is crucial to recognize that a compound can be a modulator of affinity without affecting efficacy, or vice versa. For example, some indole-2-carboxamide derivatives of the CB1 receptor enhance agonist binding (α > 1) but inhibit G-protein coupling (β < 1).[7][10]
Probe Dependence
A critical consideration in the study of allosteric modulators is "probe dependence," where the observed modulatory effect can differ depending on the specific orthosteric ligand used in the assay.[8] Therefore, it is highly recommended to characterize the activity of 1-propyl-1H-indole-2-carboxylic acid using multiple orthosteric agonists to build a comprehensive pharmacological profile.
Signaling Bias
GPCRs can signal through multiple downstream pathways (e.g., G-protein vs. β-arrestin pathways). Allosteric modulators can preferentially enhance or inhibit one pathway over another, a phenomenon known as "signaling bias" or "functional selectivity."[1][6] To investigate this, one could perform a β-arrestin recruitment assay in parallel with the cAMP assay. A compound that potentiates β-arrestin recruitment more than G-protein signaling would be considered a biased allosteric modulator.
Conclusion
This application note provides a robust, scientifically-grounded framework for the synthesis and pharmacological characterization of 1-propyl-1H-indole-2-carboxylic acid as a potential allosteric modulator. By employing a combination of radioligand binding and functional assays, researchers can elucidate the compound's affinity, cooperativity, and functional effects on a target receptor, such as the CB1 receptor. The detailed protocols and interpretive guidelines herein serve as a comprehensive resource for scientists in drug discovery and molecular pharmacology, enabling a thorough investigation into the nuanced and therapeutically promising field of allosteric modulation.
References
-
Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC. Available at: [Link]
-
Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC. Available at: [Link]
-
Opportunities and Challenges of Screening for Allosteric Modulators of G-Protein Coupled Receptors | Biocompare. Available at: [Link]
- WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators - Google Patents.
-
Pharmacological characterisation of allosteric modulators at human mGlu5 - bioRxiv. Available at: [Link]
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central. Available at: [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC. Available at: [Link]
-
Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC. Available at: [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC. Available at: [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. Available at: [Link]
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- 3. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for introducing substituents on the indole ring of 1-propyl-1H-indole-2-carboxylic acid
Advanced Functionalization of 1-Propyl-1H-indole-2-carboxylic Acid: A Comprehensive Protocol Guide for Drug Discovery
Executive Summary
1-Propyl-1H-indole-2-carboxylic acid is a privileged heterocyclic scaffold, serving as the core building block for numerous neuropharmacological agents, most notably allosteric modulators of the cannabinoid CB1 receptor 1 and NMDA receptor antagonists. Introducing substituents onto this specific indole ring requires a nuanced understanding of its electronic topography. Because the N1 position is alkylated and the C2 position is occupied by a carboxylic acid, the synthetic chemist is presented with a unique strategic divergence: utilizing the inherent nucleophilicity of the C3 position for Electrophilic Aromatic Substitution (EAS) 2, or leveraging the C2-carboxylic acid as an internal directing group for transition-metal-catalyzed C–H functionalization 3.
Mechanistic Rationale & Strategic Divergence
The indole core is an electron-rich aromatic system where the nitrogen lone pair delocalizes into the pyrrole ring, making the C3 position approximately
-
The EAS Pathway (C3-Functionalization): To functionalize the C3 position via EAS (e.g., Vilsmeier-Haack formylation), the C2-carboxylic acid must first be protected as an ester. This is a critical causality: exposing the free indole-2-carboxylic acid to the strongly acidic, dehydrating conditions of the Vilsmeier reagent (POCl₃/DMF) or elevated temperatures often leads to spontaneous decarboxylation 4. Once protected, the C3 position can be cleanly formylated, providing a versatile handle that can be reduced to a hydroxymethyl group or converted to an azide for photoactivatable CB1 modulators 1.
-
The C–H Functionalization Pathway (Oxidative Annulation): Direct EAS on the benzene ring (C4–C7) is electronically disfavored. However, modern palladium catalysis offers a brilliant workaround. Instead of protecting the C2-carboxylic acid, the free acid is purposefully retained to act as an internal nucleophile. In the presence of Pd(II) and allenes, the catalyst activates the C3–H bond. Subsequent migratory insertion of the allene and intramolecular nucleophilic attack by the C2-carboxylate yields complex indolo[2,3-c]pyrane-1-ones (lactones) without unwanted decarboxylation 3.
Visualization of Synthetic Workflows
Divergent functionalization pathways for 1-propyl-1H-indole-2-carboxylic acid.
Self-Validating Experimental Protocols
Protocol A: The EAS Pathway (Protection & C3-Formylation)
Objective: Introduce a formyl group at C3 for downstream functionalization into photoactivatable probes.
Step 1: C2-Esterification (Protection)
-
Suspend 1-propyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).
-
Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.
-
Reflux the mixture for 12 hours under an inert atmosphere.
-
Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo 4.
-
Validation & QC Check: ¹H NMR will show the complete disappearance of the broad -COOH proton (>12 ppm) and the emergence of a sharp methoxy singlet at ~3.9 ppm.
Step 2: Vilsmeier-Haack Formylation
-
In an oven-dried flask under argon, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Add POCl₃ (1.2 eq) dropwise to generate the Vilsmeier reagent (chloromethyleneiminium ion). Stir for 30 minutes.
-
Add the methyl 1-propyl-1H-indole-2-carboxylate (1.0 eq) dissolved in minimal DMF dropwise.
-
Warm to room temperature and stir for 4 hours.
-
Quench by pouring over crushed ice and basify with 1M NaOH to hydrolyze the iminium intermediate 1.
-
Validation & QC Check: TLC will show a highly UV-active spot with a lower
than the starting material. ¹H NMR will reveal a distinct aldehyde proton singlet at δ 10.0–10.5 ppm and the complete disappearance of the C3-H proton signal at ~7.2 ppm.
Protocol B: The C–H Activation Pathway (Pd-Catalyzed Oxidative Annulation)
Objective: Synthesize complex indolo-pyranones via direct C3–H functionalization using the free carboxylic acid.
Step 1: Annulation with Allenes
-
In a sealed reaction tube, combine 1-propyl-1H-indole-2-carboxylic acid (1.0 eq), an allene derivative (1.5 eq), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 eq) as the terminal oxidant.
-
Suspend the reagents in anhydrous 1,4-dioxane (0.2 M).
-
Heat the mixture to 80–100 °C for 12–16 hours under an ambient air or O₂ atmosphere 3.
-
Cool to room temperature, filter through a pad of Celite to remove metal salts, and purify via silica gel chromatography.
-
Validation & QC Check: Successful formation of the indolo[2,3-c]pyrane-1-one is confirmed by ¹³C NMR, which will display a characteristic lactone carbonyl carbon at δ 160–165 ppm, shifted from the original free carboxylic acid (~168 ppm). High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass of the annulated product.
Quantitative Data & Regioselectivity Analysis
| Functionalization Strategy | Target Position | Reagents / Catalyst | Typical Yield | Downstream Application |
| Esterification (Protection) | C2-COOH | MeOH, H₂SO₄ (cat.), Reflux | 90–95% | Prevents decarboxylation |
| Vilsmeier-Haack Formylation | C3 | POCl₃, DMF, 0 °C to RT | 80–88% | CB1 Allosteric Modulators |
| Halogenation (Bromination) | C3 | NBS, DMF, RT | 85–92% | Cross-coupling handles |
| Oxidative Annulation | C3 / C2-COOH | Pd(OAc)₂, Allenes, Cu(OAc)₂ | 55–75% | Indolo[2,3-c]pyrane-1-ones |
References
1.[1] "Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor", PubMed Central (PMC) - NIH, 1 2.[3] "Palladium-Catalyzed Annulation of Allenes with Indole-2-carboxylic Acid Derivatives: Synthesis of Indolo[2,3-c]pyrane-1-ones via Ar–I Reactivity or C–H Functionalization", The Journal of Organic Chemistry - ACS Publications, 3 3.[4] "Indole-2-carboxylic acid, ethyl ester", Organic Syntheses, 4 4.[2] "Indole - Electrophilic substitution", Wikipedia, 2
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- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Development of Selective Mcl-1 Inhibitors
Introduction: Mcl-1 as a Critical Target in Oncology
Myeloid cell leukemia-1 (Mcl-1), a pro-survival member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a pivotal and highly sought-after target in cancer therapy.[1][2][3] Unlike other pro-survival Bcl-2 family members, Mcl-1 is essential for the sustained growth and survival of a wide array of cancers, particularly hematological malignancies and solid tumors.[4][5] Its overexpression is frequently associated with tumor progression, poor prognosis, and resistance to conventional chemotherapies and even other targeted therapies, including Bcl-2 inhibitors like venetoclax.[1][5] Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic "effector" proteins such as Bak and Bax, and "activator" proteins like Bim, thereby preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[6][7] Consequently, the development of small-molecule inhibitors that selectively disrupt the Mcl-1 protein-protein interaction (PPI) to unleash the apoptotic machinery in cancer cells represents a promising therapeutic strategy.[1][5][8]
This guide provides a comprehensive overview of the key experimental workflows and detailed protocols for the discovery and preclinical evaluation of selective Mcl-1 inhibitors. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
The Mcl-1 Signaling Pathway and Inhibition Strategy
The core mechanism of Mcl-1-mediated cell survival and its inhibition is depicted in the following signaling pathway.
Caption: Mcl-1 signaling pathway and the mechanism of selective inhibitors.
A Roadmap for Mcl-1 Inhibitor Development
The development of a selective Mcl-1 inhibitor follows a structured, multi-stage process from initial hit identification to preclinical candidate validation. This workflow ensures the selection of potent, selective, and effective molecules with favorable drug-like properties.
Sources
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- 3. AID 2218 - Counterscreen for inhibitors of MCL1: fluorescence polarization-based biochemical high throughput dose response assay for inhibitors of BCL2-related protein, long isoform (BCLXL). - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
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- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
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The Role of CysLT1 Selective Antagonists in Research: Applications and Protocols
Abstract
The cysteinyl leukotriene 1 (CysLT1) receptor is a G protein-coupled receptor that plays a pivotal role in mediating inflammatory processes. Its activation by cysteinyl leukotrienes (CysLTs) like LTC4, LTD4, and LTE4 triggers a cascade of downstream effects, including bronchoconstriction, increased vascular permeability, and eosinophil recruitment, which are hallmark features of asthma and allergic rhinitis[1][2]. Consequently, selective antagonists of the CysLT1 receptor, such as montelukast and zafirlukast, have become indispensable tools not only in the clinic but also in fundamental research. This guide provides an in-depth overview of the CysLT1 signaling pathway and details the application of selective antagonists in key research areas, including inflammation and oncology. We present field-proven, step-by-step protocols for essential in vitro and in vivo assays to empower researchers to effectively investigate the function of the CysLT1 receptor in various pathophysiological contexts.
The CysLT1 Receptor Signaling Axis
Cysteinyl leukotrienes are potent lipid inflammatory mediators synthesized from arachidonic acid via the 5-lipoxygenase pathway[1][2]. Their biological effects are transduced through specific cell surface receptors, primarily the CysLT1 receptor.
Mechanism of Action: The CysLT1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its ligand (with an order of potency LTD4 > LTC4 > LTE4), primarily couples to the Gαq subunit[3]. This activation initiates a canonical signaling cascade:
-
Gαq Activation: Ligand binding induces a conformational change in the CysLT1 receptor, leading to the activation of the associated Gq protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[4].
-
PKC Activation: The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates a multitude of downstream target proteins.
This signaling cascade culminates in the cellular responses characteristic of CysLT action: smooth muscle contraction, enhanced mucus secretion, and the transcription of pro-inflammatory genes[5].
CysLT1 Antagonists as Selective Research Probes
Selective CysLT1 antagonists are competitive inhibitors that bind to the CysLT1 receptor, preventing the binding of endogenous CysLTs and thereby blocking downstream signaling[6]. This makes them invaluable for dissecting the specific contributions of the CysLT1 pathway in complex biological systems.
| Antagonist | Chemical Class | Typical Research Conc. (In Vitro) | Key Features & Considerations |
| Montelukast | Quinoline | 1-10 µM | Potent and highly selective for CysLT1. Widely used and commercially available.[7] |
| Zafirlukast | Indole | 1-10 µM | First-in-class CysLT1 antagonist. Food can decrease its bioavailability in vivo.[2] |
| Pranlukast | Benzopyran | 1-10 µM | Potent antagonist, primarily used in Japan and South America clinically.[7] |
| MK-571 | Quinoline | 10-100 nM | Often used as a research-grade tool due to high potency; also inhibits MRP1 transporter.[8] |
Causality Behind Experimental Choices: When selecting an antagonist, researchers must consider not only its potency (IC50/Ki) but also its selectivity and potential off-target effects. For instance, while MK-571 is very potent at the CysLT1 receptor, its known inhibition of the Multidrug Resistance-Associated Protein 1 (MRP1) transporter requires careful experimental design and appropriate controls to ensure observed effects are CysLT1-specific. Montelukast is often a preferred choice for its high selectivity and extensive characterization in the literature[7].
Application I: Investigating Allergic and Inflammatory Responses
The primary and most established application of CysLT1 antagonists is in the study of asthma and allergic inflammation[9]. These compounds allow researchers to specifically block the CysLT-mediated component of the inflammatory cascade.
Protocol 1: In Vitro Calcium Mobilization Assay
Principle: This assay provides a direct functional readout of CysLT1 receptor activation and antagonism. Activation of the Gq-coupled CysLT1 receptor by an agonist (e.g., LTD4) leads to a rapid, transient increase in intracellular calcium ([Ca2+]i)[4]. A selective antagonist will inhibit this agonist-induced calcium flux in a concentration-dependent manner. This is a self-validating system as the inhibition must be specific to the CysLT1 agonist and not to agonists of other Gq-coupled receptors.
Materials:
-
Cells expressing CysLT1 receptor (e.g., U937 monocytes, or a transfected cell line like HEK293-CysLT1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
CysLT1 agonist (Leukotriene D4, LTD4)
-
CysLT1 antagonist (e.g., Montelukast)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FlexStation, FLIPR)
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 96-well plate to achieve 70-90% confluency on the day of the assay. For suspension cells, plate at an appropriate density (e.g., 100,000 cells/well).
-
Dye Loading: Prepare the calcium dye working solution according to the manufacturer's instructions (e.g., Fluo-4 AM with probenecid to prevent dye extrusion). Remove culture media from wells and add 100 µL of the dye solution.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye de-esterification and loading.
-
Antagonist Pre-incubation: Prepare serial dilutions of the CysLT1 antagonist (e.g., Montelukast, 10x final concentration). Add 10 µL of the antagonist dilutions or vehicle control to the appropriate wells. Incubate for 20 minutes at room temperature[7].
-
Expert Insight: This pre-incubation step is critical to allow the antagonist to reach equilibrium binding with the receptor before the agonist challenge.
-
-
Agonist Preparation: Prepare the CysLT1 agonist (LTD4) at a concentration that elicits a sub-maximal response (EC80), typically around 10-100 nM. This ensures that an inhibitory effect can be clearly observed.
-
Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record a baseline fluorescence for 10-20 seconds, then inject the LTD4 agonist and continue recording for an additional 60-120 seconds. Excitation/Emission wavelengths for Fluo-4 are ~494/516 nm.
-
Data Analysis: The increase in intracellular calcium is reported as the maximum fluorescence value after agonist addition minus the basal fluorescence before addition[7]. Plot the agonist response (as a percentage of the vehicle control) against the log concentration of the antagonist to determine the IC50 value.
Protocol 2: In Vivo Murine Model of Allergic Asthma
Principle: The ovalbumin (OVA)-induced asthma model is a widely used preclinical model that recapitulates key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and Th2 cytokine production[10]. Administering a CysLT1 antagonist during the challenge phase allows for the evaluation of its therapeutic potential in mitigating these asthmatic phenotypes.
Step-by-Step Methodology:
-
Animals: Use 6-8 week old BALB/c mice, which are genetically predisposed to Th2-dominant immune responses[10].
-
Sensitization: On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 100 µg ovalbumin (OVA) emulsified in aluminum hydroxide (alum) adjuvant[10][11]. This primes the immune system to recognize OVA as an allergen.
-
Challenge and Treatment: From day 21 to 23, challenge the mice by exposing them to an aerosol of 1-5% OVA in saline for 30 minutes each day[11]. Administer the CysLT1 antagonist (e.g., montelukast, 10-30 mg/kg, oral gavage) or vehicle control 1 hour prior to each OVA challenge.
-
Endpoint Analysis (24-48 hours after final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR using a whole-body plethysmography system in response to increasing concentrations of nebulized methacholine[10]. A reduction in bronchoconstriction in the antagonist-treated group indicates efficacy.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Euthanize mice and collect BAL fluid by flushing the lungs with PBS. Perform total and differential cell counts to quantify inflammatory cells, particularly eosinophils[10]. A significant reduction in eosinophil numbers is a key indicator of anti-inflammatory activity.
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant via ELISA[12].
-
Histology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammatory cell infiltration and mucus production[11].
-
Application II: Exploring the Role of CysLT1 in Cancer Biology
Emerging evidence implicates the CysLT1 receptor in various hallmarks of cancer, including sustained proliferation, migration, and invasion[13][14]. Upregulation of CysLT1 has been observed in several malignancies, including colorectal, breast, and brain cancers, often correlating with poorer prognosis[15][16]. CysLT1 antagonists serve as critical tools to probe these non-canonical roles.
Protocol 3: Cell Proliferation (MTT/WST-1) Assay
Principle: This colorimetric assay measures cell viability as a proxy for proliferation. Metabolically active cells reduce a tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells[17][18][19]. By treating cancer cells that express CysLT1 with an antagonist, one can determine if blocking this pathway inhibits cell proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 colorectal cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the CysLT1 antagonist (e.g., montelukast, 1-50 µM) or vehicle control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours. The duration should be sufficient to observe effects on proliferation but not so long that control wells become over-confluent.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[17][18]. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals[20].
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and express the viability of treated cells as a percentage of the vehicle-treated control cells.
Protocol 4: Wound Healing (Scratch) Assay for Cell Migration
Principle: The wound healing assay is a straightforward method to study collective cell migration in vitro[21][22]. A "scratch" or gap is created in a confluent monolayer of cells. The rate at which cells migrate to close this gap can be quantified. CysLT1 antagonists can be used to investigate whether CysLT1 signaling is required for this migratory process[15][23].
Step-by-Step Methodology:
-
Cell Culture: Plate cells in a 24-well plate and grow them until they form a fully confluent monolayer.
-
Mitosis Inhibition (Optional but Recommended): To ensure that gap closure is due to migration and not proliferation, pre-treat cells with a mitosis inhibitor like Mitomycin C (10 µg/mL) for 2 hours before making the scratch.
-
Scratch Creation: Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer[21].
-
Wash and Treat: Gently wash the wells with PBS to remove dislodged cells and debris. Replace with fresh culture medium containing the desired concentration of the CysLT1 antagonist or vehicle.
-
Imaging: Immediately capture images of the scratch in each well using a phase-contrast microscope. This is the T=0 time point. Mark the position to ensure the same field is imaged each time.
-
Incubation and Monitoring: Return the plate to the incubator. Capture images of the same marked fields at regular intervals (e.g., every 6-12 hours) until the gap in the control wells is nearly closed.
-
Data Quantification: Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area at T=0. Compare the rate of closure between antagonist-treated and vehicle-treated cells.
Conclusion and Future Directions
CysLT1 selective antagonists are powerful and specific pharmacological tools that have been instrumental in defining the role of cysteinyl leukotrienes in allergic inflammation. The protocols detailed here provide robust frameworks for assessing CysLT1 function both in vitro and in vivo. Beyond their classical role in inflammation, the expanding investigation into the CysLT1 receptor's involvement in cancer progression, cardiovascular disease, and neuroinflammation highlights the continued importance of these antagonists in biomedical research[8][23][24]. As research uncovers more nuanced roles for this pathway, the application of these fundamental techniques will be crucial for validating the CysLT1 receptor as a potential therapeutic target in a growing number of diseases.
References
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Daniele, S., et al. (2007). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. Biochemical Pharmacology. Available at: [Link]
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Synapse. (2024). What are CysLT1 antagonists and how do they work? Synapse. Available at: [Link]
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Wikipedia. (2023). Cysteinyl-leukotriene type 1 receptor antagonists. Wikipedia. Available at: [Link]
-
Ganesan, S., et al. (2023). Leukotriene Receptor Antagonists. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Hsiao, Y-C., et al. (2017). Cysteinyl Leukotriene Receptor Antagonists Inhibit Migration, Invasion, and Expression of MMP-2/9 in Human Glioblastoma. Cellular and Molecular Neurobiology. Available at: [Link]
-
Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration. Available at: [Link]
-
Bäck, M., et al. (2011). Cysteinyl leukotriene signaling through perinuclear CysLT1 receptors on vascular smooth muscle cells transduces nuclear calcium signaling and alterations of gene expression. Journal of Biological Chemistry. Available at: [Link]
-
Li, J., et al. (2024). Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway. Journal of Inflammation Research. Available at: [Link]
-
Wikipedia. (2023). Cysteinyl leukotriene receptor 1. Wikipedia. Available at: [Link]
-
Foteinou, A., et al. (2015). Calcium mobilization responses to cysLTs. ResearchGate. Available at: [Link]
-
Evaluation of Cysteinyl Leukotriene Signaling as a Therapeutic Target for Colorectal Cancer. (2016). Frontiers in Physiology. Available at: [Link]
-
Frossard, N., et al. (2011). Allergen Sensitization and Challenge to Ovalbumin. Bio-protocol. Available at: [Link]
-
National Center for Biotechnology Information. (2026). CYSLTR1 cysteinyl leukotriene receptor 1 [ (human)]. NCBI Gene. Available at: [Link]
-
Liu, C-H., et al. (2021). Cysteinyl Leukotriene Pathway and Cancer. International Journal of Molecular Sciences. Available at: [Link]
-
Thompson, M. D., et al. (2016). Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies. Frontiers in Pharmacology. Available at: [Link]
-
Pinto, L. S., et al. (2016). Evaluation of Cysteinyl Leukotriene Signaling as a Therapeutic Target for Colorectal Cancer. Frontiers in Physiology. Available at: [Link]
-
Spicuzza, L., et al. (2010). Role of Leukotrienes and Leukotriene Modifiers in Asthma. Pharmaceuticals. Available at: [Link]
-
Gelfand, E. W., et al. (2011). Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists. Allergy, Asthma & Clinical Immunology. Available at: [Link]
-
ibidi GmbH. (n.d.). Wound Healing and Migration Assays. ibidi. Available at: [Link]
-
Nials, A. T. & Uddin, S. (2025). Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols. Biomedical Research and Therapy. Available at: [Link]
-
Sjölander, A., et al. (2011). Abstract 463: The role of cysteinyl leukotriene receptors and tumour associated macrophages in colon cancer progression. Cancer Research. Available at: [Link]
-
Yang, T-H., et al. (2022). Lactoferrin Ameliorates Ovalbumin-Induced Asthma in Mice through Reducing Dendritic-Cell-Derived Th2 Cell Responses. International Journal of Molecular Sciences. Available at: [Link]
-
University of Rochester Medical Center. (n.d.). Calcium Flux Protocol. University of Rochester Medical Center Flow Cytometry Core. Available at: [Link]
-
Aharony, D. (1998). Pharmacology of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
-
4Dcell. (n.d.). Wound Healing Assay. 4Dcell. Available at: [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]
-
Hannemann, K. (2025). What is the mechanism of action of montelukast? Drugs.com. Available at: [Link]
-
Reaction Biology. (n.d.). Cell Migration Assays | Wound Healing. Reaction Biology. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Propyl-1H-indole-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-propyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and answer frequently asked questions to help you optimize your yield and purity.
The synthesis of indole-2-carboxylic acids is a cornerstone in heterocyclic chemistry, with the Fischer indole synthesis being a prevalent and powerful method.[1][2][3] This guide will primarily focus on a common two-stage approach: the formation of a key hydrazone intermediate via the Japp-Klingemann reaction, followed by an acid-catalyzed Fischer indole cyclization and subsequent saponification.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-propyl-1H-indole-2-carboxylic acid?
The most common and versatile route involves a multi-step process beginning with the Japp-Klingemann reaction to form a hydrazone, followed by the Fischer indole synthesis for cyclization.[4][5][6] The overall transformation can be summarized as:
-
Diazotization: 1-Propylaniline is converted into a diazonium salt.
-
Japp-Klingemann Reaction: The diazonium salt reacts with an ethyl 2-methylacetoacetate (or similar β-ketoester) to form an ethyl 2-(2-(1-propylphenyl)hydrazono)propanoate intermediate.[4][7]
-
Fischer Indole Cyclization: The purified hydrazone is treated with an acid catalyst to induce cyclization, forming ethyl 1-propyl-1H-indole-2-carboxylate.[1][8]
-
Saponification: The resulting ester is hydrolyzed under basic conditions to yield the final product, 1-propyl-1H-indole-2-carboxylic acid.
Q2: Can you illustrate the mechanism of the key Fischer indole cyclization step?
Certainly. The Fischer indole synthesis is a classic acid-catalyzed reaction involving a[9][9]-sigmatropic rearrangement as the key step.[1][8] The mechanism ensures that the aryl nitrogen (N1) from the hydrazine becomes the indole ring nitrogen.[1]
Caption: Key mechanistic steps of the Fischer indole synthesis.
Q3: Which acid catalysts are effective for the Fischer indole synthesis, and how do I choose one?
The choice of acid catalyst is critical and often requires empirical optimization.[10] Both Brønsted and Lewis acids are commonly used. The ideal catalyst provides sufficient acidity to promote the rearrangement without causing degradation of the starting materials or product.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA) | 5-20% in solvents like ethanol, acetic acid, or toluene; PPA often used neat or in toluene.[1] | Inexpensive, readily available. PPA is highly effective for difficult cyclizations. | Can lead to charring/tar formation at high temperatures.[11] Strong acids can be harsh on sensitive substrates. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, InCl₃ | 0.5-2.0 equivalents in solvents like toluene, acetic acid, or dichloroethane.[1][7][8] | Generally milder than strong Brønsted acids, can reduce side reactions. Can be effective at lower temperatures. | Can be hygroscopic and require anhydrous conditions. Stoichiometric amounts are often needed. |
Recommendation: Start with a versatile catalyst like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). If significant degradation occurs, switch to a milder Lewis acid like indium(III) chloride.[7]
Troubleshooting Guide: Low Yield & Purity Issues
Low yields are the most common complaint in Fischer indolizations. The issue can usually be traced to one of the key stages of the synthesis. This guide provides a systematic approach to identifying and resolving these problems.
Caption: Systematic workflow for troubleshooting low yield.
Q4: The Fischer cyclization step results in a dark, tarry mixture with very little desired product. What's going wrong?
This is a classic sign of decomposition, often caused by overly harsh reaction conditions.
-
Probable Cause 1: Reaction Temperature is Too High. The[9][9]-sigmatropic rearrangement requires thermal energy, but excessive heat can degrade the ene-hydrazine intermediate, the di-imine, or the final indole product, leading to polymerization and tar formation.[11]
-
Solution:
-
Reduce the reaction temperature by 10-20 °C.
-
If using a high-boiling solvent like toluene or xylene, consider running the reaction for a shorter duration.
-
Switch to a catalyst that may be effective at a lower temperature (e.g., from H₂SO₄ to ZnCl₂).
-
-
-
Probable Cause 2: Acid Catalyst is Too Strong or Concentrated. Highly concentrated Brønsted acids like sulfuric acid or neat PPA can aggressively protonate and dehydrate intermediates, promoting undesired side pathways.
Q5: My reaction fails, and I isolate 1-propylaniline and byproducts from my carbonyl starting material. Why did the reaction not proceed to the indole?
This outcome strongly suggests that the critical N-N bond of the hydrazone or ene-hydrazine intermediate is cleaving before the[9][9]-sigmatropic rearrangement can occur.[12]
-
Mechanistic Insight: The key ene-hydrazine intermediate exists in equilibrium with its protonated form. If the pathway to N-N bond cleavage is energetically more favorable than the[9][9]-sigmatropic rearrangement, the reaction will fail.[12] This cleavage is a known failure mode, especially when certain electronic factors destabilize the transition state for rearrangement.[10][12]
-
Solutions:
-
Change the Acid Catalyst: The choice of acid can influence the relative energy barriers of the competing pathways. A Lewis acid might coordinate differently and favor the desired rearrangement.
-
Solvent Modification: The polarity of the solvent can stabilize or destabilize charged intermediates. Experiment with solvents like acetic acid, ethanol, or toluene to see if the outcome changes.[11]
-
Ensure Anhydrous Conditions: Water can promote the hydrolysis of intermediates, potentially facilitating N-N bond cleavage. Ensure all reagents and glassware are thoroughly dry, especially when using Lewis acids.
-
Q6: How can I best purify the final 1-propyl-1H-indole-2-carboxylic acid product?
Purification can be challenging due to the presence of colored impurities and potentially unreacted starting materials. A multi-step approach is often most effective.
| Step | Method | Key Considerations |
| 1. Initial Workup | Acid-Base Extraction | After saponification, acidify the aqueous solution carefully with cold HCl (to ~pH 3-4) to precipitate the carboxylic acid. Filter the solid crude product. This removes any neutral or basic impurities. |
| 2. Decolorization | Activated Charcoal | Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water mixture) and add a small amount of activated charcoal. Heat briefly, then filter hot through celite to remove the charcoal and adsorbed colored impurities. |
| 3. Recrystallization | Solvent Screening | The purified solid can be recrystallized to high purity. Common solvent systems include ethanol/water, acetic acid/water, or ethyl acetate/hexanes.[13] |
| 4. Chromatography (If Needed) | Silica Gel Column | If recrystallization fails to remove a persistent impurity, column chromatography can be used. A typical mobile phase would be a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to keep the carboxylic acid protonated and prevent streaking on the column. |
Reference Experimental Protocol
This protocol provides a representative procedure for the synthesis. Note: This is a general guide and may require optimization for your specific laboratory conditions and scale.
Part 1: Synthesis of Ethyl 2-(2-(1-propylphenyl)hydrazono)propanoate via Japp-Klingemann Reaction [7]
-
Diazotization: Dissolve 1-propylaniline (10 mmol) in a mixture of 3M HCl (15 mL). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (10.1 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C. Stir for 20 minutes at this temperature.
-
Coupling: In a separate beaker, dissolve ethyl 2-methylacetoacetate (10 mmol) and sodium acetate (50 mmol) in ethanol (50 mL) and water (50 mL). Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring, maintaining the temperature at 0-5 °C. A yellow-orange precipitate should form.
-
Isolation: Stir the mixture for 1-2 hours as it slowly warms to room temperature. Collect the solid hydrazone by filtration, wash thoroughly with water, and dry under vacuum.
Part 2: Fischer Indole Cyclization [8]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the dried hydrazone intermediate (8 mmol) and anhydrous toluene (80 mL).
-
Catalysis: Add zinc chloride (12 mmol, 1.5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-4 hours.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of ice water. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ethyl 1-propyl-1H-indole-2-carboxylate.
Part 3: Saponification to the Carboxylic Acid [9]
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol (40 mL) and 2M NaOH (20 mL).
-
Reaction: Heat the mixture to reflux for 1-2 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of cold 2M HCl. A precipitate of 1-propyl-1H-indole-2-carboxylic acid will form.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture for further purification.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Younai, A., et al. (2012). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 77(14), 6147–6153. [Link]
-
de Souza, M. C. B. V., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Sunderberg, R. J., & Walters, C. P. (1991). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry, 28(4), 897-902. [Link]
- Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). Indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link]
- Google Patents. (1995).
-
Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]
-
ResearchGate. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
-
JebaReeda, V.S., et al. (2025). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Semantic Scholar. [Link]
-
YouTube. (2020). Reissert Indole Synthesis: The Path to Perfect Indoles. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
YouTube. (2020). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. [Link]
-
Majd, N., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
-
Sharma, P., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
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- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Indole-2-Carboxamide Synthesis: Technical Support & Troubleshooting Portal
Welcome to the Advanced Technical Support Center for the synthesis of indole-2-carboxamide derivatives. Designed for discovery chemists and drug development professionals, this knowledge base addresses the kinetic bottlenecks, solubility limitations, and regioselectivity challenges inherent in functionalizing the indole-2-carboxylic acid scaffold.
Module 1: Reaction Design & Coupling Reagent Optimization
Q: I am experiencing low yields (<30%) when coupling a sterically hindered amine with 5-chloroindole-2-carboxylic acid. What is the mechanistic cause, and how can I optimize this?
A: The amidation of indole-2-carboxylic acids with hindered or weakly nucleophilic amines often suffers from competing degradation of the active ester intermediate. The indole N-H can participate in intermolecular hydrogen bonding, reducing both the solubility and the electrophilicity of the activated complex. When using standard carbodiimides (e.g., DCC or EDC alone), the transient O-acylisourea intermediate is highly susceptible to a 1,3-rearrangement, forming an unreactive N-acylurea byproduct before the hindered amine can successfully attack[1].
Optimization Strategy: Shift the activation pathway from a carbodiimide intermediate to a phosphonium- or uronium-based active ester. BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), in combination with DIPEA in DCM or DMF, has been proven to effectively drive the formation of indole-2-carboxamides even with bulky piperidinyl-phenethylamines, achieving yields of 75–91%[2]. For extremely hindered photoactivatable amines, BOP in DMF at room temperature for 4–12 hours provides a reliable, self-validating pathway where the active ester is stabilized long enough for successful nucleophilic addition[3].
Logical workflow for indole amidation highlighting potential kinetic bottlenecks.
Quantitative Comparison of Coupling Reagents
Table 1: Coupling Reagent Selection Matrix for Indole-2-Carboxylic Acids
| Reagent System | Mechanism of Activation | Ideal Substrate Profile | Expected Yield | Key Troubleshooting Note |
| EDC·HCl / HOBt | Forms OBt active ester[1] | Primary amines, unhindered anilines | 60–85% | Requires polar aprotic solvent (DMF) if indole is unsubstituted at N1. |
| BOP / DIPEA | Forms highly reactive OBt ester in situ[2] | Secondary amines, sterically hindered nucleophiles | 70–90% | Generates HMPA as a byproduct; requires stringent aqueous workup. |
| HATU / DIPEA | Forms OAt active ester (7-aza-HOBt) | Highly deactivated anilines, chiral amines | 80–95% | Fast kinetics minimize epimerization, but reagent is cost-prohibitive for scale-up. |
| Acyl Chloride (SOCl2) | Direct nucleophilic acyl substitution[4] | Electron-deficient indoles (e.g., 5-CF3) | 50–80% | Can cause N-acylation of the indole ring if N1 is not protected. |
Module 2: Solubility & Side Reaction Troubleshooting
Q: My indole-2-carboxylic acid is completely insoluble in DCM, and running the reaction in DMF leads to difficult purification. How can I resolve this?
A: The poor solubility of these substrates in halogenated solvents is caused by the robust hydrogen-bond network formed between the indole N-H and the carboxylic acid moiety.
Solution: You must disrupt this network by using a highly polar aprotic solvent like DMF[1]. To mitigate the downstream purification issues associated with DMF, you must implement a specific biphasic aqueous quench. Washing the organic layer with 5% aqueous LiCl highly partitions the DMF into the aqueous phase, preventing it from co-eluting during silica gel chromatography and ruining your separation.
Self-Validating Protocol: Standard Amidation of Indole-2-Carboxylic Acid
This protocol utilizes EDC/HOBt and is designed to self-validate purity at the workup stage by systematically removing unreacted precursors[1].
-
Activation: Dissolve the indole-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N2 or Ar).
-
Reagent Addition: Add EDC·HCl (1.2 eq) and stir at 0 °C for 30 minutes to form the active ester. Causality: Cooling strictly prevents the premature degradation of the O-acylisourea intermediate into an N-acylurea.
-
Amine Addition: Add the target amine (1.1 eq) followed by DIPEA (3.0 eq). Allow the reaction to warm to room temperature and stir for 3–12 hours.
-
Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash sequentially with:
-
1M HCl (2x): Protonates and removes unreacted amine.
-
Saturated NaHCO3 (2x): Deprotonates and removes unreacted carboxylic acid and HOBt.
-
5% Aqueous LiCl (3x): Extracts residual DMF from the organic layer.
-
-
Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).
Module 3: Advanced Modifications & Late-Stage Functionalization
Q: I need to synthesize a 3-substituted indole-2-carboxamide (e.g., 3-methyl or 3-ethyl) for an SAR study. Should I functionalize the indole before or after amidation?
A: It is highly recommended to introduce C3-substituents before amidation. Attempting Friedel-Crafts acylation or alkylation on the fully formed indole-2-carboxamide often leads to poor regioselectivity, competing N-alkylation of the amide, or degradation of the carboxamide linkage[5].
Validated Route: Start with the ethyl indole-2-carboxylate. Perform Friedel-Crafts acylation at the C3 position (using acyl chlorides and AlCl3), followed by reduction (e.g., triethylsilane/TFA) to yield the C3-alkylated indole-2-carboxylate[5]. Saponify the ester using 3N NaOH in EtOH, and finally perform the amidation using BOP/DIPEA on the functionalized acid[5].
Optimal sequence for C3-alkylated indole-2-carboxamides to avoid regioselectivity issues.
References
-
Al-Wahaibi, Lamya H., et al. "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." Pharmaceuticals, 2022.2
-
Zhang, et al. "Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor." PMC, 2015. 3
-
Zhang, et al. "Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)." PMC, 2014. 5
-
Guerra de Oliveira, Ramon, et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, 2025. 4
-
Franz, Nicholas D., et al. "Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility." PMC, 2020. 1
Sources
- 1. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility and metabolic stability issues of indole derivatives
Welcome to the Medicinal Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address two of the most pervasive bottlenecks encountered when optimizing indole derivatives: poor aqueous solubility and rapid metabolic clearance .
The indole scaffold is a "privileged structure" in drug discovery, capable of mimicking endogenous ligands like serotonin and tryptophan. However, its inherent physicochemical properties often lead to experimental failures if not properly managed. This guide provides the mechanistic causality behind these failures and actionable, self-validating protocols to overcome them.
Section 1: Overcoming Aqueous Solubility Challenges
Q1: My indole-based lead compound precipitates in aqueous assay buffers (e.g., PBS, pH 7.4), leading to inconsistent bioassay results. Why does this happen, and how can I structurally modify it without losing target affinity?
The Causality:
Indoles are highly planar, aromatic heterocycles. This rigid planarity promotes strong intermolecular
The Solution:
To improve solubility, you must disrupt molecular planarity and symmetry . Introducing
Table 1: Quantitative Impact of Structural Modifications on Indole Solubility
| Indole Derivative Strategy | Structural Modification | LogD (pH 7.4) | Kinetic Solubility (μM) |
|---|---|---|---|
| Unmodified Hit | Flat planar bis-aromatic indole | 4.2 | < 5.0 |
| Symmetry Disruption | Asymmetric methylation at C3 | 3.8 | 45.0 |
| Planarity Disruption | Substitution with
Protocol 1: Self-Validating Kinetic Solubility Assay (Miniaturized Shake-Flask)
This protocol incorporates internal controls to validate that precipitation is accurately quantified, not an artifact of poor centrifugation.
-
Preparation: Prepare a 10 mM stock solution of your indole derivative in 100% DMSO.
-
Incubation: Spike the DMSO stock into 1X PBS (pH 7.4) to a final theoretical concentration of 200 μM (Ensure final DMSO concentration is exactly 2.0% v/v).
-
Equilibration: Shake the samples at 300 rpm at 25°C for 24 hours to reach thermodynamic equilibrium.
-
Separation (Critical Step): Centrifuge the microplates at 10,000 x g for 15 minutes to pellet insoluble aggregates.
-
Quantification: Transfer the supernatant to a new plate and quantify the dissolved compound via HPLC-UV/Vis against a standard curve.
-
Self-Validation Check: Always run Propranolol (High Solubility Control, should recover >190 μM) and Amiodarone (Low Solubility Control, should recover <10 μM). Diagnostic: If Amiodarone shows high apparent solubility, your centrifugation speed was insufficient to pellet the colloidal aggregates, invalidating the entire run.
Workflow for diagnosing and resolving indole precipitation in aqueous assays.
Section 2: Optimizing Metabolic Stability
Q2: My indole derivative shows excellent in vitro potency but has a very short half-life in vivo. Microsomal stability assays indicate high intrinsic clearance (
The Causality: The electron-rich nature of the indole core makes it highly susceptible to Phase I oxidative metabolism by Cytochrome P450 (CYP) enzymes. Specifically, the C2 and C3 positions of the pyrrole ring are prime targets for epoxidation and subsequent hydroxylation. Mechanistically, CYP450s abstract electrons from the highest occupied molecular orbital (HOMO) of the indole .
The Solution: To stabilize the molecule, you must lower the HOMO energy, thereby deactivating the ring toward electrophilic CYP oxidation. This is achieved by introducing electron-withdrawing groups (EWGs) such as fluorine or chlorine at the C5 position. Alternatively, physically blocking the C2 or C3 positions with steric bulk (e.g., a methyl, bromine, or carboxamide group) prevents the CYP enzyme from accessing the reactive site . If your indole is N-alkylated, it may be undergoing rapid N-dealkylation; replacing a simple N-methyl group with a bulkier cycloalkyl or aryl group can mitigate this liability.
Table 2: Impact of Substituents on Indole Metabolic Stability
| Indole Modification | Primary Metabolic Liability | Human Microsome
Protocol 2: Self-Validating Liver Microsomal Stability Assay
This protocol isolates CYP-mediated metabolism from chemical instability.
-
Reaction Mixture: Combine 1 μM of your test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. Pre-incubate at 37°C for 5 minutes. -
Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, remove a 50 μL aliquot and immediately quench it into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the % parent compound remaining.
-
Self-Validation Check:
-
Positive Controls: Run Verapamil (High clearance, should deplete rapidly) and Warfarin (Low clearance, should remain stable).
-
Negative Control (Critical): Run a parallel incubation of your compound without NADPH. Diagnostic: If your indole depletes in the "No NADPH" control, it is chemically unstable in buffer or degrading via non-CYP mechanisms (e.g., hydrolysis), meaning CYP-blocking strategies (like fluorination) will not solve your problem.
-
Logic tree for identifying and mitigating CYP450-mediated metabolic liabilities.
References
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry URL:[Link]
-
Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators Pharmaceuticals (MDPI) URL:[Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity ACS Bio & Med Chem Au URL:[Link]
Technical Support Center: Purification Strategies for 1-propyl-1H-indole-2-carboxylic acid
Welcome to the technical support center for the purification of 1-propyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this and similar indole derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just completed the synthesis of 1-propyl-1H-indole-2-carboxylic acid. What are the most likely impurities I need to remove?
A1: Understanding your potential impurities is the critical first step in designing an effective purification strategy. The impurity profile is intrinsically linked to your synthetic route. For common syntheses like the Fischer indole synthesis from a propyl-substituted phenylhydrazine and a pyruvate source, you should anticipate the following:
-
Unreacted Starting Materials: Residual N-propylphenylhydrazine and the pyruvate derivative are common.
-
Side-Products: Isomeric byproducts from non-regioselective cyclization or partially cyclized intermediates can be present.
-
Reagents and Catalysts: Lingering acid catalysts (e.g., H₂SO₄, polyphosphoric acid) or their salts after neutralization.
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., toluene, acetic acid).
-
Degradation Products: Indoles, particularly when heated under acidic conditions, can form colored, often polymeric, byproducts. Air oxidation can also lead to colored impurities.
Table 1: Common Impurities and Their Characteristics
| Impurity Class | Example | Polarity | Removal Strategy |
|---|---|---|---|
| Starting Materials | N-propylphenylhydrazine | Basic, Moderate | Acid wash, Chromatography |
| Ethyl Pyruvate | Neutral, Moderate | Aqueous wash, Chromatography | |
| Reagents | Sulfuric Acid | Highly Polar, Acidic | Neutralization, Aqueous wash |
| Side-Products | Incomplete cyclization products | Varies | Chromatography, Recrystallization |
| Degradation Products| Polymeric materials | Low to High | Charcoal treatment, Recrystallization |
Q2: My crude product is a dark, oily solid. What's the best first step before attempting advanced purification?
A2: Before proceeding to recrystallization or chromatography, a simple "first pass" purification can significantly improve the outcome. The goal is to remove baseline impurities that can interfere with these more sensitive techniques.
Expert Insight: The N-propyl group on your indole makes it more lipophilic than the parent indole-2-carboxylic acid. However, the carboxylic acid moiety still provides a powerful handle for manipulation.
Recommended First Step: Trituration or an Acid-Base Wash.
-
Trituration: This involves stirring the crude solid in a solvent where the desired product is poorly soluble, but the impurities are soluble. For your compound, start with a non-polar solvent like hexanes or a 1:1 mixture of hexanes and diethyl ether. This will wash away highly non-polar impurities and can often induce crystallization of your product.
-
Acid-Base Wash: This is a more robust cleanup. Dissolve your crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities like residual hydrazine, followed by brine. This prepares the material for further purification or, in some cases, may be sufficient on its own.
Q3: How do I select the optimal solvent for recrystallizing 1-propyl-1H-indole-2-carboxylic acid?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The N-propyl group increases the molecule's non-polar character compared to indole-2-carboxylic acid. Therefore, you will likely need a solvent system that is slightly less polar.
The Process of Solvent Selection:
-
Start with Small-Scale Tests: Place ~20-30 mg of your crude material into several test tubes.
-
Add Solvents: To each tube, add a different solvent dropwise at room temperature. Good candidates are listed in Table 2. If the compound dissolves immediately, the solvent is too good; set it aside as a potential "soluble" or "S" solvent for a two-solvent system. If it doesn't dissolve, heat the mixture to boiling.
-
Observe and Cool: If the compound dissolves when hot, it's a potential candidate. Let it cool slowly to room temperature and then in an ice bath. The formation of clean crystals indicates a good single-solvent system.
-
Consider Two-Solvent Systems: If you can't find a single suitable solvent, use a solvent pair. Dissolve your compound in a minimum amount of a hot "soluble" (S) solvent. Then, add a "poorly soluble" (P) solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "S" solvent to redissolve the precipitate and then allow it to cool slowly.
Table 2: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Predicted Suitability for 1-propyl-1H-indole-2-carboxylic acid |
|---|---|---|---|
| Water | 100 | High | Poor (likely insoluble) |
| Ethanol | 78 | High | Possible, may be too soluble. Good "S" solvent. |
| Isopropanol | 82 | Medium-High | Good Candidate. |
| Ethyl Acetate | 77 | Medium | Good Candidate. Might be part of a pair with hexanes. |
| Toluene | 111 | Low-Medium | Good Candidate. High boiling point is good for slow crystal growth. |
| Hexanes/Heptane | ~69 | Low | Poor (likely insoluble). Good "P" solvent. |
| Acetone | 56 | Medium-High | Often too effective at dissolving, but useful as an "S" solvent. |
Data adapted from published solubility studies on indole-2-carboxylic acid and adjusted based on the lipophilic propyl group.[1]
Q4: I've followed the recrystallization guide, but my compound is "oiling out" or refusing to crystallize. What troubleshooting steps can I take?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid. This is a common problem, especially with impure samples.
Troubleshooting Checklist:
-
Reduce the Saturation Level: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture, reheat until everything dissolves, and try cooling again, but more slowly.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: If you have a tiny crystal of pure product, add it to the cooled, supersaturated solution to initiate crystal growth.
-
Use an Anti-Solvent: If you are using a single solvent, you can carefully add a "poorly soluble" solvent (see Table 2) to the cooled solution to reduce the overall solubility.
-
-
Ensure Purity is Sufficient: If the sample is very impure, the impurities can inhibit the formation of a crystal lattice. Consider running it through a quick silica plug or performing an acid-base extraction first to improve the purity.
-
Patience is Key: Some compounds require extended time at low temperatures to crystallize. Once cooled to room temperature, place the flask in a refrigerator (4 °C) overnight, and if necessary, move to a freezer (-20 °C).
Q5: When is column chromatography a better choice than recrystallization for my compound?
A5: The choice between these two cornerstone purification techniques depends on the nature of your impurities and the scale of your reaction.
-
Choose Recrystallization When:
-
You are working on a larger scale (>5 g).
-
The impurities have significantly different solubility profiles from your product.
-
You need a highly crystalline, solvent-free final product.
-
-
Choose Flash Column Chromatography When:
-
Your impurities have a similar polarity and structure to your product (e.g., isomers).
-
You are working on a smaller scale (<5 g).
-
Recrystallization has failed to remove a persistent impurity.
-
You need to isolate multiple components from a reaction mixture.
-
Caption: Decision tree for purification strategy.
Q6: I need to use column chromatography. How do I develop an effective solvent system, and how do I prevent my acidic compound from tailing on the silica gel?
A6: Developing a good solvent system (mobile phase) is done using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that moves your desired compound to a retention factor (Rf) of 0.3-0.4 .
Method Development:
-
Spotting: Dissolve a small amount of your crude material and spot it on a TLC plate.
-
Initial Solvent Systems: Start with a binary system of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). Test various ratios (e.g., 9:1, 4:1, 2:1 Hex:EtOAc).
-
The Acidic Additive (Crucial Step): Carboxylic acids like yours will interact strongly with the slightly acidic silica gel, leading to significant "tailing" or streaking on the TLC and column. To suppress this, add a small amount (0.5-1%) of acetic acid to your mobile phase. This keeps your compound fully protonated and minimizes this unwanted interaction.
-
Optimization: Adjust the solvent ratio until your product has an Rf of ~0.35, and you see good separation from the major impurities.
Table 3: Recommended TLC Solvent Systems for Method Development
| System | Ratio (v/v/v) | Comments |
|---|---|---|
| Starting Point | Hexane / Ethyl Acetate / Acetic Acid | 80 : 20 : 0.5 |
| For More Polar Compounds | Hexane / Ethyl Acetate / Acetic Acid | 50 : 50 : 0.5 |
| For Less Polar Compounds | Dichloromethane / Methanol / Acetic Acid | 98 : 2 : 0.5 | Use if product is not moving in Hex/EtOAc |
Q7: I have a persistent yellow or brown color in my product, even after chromatography. What can I do?
A7: Colored impurities in indole syntheses are often due to minor oxidation or polymerization byproducts. If these are present in trace amounts, they can be difficult to remove by chromatography alone.
Solution: Activated Carbon (Charcoal) Treatment
This technique is performed during recrystallization.
-
Dissolve your colored product in the minimum amount of a suitable hot recrystallization solvent.
-
Add a very small amount of activated carbon (charcoal) to the hot solution – typically 1-2% by weight. Caution: Add the charcoal carefully to the hot solution to avoid violent bumping. It's safer to cool the solution slightly before adding it and then reheating.
-
Keep the solution hot and swirl for 2-5 minutes. The colored impurities will adsorb onto the surface of the carbon.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the now colorless filtrate to cool and crystallize as usual.
Q8: Can I leverage the carboxylic acid group for a non-chromatographic purification?
A8: Absolutely. An acid-base extraction, or what can be termed pH-controlled precipitation, is an excellent and scalable method for purifying carboxylic acids, separating them from neutral or basic impurities. A similar strategy has been patented for the parent indole-2-carboxylic acid.[2]
This method exploits the fact that your acidic product can be converted into its water-soluble carboxylate salt, while non-acidic impurities remain in an organic phase.
Caption: Workflow for purification via acid-base extraction.
Expert Protocol: Purification via pH-Controlled Precipitation [2]
-
Dissolution: Dissolve the crude 1-propyl-1H-indole-2-carboxylic acid in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Extract 2-3 times, collecting the aqueous layers each time. The product will move into the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer.
-
Back-Wash (Optional but Recommended): Wash the combined basic aqueous layers with a fresh portion of ethyl acetate to remove any trapped neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly and with stirring, add 2M hydrochloric acid (HCl) dropwise. You will see the product begin to precipitate as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3 (check with pH paper).
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Q9: My product looks clean. How do I definitively confirm its purity and identity?
A9: A combination of techniques should be used to provide a complete picture of your compound's purity and structural integrity.
-
Melting Point: A sharp melting point range (e.g., 202-204 °C) is a good indicator of high purity. Impurities will typically depress and broaden the melting point range. The melting point for the parent indole-2-carboxylic acid is reported as 202-206 °C.[3] The N-propyl derivative may have a slightly different value.
-
Thin Layer Chromatography (TLC): A pure compound should show a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.
-
¹H NMR: You should see characteristic signals for the indole core protons, plus the distinct signals for the N-propyl group (a triplet around 4.2-4.4 ppm for the CH₂, a sextet around 1.8-2.0 ppm for the middle CH₂, and a triplet around 0.9-1.0 ppm for the terminal CH₃). The carboxylic acid proton will be a broad singlet far downfield (>12 ppm). The integration of these signals should match the number of protons.
-
¹³C NMR: This will confirm the number of unique carbon atoms in your molecule.
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A pure sample will show a single major peak. Purity is often reported as a percentage based on the area of the product peak relative to the total area of all peaks.[4][5]
References
-
Yuan, T., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
- CN106008311A - Refinement method of indole-2-carboxylic acid. (2016). Google Patents.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72899, Indole-2-carboxylic acid. PubChem. Available at: [Link]
-
Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science. Available at: [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011). Google Patents.
-
Katritzky, A. R., et al. (2009). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Wang, B. (2009). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Wang, C., et al. (2014). A Practical Synthesis of Indole-2-carboxylic Acid. Organic Preparations and Procedures International. Available at: [Link]
- US5387713A - Process for purification of carboxylic acids. (1995). Google Patents.
-
Cheméo (2023). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Available at: [Link]
-
Rani, M., et al. (2020). Greener Synthesis Of In-Situ Recrystalized Bis- Indole-2-Carboxylic Acid By Using Co-Doped-Zn Nanocatalyst. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
-
Yuan, T., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]
-
ResearchGate (2004). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Available at: [Link]
-
ResearchGate (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]
-
Zhang, M., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
JebaReeda, V.S., et al. (2025). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
-
The Good Scents Company (2023). indole-2-carboxylic acid. Available at: [Link]
Sources
- 1. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Overcoming challenges in the Fischer indole synthesis of derivatives
Topic: Overcoming Challenges in the Synthesis of Indole Derivatives
Status: Operational | Lead Scientist: Dr. A. Vance
Introduction: The Indole Gateway
Welcome to the Indole Synthesis Support Center. The Fischer Indole Synthesis (FIS) remains the premier method for generating the indole scaffold—a structure ubiquitous in pharmaceuticals, from NSAIDs like Indomethacin to anti-migraine triptans like Sumatriptan .
However, the reaction is deceptively simple. While the core mechanism—a [3,3]-sigmatropic rearrangement—is robust, the protocol often fails due to three "silent killers": regiochemical ambiguity , functional group intolerance (due to harsh acid catalysis), and polymerization (tar formation) .
This guide moves beyond textbook definitions to address the practical causality of these failures.
Module 1: Regioselectivity (The "Butterfly Effect")
Issue:
“I am using an unsymmetrical ketone (e.g., 2-butanone) and getting a mixture of 2,3-disubstituted and 2-substituted indoles. How do I control the direction of cyclization?”
Technical Insight:
The regioselectivity is determined before the rearrangement, during the ene-hydrazine tautomerization . The hydrazine can deprotonate at either the kinetic (less substituted) or thermodynamic (more substituted) alpha-carbon.
-
Thermodynamic Control: Strong acids (polyphosphoric acid, H₂SO₄) and high temperatures favor the formation of the more substituted ene-hydrazine , leading to 2,3-disubstituted indoles .
-
Kinetic Control: Steric hindrance or milder acidic conditions can favor the less substituted ene-hydrazine , leading to 2-substituted indoles , though this is often the minor product in standard FIS.
Troubleshooting Table: Acid Selection Guide
| Catalyst Type | Acid Strength | Primary Outcome | Best For... |
| Polyphosphoric Acid (PPA) | High | Thermodynamic (2,3-disubstituted) | Robust substrates; large scale; "forcing" difficult rearrangements. |
| ZnCl₂ / AcOH | Moderate (Lewis) | Mixed/Thermodynamic | Acid-sensitive substrates; prevents deep charring. |
| H₂SO₄ / EtOH | High (Brønsted) | Thermodynamic | Simple ketones; esterification side-reactions are a risk. |
| Zeolites / Solid Acids | Variable | Shape-Selective | Green chemistry applications; preventing polymerization. |
Actionable Solution:
If you require the kinetic product (cyclization at the less substituted carbon), the Fischer synthesis is often ill-suited. Switch strategies to the Japp-Klingemann reaction or consider palladium-catalyzed cyclizations (e.g., Larock synthesis) which offer strict regiocontrol.
Module 2: The "Black Tar" Phenomenon
Issue:
“My reaction mixture turned into a black, insoluble tar. TLC shows a streak, and yield is <10%.”
Technical Insight:
"Tar" is usually polymerized indole or hydrazine decomposition products. Indoles are electron-rich enamines that readily polymerize in the presence of strong acids and oxygen. Furthermore, electron-rich hydrazines can undergo N-N bond cleavage (reductive decomposition) rather than the [3,3]-rearrangement.
Diagnostic Protocol:
-
Oxygen Exclusion: Did you degas the solvent? Indoles oxidize rapidly to isatin-like impurities that catalyze polymerization.
-
Concentration: High concentration favors intermolecular polymerization over intramolecular rearrangement.
-
Stoichiometry: Excess hydrazine is a primary culprit for tar formation.
Corrective Workflow:
-
Step 1: Run the reaction under strict Nitrogen/Argon atmosphere.
-
Step 2: Use a Lewis Acid (ZnCl₂) in a solvent like acetic acid or ethanol rather than neat mineral acid.
-
Step 3: Add an antioxidant scavenger (e.g., BHT) if the product is known to be unstable.
Module 3: Mechanistic Visualization
Understanding the precise moment of failure requires visualizing the pathway. The critical bottleneck is the [3,3]-Sigmatropic Rearrangement .
Figure 1: The Mechanistic Pathway of Fischer Indole Synthesis.[1] Note that the Regio-determining step occurs at the Ene-Hydrazine formation, while the irreversible step is the loss of ammonia.
Module 4: Standard Operating Procedure (SOP)
Protocol: Lewis-Acid Mediated Synthesis (Mild Conditions) Recommended for valuable substrates or those sensitive to H₂SO₄.
Reagents:
-
Arylhydrazine hydrochloride (1.0 equiv)
-
Ketone (1.1 equiv)[2]
-
Zinc Chloride (ZnCl₂) (2.0 equiv) [Anhydrous]
-
Glacial Acetic Acid (Solvent)
Workflow:
-
Preparation: In a flame-dried RBF equipped with a reflux condenser, dissolve Arylhydrazine HCl and Ketone in Glacial Acetic Acid (0.5 M concentration).
-
Catalyst Addition: Add ZnCl₂ in a single portion. Note: ZnCl₂ acts as a dehydrating agent and coordinates to the hydrazine nitrogen, facilitating the [3,3]-shift.
-
Reaction: Heat to 80°C under Argon. Monitor by TLC every 30 minutes.
-
Checkpoint: If the hydrazone forms but does not rearrange (stalled reaction), increase temp to 110°C (reflux).
-
-
Workup (Crucial):
-
Purification: Flash chromatography (Hexanes/EtOAc). Indoles are often light-sensitive; store in amber vials.
Module 5: Advanced FAQs
Q: My hydrazine has an electron-withdrawing group (e.g., -NO₂). The reaction won't start. A: Electron-withdrawing groups (EWGs) deactivate the benzene ring, raising the activation energy for the [3,3]-sigmatropic rearrangement.
-
Fix: You need higher temperatures. Switch solvent to Polyphosphoric Acid (PPA) and heat to 120–140°C. If that fails, the Fischer method may be incompatible; consider the Bartoli Indole Synthesis (specifically designed for nitro-arenes).
Q: Can I use the "Buchwald Modification"? A: Yes. The Buchwald modification is technically a method to synthesize the hydrazone precursor via Pd-catalyzed cross-coupling of aryl halides and benzophenone hydrazone.
-
Use Case: When the specific aryl hydrazine is commercially unavailable or unstable. Once the hydrazone is made and trans-iminated with your target ketone, the standard Fischer acid conditions are still required to close the ring.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Link
-
Gribble, G. W. (2000).[4] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
BenchChem Technical Support . (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives. Link
Sources
Degradation pathways of indole-2-carboxylic acid in aqueous solutions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting experiments involving the degradation of indole-2-carboxylic acid (I2CA) in aqueous solutions. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles to navigate the complexities of I2CA stability.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your research, providing not just solutions but the underlying rationale to empower your experimental design.
Question: My HPLC/LC-MS analysis shows multiple unexpected peaks that are not my starting material. What are they and how can I identify them?
Answer:
The appearance of unexpected peaks is a common indicator of I2CA degradation. The indole nucleus is susceptible to oxidation, and the overall molecule can undergo dimerization or other transformations depending on the conditions.
Probable Causes & Identification Strategy:
-
Oxidation Products: The indole ring can be readily oxidized. Electrochemical studies have shown that I2CA can oxidize to form various dioxindole derivatives (e.g., 2,4-, 2,6-, and 2,7-dioxindoles)[1].
-
Dimeric Species: The same electrochemical studies have identified the formation of both carbon-oxygen-carbon (C-O-C) and carbon-carbon (C-C) linked dimers as significant degradation products[1]. These will have a mass of approximately double that of the parent I2CA molecule.
-
Photodegradation Products: If your solution was exposed to UV or even ambient light, photodegradation may have occurred. A primary step in the UV-induced degradation of similar molecules is decarboxylation (loss of CO2), followed by ring-opening reactions[2].
To systematically identify these unknown peaks, a Forced Degradation (Stress Testing) study is the industry-standard approach[3][4]. This involves intentionally subjecting your I2CA solution to a variety of harsh conditions to generate a library of potential degradation products. By comparing the chromatograms from your experiment to those from the forced degradation study, you can tentatively identify the impurities.
Experimental Protocol: Forced Degradation Study for I2CA
This protocol outlines the key stress conditions as recommended by ICH guidelines[3]. The goal is to achieve 5-20% degradation; you may need to adjust exposure times or reagent concentrations.
-
Prepare Stock Solution: Prepare a stock solution of I2CA in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for 2-8 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C for 2-8 hours.
-
Oxidation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample or a solution of I2CA to dry heat (e.g., 80-100°C) for 24-48 hours[5].
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Neutralization & Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples (including an unstressed control) by a stability-indicating HPLC or LC-MS method.
-
-
Data Interpretation: Compare the retention times and mass spectra (if using LC-MS) of the peaks from your original experiment with those generated under the specific stress conditions to identify the nature of the degradants.
Caption: Workflow for a Forced Degradation Study.
Question: I am observing poor reproducibility in my I2CA degradation kinetic studies. Why are my results inconsistent?
Answer:
Poor reproducibility in kinetic studies often points to uncontrolled variables in the experimental setup. The degradation rate of I2CA can be highly sensitive to environmental factors.
Key Factors to Control:
-
pH Stability: The rate of hydrolysis and oxidation can be highly pH-dependent[1][5]. Small shifts in pH during the experiment can alter the degradation pathway and rate.
-
Solution: Always use a buffered aqueous solution. The choice of buffer is critical; a phosphate buffer was used in electrochemical studies to control pH in the range of 1.4–9.8[1]. Ensure the buffer has sufficient capacity to handle any pH changes from the degradation process itself.
-
-
Light Exposure: I2CA is an indole derivative, a class of compounds known to be photosensitive[6][7].
-
Solution: Conduct all experiments in amber glassware or wrap your reaction vessels in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.
-
-
Temperature Control: Degradation reactions are accelerated by heat[5]. Inconsistent temperature control will lead to variable reaction rates.
-
Solution: Use a temperature-controlled water bath, heating block, or incubator. Ensure the temperature is uniform and stable throughout the experiment's duration.
-
-
Oxygen and Metal Contaminants: Oxidation is a primary degradation pathway[8]. Dissolved oxygen and trace metal ions in your water can catalyze oxidative reactions.
-
Solution: Use high-purity, deionized water (e.g., Milli-Q). If studying non-oxidative pathways, consider de-gassing your solutions by sparging with nitrogen or argon to remove dissolved oxygen.
-
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the stability and degradation of indole-2-carboxylic acid.
Q1: What are the primary degradation pathways for indole-2-carboxylic acid in aqueous solutions?
The degradation of I2CA is multifaceted and primarily driven by oxidation and photolysis.
-
Oxidative Degradation: This is a major pathway. The electron-rich indole ring is susceptible to attack by oxidizing agents or electrochemical potential. This can lead to the formation of hydroxylated intermediates, which rearrange to form various dioxindoles. Dimerization through C-C or C-O-C bond formation is also a significant oxidative outcome[1]. Advanced Oxidation Processes (AOPs), such as those using ozone or H₂O₂, are designed to generate highly reactive hydroxyl radicals that can aggressively degrade I2CA[9][10].
-
Photodegradation: Exposure to UV light can induce degradation. The photophysics of I2CA in water are complex[6]. Studies on similar heterocyclic carboxylic acids show that a common initial step is decarboxylation (loss of the -COOH group as CO₂), followed by cleavage of the heterocyclic ring[2].
-
Hydrolysis: While the ester derivatives of I2CA are readily hydrolyzed to the parent acid[11][12][13], the indole ring itself is generally stable to hydrolysis under neutral or moderately acidic/basic conditions. Extreme pH and high temperatures are required to force ring cleavage via hydrolysis.
-
Microbial Degradation: In non-sterile environments, bacteria can degrade indole and its derivatives. These pathways often involve initial hydroxylation and subsequent ring cleavage, breaking the molecule down into smaller components like anthranilic acid or gentisic acid[14].
Caption: Major Degradation Pathways of I2CA.
Q2: How does pH affect the stability of I2CA in an aqueous solution?
The pH of the solution is a critical parameter influencing both the chemical form of I2CA and its degradation rate.
-
Ionization State: The carboxylic acid group (-COOH) has a pKa value that dictates its protonation state. In acidic solutions (pH < pKa), the neutral form predominates. In alkaline solutions (pH > pKa), the deprotonated carboxylate form (–COO⁻) is the major species[15]. This change in charge and structure affects the molecule's reactivity, solubility, and interaction with other species.
-
Reaction Mechanisms: The mechanisms of degradation can change with pH. For example, the product distribution from electrochemical oxidation is pH-dependent[1]. Acid- or base-catalyzed hydrolysis of functional groups would, by definition, be accelerated at low or high pH, respectively[5].
-
Practical Implications: When designing experiments, it is crucial to operate in well-buffered systems. If you are developing a formulation, a pH-stability profile should be generated by testing the degradation rate at various pH values to find the point of maximum stability.
Q3: What are the expected products of ozonolysis on I2CA?
Ozonolysis is a powerful oxidative cleavage reaction that targets carbon-carbon double bonds[16][17]. In indole-2-carboxylic acid, the most susceptible site is the C2=C3 double bond within the pyrrole ring.
-
Initial Attack: Ozone will attack the C2=C3 bond to form a primary ozonide (molozonide).
-
Rearrangement: This intermediate is unstable and rearranges to the more stable secondary ozonide.
-
Workup & Products: The final products depend on the workup conditions used after ozonolysis[16].
-
Reductive Workup (e.g., with dimethyl sulfide or zinc): This would cleave the ozonide to yield two carbonyl groups. The expected product would be a derivative of N-formylanthranilic acid or a related compound where the indole ring is opened.
-
Oxidative Workup (e.g., with hydrogen peroxide): This would oxidize any aldehyde intermediates to carboxylic acids[16]. This would likely lead to the formation of N-carboxyanthranilic acid or similar dicarboxylic acid derivatives.
-
The reaction is complex, but the primary result is the cleavage of the five-membered pyrrole ring.
Q4: What are the best practices for preparing and storing aqueous stock solutions of I2CA?
To ensure the integrity of your I2CA stock solutions and the reliability of your experimental data, follow these best practices:
| Best Practice | Rationale |
| Use High-Purity Water | Minimizes contamination from trace metals and organic impurities that could catalyze degradation. |
| Prepare Fresh Solutions | I2CA has limited stability in solution. Preparing solutions fresh for each experiment is the best way to avoid using a degraded starting material. |
| Use Amber Vials/Protect from Light | Prevents photodegradation, a known pathway for indole compounds[2][6]. |
| Store at Low Temperatures | If storage is necessary, store solutions at 2-8°C or frozen at -20°C to slow down the rate of all potential degradation reactions[5]. |
| Consider Buffered Solutions | If the experiment is not studying pH effects, storing the stock in a buffer at the pH of maximum stability can prolong its shelf life. |
| Filter Sterilize for Long-Term Storage | For extended storage, filtering through a 0.22 µm filter can remove microbial contaminants that could degrade I2CA[14]. |
References
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC. (2024, March 18). National Center for Biotechnology Information. [Link]
-
Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. (n.d.). ResearchGate. [Link]
-
Microbial Degradation of Indole and Its Derivatives. (n.d.). SciSpace. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). MDPI. [Link]
-
indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company. [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid. (n.d.).
-
Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2012, June 15). European Journal of Chemistry. [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (n.d.). ValQi. [Link]
-
Effect of Indole-2-carboxylic Acid on the Self-Corrosion and Discharge Activity of Aluminum Alloy Anode in Alkaline Al–Air Battery - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Photophysics of indole-2-carboxylic acid in an aqueous environment. (n.d.). Semantic Scholar. [Link]
-
Alkene Reactions: Ozonolysis. (2013, April 23). Master Organic Chemistry. [Link]
- indoline-2-carboxylic acid methyl ester using hydrolytic enzyme. (n.d.).
-
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2025, September 12). MDPI. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]
-
Recent Advances in Advanced Oxidation Processes for Degrading Pharmaceuticals in Wastewater—A Review. (2024, March 10). MDPI. [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]
-
Ozonolysis. (n.d.). Wikipedia. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020, February 15). PubMed. [Link]
-
Advanced Oxidation Processes and Their Application in the Treatment of Different Types of Wastewater Samples. (n.d.). ResearchGate. [Link]
-
Recent Developments in Advanced Oxidation Processes for Organics-Polluted Soil Reclamation. (2022, January 7). MDPI. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. [Link]
-
Photodegradation of carboxylic acids on Al2O3 and SiO2 nanoparticles. (2025, August 6). ResearchGate. [Link]
-
Photophysics of indole-2-carboxylic acid (I2C) and indole-5-carboxylic acid (I5C): heavy atom effect. (2013, July 18). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biomedres.us [biomedres.us]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. research.utwente.nl [research.utwente.nl]
- 7. Photophysics of indole-2-carboxylic acid (I2C) and indole-5-carboxylic acid (I5C): heavy atom effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Effect of Indole-2-carboxylic Acid on the Self-Corrosion and Discharge Activity of Aluminum Alloy Anode in Alkaline Al–Air Battery - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Ozonolysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of Carboxylic Acid Bioisosteres
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address challenges related to the off-target toxicity of carboxylic acid bioisosteres. The following content is designed to offer not just solutions, but also the underlying scientific reasoning to empower your experimental design and decision-making.
I. Frequently Asked Questions (FAQs)
Q1: My lead compound, containing a carboxylic acid, shows significant off-target toxicity. What are the primary reasons for this, and what are my initial steps?
A1: Carboxylic acid moieties, while often crucial for target engagement, can be liabilities.[1][2] The primary reasons for their off-target toxicity often stem from:
-
Metabolic Instability: Carboxylic acids can undergo metabolic processes like glucuronidation to form reactive acyl glucuronides.[1][3][4] These metabolites can covalently bind to proteins, leading to idiosyncratic drug toxicities.[1][2]
-
Poor Membrane Permeability: The negative charge of carboxylates at physiological pH can limit their ability to cross biological membranes, potentially leading to accumulation in certain compartments and off-target effects.[1]
-
Mitochondrial Toxicity: Some carboxylic acids can be converted to their CoA thioesters within mitochondria, which may inhibit beta-oxidation or sequester Coenzyme A, leading to mitochondrial dysfunction.[5]
Initial Troubleshooting Steps:
-
Confirm On-Target vs. Off-Target Effects: The first step is to definitively distinguish between on-target and off-target toxicity. This can be achieved using cellular thermal shift assays (CETSA) or by developing a structurally related but biologically inactive control compound to treat cells with.
-
Metabolite Identification: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolites of your compound. This will help determine if reactive acyl glucuronides are being formed.
-
Assess Physicochemical Properties: Re-evaluate the lipophilicity and pKa of your compound. High lipophilicity can contribute to off-target binding and hERG toxicity.[6]
-
Consider Bioisosteric Replacement: This is a primary strategy to mitigate carboxylic acid-related toxicity. Replacing the carboxylic acid with a suitable bioisostere can improve metabolic stability and alter physicochemical properties to reduce off-target effects.[1][7]
Q2: I'm considering replacing the carboxylic acid in my compound with a tetrazole. What are the potential advantages and disadvantages of this switch in terms of toxicity?
A2: Tetrazoles are one of the most common bioisosteres for carboxylic acids due to their similar acidity and ability to participate in key binding interactions.[7][8]
Advantages:
-
Metabolic Stability: Tetrazoles can undergo N-glucuronidation, but these conjugates are generally less reactive than the O-glucuronides formed from carboxylic acids, reducing the risk of forming reactive metabolites.[1]
-
Increased Lipophilicity: Tetrazoles are typically more lipophilic than the corresponding carboxylic acids, which can sometimes improve cell permeability.[7]
-
Reduced hERG Liability: In some cases, replacing a carboxylic acid with a tetrazole has been shown to mitigate hERG channel inhibition, a common cause of cardiotoxicity.[6]
Disadvantages:
-
Unpredictable Permeability: Despite increased lipophilicity, tetrazoles do not always lead to improved membrane permeability due to their strong hydrogen bonding capacity with water, which results in high desolvation energies.[7]
-
Altered Binding Geometry: The hydrogen-bond environment around a tetrazole can extend further from the core of the molecule compared to a carboxylate, which might require adjustments in the binding pocket of the target protein.[9]
-
Potential for Off-Target Activity: While often a good replacement, the altered electronic and steric properties of a tetrazole can still lead to unforeseen off-target interactions.[10][11]
The success of a tetrazole replacement is highly context-dependent, and empirical testing is crucial.[1][7]
Q3: My attempts at bioisosteric replacement have either abolished on-target activity or failed to reduce off-target toxicity. What other strategies can I employ?
A3: When direct bioisosteric replacement is unsuccessful, a more nuanced approach is required. Consider the following strategies:
-
Fine-Tuning pKa and Lipophilicity: Instead of a complete replacement, subtle modifications to the scaffold can alter the pKa and lipophilicity of the carboxylic acid. For instance, introducing electron-withdrawing groups can lower the pKa, while strategic modifications to other parts of the molecule can reduce overall lipophilicity.[6]
-
Introducing Steric Hindrance: Adding bulky groups near the carboxylic acid can sterically hinder the approach of metabolizing enzymes, thereby reducing the formation of reactive metabolites like acyl glucuronides.[6]
-
Formation of a Zwitterion: If a basic amine is present in your molecule, introducing an acidic center like a carboxylic acid can form a zwitterion. This can reduce lipophilicity and mitigate hERG liability, as seen in the case of fexofenadine, the safer metabolite of terfenadine.[6][12]
-
Exploring Neutral Bioisosteres: If the ionized nature of the carboxylic acid is the primary driver of toxicity, consider neutral bioisosteres that rely on hydrogen bonding or cation-π interactions to maintain on-target activity.[3][13]
-
Data-Driven Approaches: Utilize computational tools and databases to analyze structure-activity relationships (SAR) and predict off-target liabilities.[14] This can help prioritize which bioisosteric replacements are most likely to succeed.[10][15]
II. Troubleshooting Guides
Problem: Increased hERG Inhibition After Bioisosteric Replacement
Symptom: You replaced a carboxylic acid with a bioisostere intended to reduce toxicity, but in vitro assays show an unexpected increase in hERG channel inhibition.
Causality: hERG inhibition is often associated with high lipophilicity and the presence of a basic nitrogen atom.[6] While the intention was to reduce toxicity, the chosen bioisostere may have inadvertently increased the overall lipophilicity of the molecule or altered its conformation in a way that enhances its interaction with the hERG channel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased hERG inhibition.
Step-by-Step Protocol:
-
Re-evaluate Physicochemical Properties: Calculate the predicted logP and logD of the new compound and compare it to the parent carboxylic acid.
-
Reduce Lipophilicity: If lipophilicity has increased, consider modifications that add polarity without disrupting on-target activity. This could involve replacing a phenyl group with a less lipophilic heterocycle or adding a hydroxyl group.
-
Modulate Basicity: If a basic amine is present, aim to lower its pKa. This can be achieved by introducing electron-withdrawing groups adjacent to the amine.[6]
-
Select Alternative Bioisosteres: Revisit the selection of bioisosteres. Consider options that are inherently less lipophilic, such as acyl sulfonamides or hydroxamic acids, but be mindful of their own potential liabilities.[1]
Problem: Persistent Mitochondrial Toxicity
Symptom: Despite replacing the carboxylic acid with a bioisostere, your compound continues to show signs of mitochondrial toxicity (e.g., inhibition of oxygen consumption, decreased ATP production).
Causality: Mitochondrial toxicity of carboxylic acids is often linked to their conversion to acyl-CoA thioesters.[5] If the chosen bioisostere can also be activated by mitochondrial enzymes to a reactive intermediate, the toxicity may persist.
Troubleshooting Workflow:
Caption: Decision tree for addressing persistent mitochondrial toxicity.
Experimental Protocol: In Vitro Mitochondrial Activation Assay
-
Isolate Mitochondria: Isolate functional mitochondria from rat liver or a relevant cell line.
-
Incubation: Incubate the isolated mitochondria with your test compound in the presence of cofactors required for acyl-CoA synthetase activity (ATP, CoA, MgCl2).
-
LC-MS/MS Analysis: After incubation, quench the reaction and analyze the supernatant by LC-MS/MS to detect the formation of the corresponding CoA thioester of your bioisostere.
-
Respiration Assay: Concurrently, measure the effect of your compound on mitochondrial respiration using an oxygen sensor system (e.g., Seahorse XF Analyzer) with substrates for different complexes of the electron transport chain.[5]
III. Data Summary Table
| Bioisostere | Typical pKa | Key Advantages for Reducing Toxicity | Potential Off-Target Liabilities |
| Tetrazole | ~4.5–4.9 | More metabolically stable than carboxylic acids (less prone to forming reactive acyl glucuronides).[1][9] | Can increase lipophilicity, potentially leading to other off-target effects; permeability is not always improved.[7] |
| Acyl Sulfonamide | Varies | Can mimic the acidity of carboxylic acids; may offer improved metabolic stability.[7] | Can have poor permeability and may still be subject to metabolism. |
| Hydroxamic Acid | ~9 | Can chelate metal ions, which may be beneficial for some targets. | Can be metabolically unstable (hydrolysis to carboxylic acid) and form reactive metabolites via sulfation or glucuronidation.[1] |
| Neutral Bioisosteres | N/A | Avoid issues related to ionization, potentially improving CNS penetration and reducing transporter-mediated off-target effects.[3] | Maintaining on-target potency can be challenging as they rely on different types of interactions (H-bonding, cation-π).[13] |
IV. Concluding Remarks
Mitigating the off-target toxicity of carboxylic acid bioisosteres is a complex but manageable challenge in drug discovery. A systematic approach that combines a deep understanding of the underlying mechanisms of toxicity with empirical testing is essential for success. This guide provides a framework for troubleshooting common issues, but it is crucial to remember that the optimal strategy is highly dependent on the specific chemical scaffold and biological target.[1][7] Continuous evaluation of physicochemical properties, metabolic stability, and off-target profiles will ultimately lead to the design of safer and more effective therapeutics.
V. References
-
React4Life. (n.d.). Off-Target/On-Target Cytotoxicity Assay. Retrieved from
-
de la Cruz, J., et al. (2023). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Medicinal Chemistry. Retrieved from
-
Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups. Retrieved from
-
Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from
-
Nicewicz, D., et al. (2025, October 23). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC. Retrieved from
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from
-
Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from
-
De Vleeschouwer, M., et al. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. Retrieved from
-
Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Retrieved from
-
Wang, L., et al. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. Retrieved from
-
Kasperek, G. J., & Bruce, S. R. (1988). The relationship between mitochondrial activation and toxicity of some substituted carboxylic acids. PubMed. Retrieved from
-
Crown Bioscience. (2025, July 28). Off-target toxicity in antibody-drug conjugates. Retrieved from
-
de la Cruz, J., et al. (2025, November 8). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. PMC. Retrieved from
-
Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Retrieved from
-
Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?. Retrieved from
-
Agilent. (n.d.). Agilent Tools for Drug Toxicity Assessment. Retrieved from
-
de la Cruz, J., et al. (2025, November 6). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Publishing. Retrieved from
-
Hypha Discovery Blogs. (2022, July 20). Bioisosteres that influence metabolism. Retrieved from
-
Drug Hunter. (2024, August 16). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Retrieved from
-
Excelra. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from
-
Preprints.org. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from
-
Horgan, C. (2022, January 3). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved from
-
Hall, A., et al. (2024, April 15). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect. Retrieved from
-
The Organic Chemistry Tutor. (2020, August 23). off-target effects of drugs. YouTube. Retrieved from
-
Enamine. (2024, November 11). Carboxylic Acid Bioisostere Fragment Library. Retrieved from
-
Malik, M. A., et al. (2013, May 7). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ResearchGate. Retrieved from
-
Wang, L., et al. (2024, August 2). Machine Learning Prediction of On/Off Target-driven Clinical Adverse Events. PubMed. Retrieved from
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Retrieved from
-
University of Pennsylvania | PCI | Available Technologies. (2020, March 19). A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds. Retrieved from
-
de la Cruz, J., et al. (2025, November 6). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Read by QxMD. Retrieved from
-
Ballatore, C., et al. (2013, March 15). Carboxylic acid (bio)isosteres in drug design. PubMed - NIH. Retrieved from
-
Wang, L., et al. (2025, August 9). Machine Learning Prediction of On/Off Target-driven Clinical Adverse Events. Request PDF. Retrieved from
-
Optibrium. (n.d.). How can I predict toxicity in drug discovery?. Retrieved from
-
Laine, S. K., et al. (2015, December 21). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. PubMed. Retrieved from
-
Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from
-
MDPI. (2020, November 18). Medicinal Chemistry Targeting Mitochondria: From New Vehicles and Pharmacophore Groups to Old Drugs with Mitochondrial Activity. Retrieved from
-
MDPI. (2022, September 14). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Retrieved from
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. The relationship between mitochondrial activation and toxicity of some substituted carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. drughunter.com [drughunter.com]
- 8. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00686D [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the Friedel-Crafts Acylation of Indole-2-Carboxylates
Technical Support Center & Troubleshooting Guide
Executive Summary & Strategic Overview
The acylation of indole-2-carboxylates (e.g., ethyl indole-2-carboxylate) presents a distinct challenge compared to simple indoles. While the C2-ester group stabilizes the molecule against acid-induced polymerization, it simultaneously deactivates the pyrrole ring.
The Core Conflict:
-
Electronic Deactivation: The electron-withdrawing C2-carbonyl group reduces the nucleophilicity of the standard C3 position.
-
Regiochemical Ambiguity: Unlike simple indoles (which react almost exclusively at C3), indole-2-carboxylates can undergo acylation at C3 or C5 , depending heavily on the "hardness" of the electrophile and the Lewis Acid (LA) employed.
This guide provides protocols to control this regioselectivity and troubleshoot common failure modes like N-acylation or low conversion.
Mechanistic Logic & Regioselectivity Control
To optimize yield, one must understand that the reaction outcome is dictated by the Electrophilicity of the Acyl Complex .
Decision Matrix: Controlling the Reaction Site
| Target Position | Primary Driver | Recommended Reagents | Solvent System |
| C3-Acylation | Thermodynamic Control Requires "Softer" Electrophiles | Acid Anhydrides + | DCM or DCE (Non-polar) |
| C5-Acylation | Charge Control Requires "Hard/High-Energy" Electrophiles | Strong Acid Chlorides (e.g., Chloroacetyl chloride) + | Nitrobenzene (Polar) |
| N1-Acylation | Kinetic Control Low Temp / Base Catalysis | Acid Chlorides + NaH/Base | THF / DMF |
Visualization: Reaction Pathway & Regiodivergence
The following diagram illustrates the bifurcation between C3 and C5 pathways based on catalyst interaction.
Caption: Mechanistic bifurcation showing how electrophile strength dictates C3 vs. C5 substitution in indole-2-carboxylates.
Optimized Experimental Protocols
Protocol A: Standard C3-Acylation (The "Murakami" Modification)
Best for: Introducing simple acyl groups (Acetyl, Propionyl) at the C3 position.
Reagents:
-
Ethyl indole-2-carboxylate (1.0 eq)[1]
-
Acid Anhydride (e.g., Acetic Anhydride) (3.0 eq)
-
Phosphoric Acid (
, 85%) (Catalytic to Stoichiometric)
Procedure:
-
Dissolution: Dissolve ethyl indole-2-carboxylate in the acid anhydride.
-
Activation: Add
dropwise at room temperature. -
Heating: Heat the mixture to 90–100°C for 1–3 hours.
-
Note: The high temperature is required to overcome the C2-ester deactivation.
-
-
Workup: Pour onto ice-water. Neutralize with
. Extract with EtOAc.[2]
Protocol B: Friedel-Crafts C5-Acylation (High-Energy Conditions)
Best for: Accessing the difficult C5 position using strong Lewis Acids.
Reagents:
-
Ethyl indole-2-carboxylate (1.0 eq)[1]
-
Acid Chloride (e.g., Acetyl Chloride) (2.0 eq)
-
Aluminum Chloride (
) (3.0–4.0 eq) -
Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene
Procedure:
-
Catalyst Slurry: Suspend
in dry DCE under Argon/Nitrogen. -
Addition: Add the acid chloride dropwise at 0°C. Stir for 15 min to form the acylium ion.
-
Substrate Addition: Add the indole substrate (dissolved in minimal DCE) slowly.
-
Reaction: Reflux (83°C) for 2–4 hours.
-
Critical: If C5 selectivity is desired, use Nitrobenzene as solvent and run at higher temperatures (>100°C) if DCE reflux fails.
-
-
Quench: Pour slowly into ice/HCl mixture to break the Aluminum-complex.
Troubleshooting & FAQs
Issue 1: Low Conversion / Starting Material Recovery
Q: I am recovering >50% starting material despite refluxing with
A: This is likely due to Catalyst Sequestration .
-
The Cause: The oxygen atoms in the C2-ester group and the resulting ketone product coordinate strongly with
. This removes the Lewis Acid from the catalytic cycle. -
The Fix:
-
Increase
loading to 3.0–4.0 equivalents . You need enough LA to complex the ester, the product, and still activate the electrophile. -
Switch to a "Harder" Lewis Acid like
or if fails, though is usually superior for this specific substrate.
-
Issue 2: N-Acylation vs. C-Acylation
Q: I am observing a spot on TLC that corresponds to the N-acylated product. How do I shift this to C3?
A: N-acylation is the Kinetic Product ; C3 is the Thermodynamic Product .
-
The Cause: Low temperatures or insufficient acid strength.
-
The Fix:
-
Increase Temperature: Heating promotes the rearrangement of N-acyl indoles to C3-acyl indoles (an intermolecular or intramolecular Fries-like rearrangement).
-
Solvent Switch: Avoid THF or basic solvents. Use non-polar solvents like DCE or ionic liquids (e.g.,
) which stabilize the transition state for C-acylation.
-
Issue 3: Hydrolysis of the Ester
Q: My ethyl ester at C2 is hydrolyzing to the carboxylic acid during the reaction.
A: This occurs during the aqueous quench, not the reaction itself, usually due to trapped
-
The Fix:
-
Perform a Non-Aqueous Workup: Quench with solid
or pyridine/methanol before adding water. -
Avoid Strong Heating with Moisture: Ensure the reaction vessel is strictly anhydrous.
+ trace water = HCl gas + heat rapid ester hydrolysis.
-
Issue 4: Regioselectivity (C3 vs C5)
Q: I want the C3 product, but I see mixtures of C3 and C5.
A: You are likely using an electrophile that is "too reactive."
-
The Fix:
-
Switch Reagents: Move from Acid Chlorides/
(Protocol B) to Acid Anhydrides/ (Protocol A). -
Solvent Control: If you must use Acid Chlorides, use Dichloromethane (DCM) instead of Nitrobenzene. Nitrobenzene promotes the formation of the thermodynamic C5 product in some specific "Murakami-type" cases involving strong acids.
-
References
-
Murakami, Y., et al. (1984).[1] "The Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate. An Unusual Substitution on the Benzene Moiety."[1] Heterocycles, 22(2), 241-244.[1] (Verified via search result 1.3)
-
Murakami, Y., et al. (1980). "Acylation of Ethyl Indole-2-carboxylate." Chemical & Pharmaceutical Bulletin. (Verified via search result 1.2)
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley.[1] (General reference for Indole reactivity C3 vs N1).
-
Gu, X., et al. (2015). "A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles." Molecules, 20, 19606-19614.[3] (Modern Triflate/Ionic Liquid protocols)
Sources
Technical Support Center: Optimizing 1H-Indole-2-Carboxamide Analogs for Enhanced Potency
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the optimization of 1H-indole-2-carboxamide analogs. Our goal is to provide actionable insights and troubleshooting strategies to overcome common experimental hurdles, thereby accelerating your discovery pipeline. The information herein is curated from peer-reviewed literature and established best practices in the field, focusing on the causality behind experimental choices to foster a deeper understanding of structure-activity relationships (SAR) and drug metabolism and pharmacokinetics (DMPK) properties.
Troubleshooting Guide
This section addresses specific challenges frequently encountered during the development of 1H-indole-2-carboxamide analogs.
Question: My lead compound shows promising in vitro potency but has poor aqueous solubility. How can I improve this without sacrificing activity?
Answer: Poor aqueous solubility is a common challenge for this class of compounds, often due to their generally lipophilic nature.[1] A multi-pronged approach is often necessary:
-
Introduce Polar Functionalities: Strategically introduce polar groups that can engage in hydrogen bonding with water. For example, replacing a methyl group with a hydroxymethyl at the C3 position of the indole ring has been shown to improve solubility.[2] Similarly, incorporating a trifluoromethyl group can sometimes increase solubility.[1]
-
Scaffold Hopping/Bioisosteric Replacement: Consider replacing the indole core with a more polar bioisostere like an azaindole or benzimidazole. However, this can be a high-risk, high-reward strategy as it may significantly impact binding affinity.[1] It's crucial to first establish the necessity of the indole NH for target engagement.
-
N-Substitution on the Carboxamide: Methylation of the indole nitrogen (N1) or the amide nitrogen can disrupt intermolecular hydrogen bonding in the solid state, which may improve solubility.[1]
-
Salt Formation: If your compound has a basic handle, such as a piperidine or diethylamino group, salt formation with a pharmaceutically acceptable acid is a straightforward method to enhance solubility.[3]
Question: My most potent analog suffers from high microsomal instability, suggesting rapid metabolic clearance. What are the likely metabolic hotspots and how can I block them?
Answer: High microsomal clearance is a significant hurdle, often leading to poor in vivo exposure.[1] The indole ring and electron-rich aromatic systems are susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Identify Metabolic Hotspots: The first step is to identify the site of metabolism through metabolite identification studies (MetID). Common sites of oxidation on the indole scaffold are the C5 and C6 positions.
-
Blocking Metabolism:
-
Halogenation: Introducing a halogen, such as chlorine or fluorine, at a metabolically labile position can block oxidation. For instance, a chloro or fluoro group at the C5 position has been shown to enhance metabolic stability and, in some cases, potency.[3][4][5]
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups like trifluoromethyl (CF3) can decrease the electron density of the indole ring, making it less prone to oxidation.[1][5]
-
Deuteration: Replacing a hydrogen atom at a metabolic hotspot with deuterium (a "heavy" atom) can slow the rate of enzymatic C-H bond cleavage, a strategy known as the "kinetic isotope effect."
-
Question: I'm observing significant off-target activity, particularly hERG inhibition. How can I mitigate this?
Answer: hERG (human Ether-à-go-go-Related Gene) channel inhibition is a critical safety liability that can lead to cardiotoxicity. Lipophilicity and the presence of a basic nitrogen atom are common contributors to hERG affinity.
-
Reduce Lipophilicity: There is often a correlation between high lipophilicity (logP/logD) and hERG inhibition.[4] Strategies to reduce lipophilicity include:
-
Introducing polar groups.
-
Reducing the size of hydrophobic substituents.
-
-
Modify Basic Amine: If your molecule contains a basic amine, which is often a key pharmacophoric feature for hERG binding, consider:
-
Lowering the pKa of the amine.
-
Increasing the distance between the basic center and a lipophilic region.
-
Replacing the basic amine with a less basic or neutral bioisostere. For example, replacing a piperidine with a morpholine can sometimes reduce hERG activity.
-
-
Structure-Activity Relationship (SAR) Analysis: A thorough SAR study is crucial. For instance, replacing a 5-chloro substituent with a methoxy or trifluoromethyl group has been shown to increase hERG channel activity in some indole-2-carboxamide series.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the key structural features generally required for the potency of 1H-indole-2-carboxamide analogs?
A1: The pharmacophore for 1H-indole-2-carboxamides is target-dependent, but some general trends have been observed across different biological targets:
-
The Indole Scaffold: The indole ring itself is often a crucial part of the pharmacophore, participating in hydrophobic and/or hydrogen bonding interactions.
-
The Carboxamide Linker: The amide bond is typically essential, acting as a hydrogen bond donor and acceptor. Its orientation is also critical for activity.[1]
-
C3-Position Substitution: Small alkyl groups at the C3 position are often favored.[3]
-
C5-Position Substitution: An electron-withdrawing group, such as a chloro or fluoro group, at the C5 position often enhances potency.[3]
-
Substituent on the Carboxamide Nitrogen: The nature of the substituent on the amide nitrogen is highly variable and target-specific. It can range from simple alkyl chains to more complex aromatic or heterocyclic moieties.[2][3][6]
Q2: What is the impact of N1-alkylation of the indole ring on activity?
A2: N1-alkylation of the indole ring can have varied effects. In some cases, it can restore potency that was lost due to other modifications, potentially by reorienting the molecule into its bioactive conformation.[1] It can also improve solubility.[1] However, for some targets, the indole N-H may be a critical hydrogen bond donor, and its alkylation would be detrimental to activity.
Q3: Are there any successful examples of replacing the indole scaffold with other heterocycles?
A3: While the indole scaffold is often central to activity, bioisosteric replacements have been explored. In some studies, replacing the indole with isoquinoline, azaindole, benzofuran, or benzimidazole resulted in a loss of potency.[1] However, the success of such a strategy is highly dependent on the specific target and the binding mode of the ligand. For example, replacing an anilide with an indole moiety has been shown to increase the stability and potency of ABCG2 inhibitors.[7]
Key Experimental Protocols
General Synthesis of 1H-Indole-2-Carboxamide Analogs
This protocol outlines a standard amide coupling procedure for the synthesis of 1H-indole-2-carboxamide analogs.[2][8]
Step 1: Amide Coupling
-
To a solution of the desired 1H-indole-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DCM or DMF), add a coupling agent such as BOP reagent (1.5 equivalents) or a combination of EDC·HCl (1.2 equivalents) and HOBt (1.2 equivalents).
-
Add a base, typically DIPEA (2-3 equivalents), to the mixture and stir at room temperature for 10-15 minutes.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 1H-indole-2-carboxamide analog.
In Vitro Microsomal Stability Assay
This assay provides an initial assessment of the metabolic stability of your compounds.
Step 1: Incubation
-
Prepare a stock solution of the test compound in DMSO.
-
In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Step 2: Quenching and Analysis
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Step 3: Data Analysis
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration used in the assay.
Data and Visualizations
Structure-Activity Relationship (SAR) Summary
The following table summarizes key SAR findings for enhancing the potency of 1H-indole-2-carboxamides against various targets.
| Position | Modification | General Effect on Potency | Reference |
| C3 | Short alkyl groups (e.g., ethyl, propyl) | Often enhances potency | [3][9] |
| Longer alkyl chains (e.g., pentyl, heptyl) | Can increase or decrease potency depending on the target | [9] | |
| C5 | Electron-withdrawing groups (e.g., Cl, F) | Generally increases potency | [3][5] |
| Electron-donating groups (e.g., OMe) | Often decreases potency | [1][5] | |
| Amide-N | Varies greatly with target | Critical for potency | [2][3][6] |
| Indole-N1 | Alkylation | Can restore or improve potency in some cases | [1] |
Experimental Workflow for Potency and DMPK Optimization
Caption: Iterative workflow for potency and DMPK optimization of 1H-indole-2-carboxamide analogs.
Key Pharmacophore Features
Caption: Common pharmacophoric elements of 1H-indole-2-carboxamide analogs.
References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Publications. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. MDPI. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Publications. [Link]
-
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PubMed Central. [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. [Link]
-
Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Royal Society of Chemistry. [Link]
-
Quinoline carboxamide-type ABCG2 modulators: indole and quinoline moieties as anilide replacements. PubMed. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors | MDPI [mdpi.com]
- 7. Quinoline carboxamide-type ABCG2 modulators: indole and quinoline moieties as anilide replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1-Propyl-1H-indole-2-carboxylic Acid (1-PIA) and Canonical CB1 Allosteric Modulators
Executive Overview: The Pharmacophore vs. The Modulator
The cannabinoid type 1 receptor (CB1) is a highly sought-after therapeutic target for neurodegenerative diseases, pain management, and metabolic disorders. However, direct activation by orthosteric agonists often triggers undesirable psychoactive side effects. This has driven a paradigm shift toward allosteric modulators—compounds that bind to topographically distinct sites to fine-tune receptor signaling[1].
In drug development, 1-propyl-1H-indole-2-carboxylic acid (1-PIA) serves as a critical baseline. It is the fundamental pharmacophore core (the "left-hand" building block) of the potent positive allosteric modulator (PAM) ZCZ011 [2]. This guide provides a comparative analysis of the 1-PIA precursor against fully elaborated canonical modulators, including ZCZ011 (PAM), ORG27569 (NAM), and PSNCBAM-1 (NAM), detailing the structural prerequisites for allostery and the self-validating experimental workflows required to evaluate them.
Structural Biology of CB1 Allostery: The TM2-TM3-TM4 Interface
Recent cryo-electron microscopy (cryo-EM) and crystallographic studies (e.g., PDB: 7FEE, 7WV9) have definitively mapped the CB1 allosteric binding pocket[3][4]. Unlike the orthosteric site buried deep within the transmembrane core, the allosteric site is located on an extrahelical surface formed by Transmembrane helices 2, 3, and 4 (TM2-TM3-TM4)[4].
-
The 1-PIA Precursor : 1-PIA consists solely of the propyl-substituted indole core. While this hydrophobic moiety can theoretically anchor into the lower sub-pocket of the extrahelical site, it lacks the extended structural appendages required to bridge the gap between TM2 and TM3. Consequently, 1-PIA alone exhibits negligible allosteric efficacy[4][5].
-
ZCZ011 (PAM Mechanism) : By linking a 4-chloro-3-methylphenyl group to the 1-PIA core via an amide bond, ZCZ011 is formed. This extended "tail" wedges between the helices, actively promoting an outward rearrangement of TM2. This structural shift stabilizes the active conformation of CB1, enhancing both orthosteric agonist binding and downstream Gi/o protein coupling[2][4].
-
ORG27569 (NAM Mechanism) : Utilizing a similar 3-ethyl-1H-indole core, ORG27569 binds to the same extrahelical interface. However, its specific structural geometry sterically impedes the TM2 rearrangement. This locks the receptor in a paradoxical state: it increases the binding affinity of orthosteric agonists but completely uncouples the receptor from intracellular G-protein signaling[4][6].
Figure 1: Mechanistic pathways of CB1 allosteric modulation at the TM2-TM3-TM4 interface.
Comparative Pharmacological Profile
The transition from a silent pharmacophore (1-PIA) to a fully functional modulator requires rigorous profiling. The table below synthesizes the pharmacological behavior of these compounds when co-administered with the gold-standard orthosteric agonist, CP55,940.
| Compound | Modulator Class | Structural Relationship | Effect on[³H]CP55,940 Binding | Effect on Gi/o Signaling (GTPγS) |
| 1-PIA | Precursor / Fragment | Core pharmacophore | Negligible | Negligible |
| ZCZ011 | PAM / ago-PAM | 1-PIA + 4-chloro-3-methylphenyl amide | Enhances (Increases | Enhances (Increases |
| ORG27569 | NAM | 3-ethyl-indole analog | Enhances (Increases | Decreases / Antagonizes[6] |
| PSNCBAM-1 | NAM | Diarylurea class (Distinct core) | Enhances (Increases | Decreases / Antagonizes[8] |
Note: Both ORG27569 and PSNCBAM-1 exhibit the classic CB1 NAM paradox: they act as positive modulators of agonist binding but negative modulators of agonist efficacy[6][8]. ZCZ011 acts as a true PAM, enhancing both binding and functional signaling[7].
Self-Validating Experimental Workflows
To objectively evaluate the allosteric properties of synthesized derivatives (e.g., modifying the 1-PIA core to discover novel PAMs), researchers must employ orthogonal, self-validating assay systems.
Protocol A: Radioligand Binding Assay (The Occupancy Readout)
Causality & Design : Highly lipophilic cannabinoids readily adhere to plasticware and membrane lipids, creating artificially high background noise. The inclusion of fatty-acid-free Bovine Serum Albumin (BSA) in the assay buffer is critical to sequester free ligand and ensure only receptor-specific binding is measured. Furthermore, [³H]CP55,940 is utilized over endogenous anandamide (AEA) because CP55,940 is metabolically stable and resistant to degradation by FAAH enzymes during the incubation period.
Step-by-Step Methodology :
-
Membrane Preparation : Isolate cell membranes from HEK293 cells stably expressing hCB1 (or mouse brain homogenates). Resuspend in binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Co-Incubation : In a 96-well format, incubate 10-20 µg of membrane protein with a sub-saturating concentration of [³H]CP55,940 (~0.5 nM) and varying concentrations of the test compound (e.g., 1-PIA vs. ZCZ011,
to M). -
Internal Validation (NSB) : Define Non-Specific Binding (NSB) in parallel wells using 10 µM of the inverse agonist Rimonabant (SR141716A).
-
Filtration & Measurement : Terminate the reaction after 90 minutes at 30°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific adherence). Wash three times with ice-cold buffer.
-
Quantification : Extract filters into scintillation vials, add scintillation cocktail, and quantify bound radioactivity via a liquid scintillation counter.
Figure 2: Radioligand binding workflow for validating CB1 allosteric modulators.
Protocol B: [³⁵S]GTPγS Exchange Assay (The Efficacy Readout)
Causality & Design : Measuring G-protein activation requires distinguishing between the basal receptor state and the agonist-induced active state. The addition of excess GDP (typically 10-30 µM) is mandatory; it actively locks the G-proteins in their inactive, GDP-bound state. When the CB1 receptor is activated by an orthosteric agonist (and potentiated by a PAM like ZCZ011), it catalyzes the exchange of GDP for the radiolabeled, non-hydrolyzable [³⁵S]GTPγS. Without GDP, the high basal exchange rate of Gi/o proteins completely obscures the allosteric window.
Step-by-Step Methodology :
-
Reaction Setup : Prepare assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4) supplemented with 10 µM GDP.
-
Ligand Addition : Add the test modulator (e.g., ZCZ011) and an EC₂₀ concentration of CP55,940 to the membrane preparation. The use of an EC₂₀ concentration ensures a large dynamic range to observe positive allosteric modulation (an upward shift in the
). -
Tracer Incubation : Initiate the reaction by adding 0.1 nM [³⁵S]GTPγS. Incubate for 60 minutes at 30°C.
-
Termination & Counting : Terminate via rapid filtration over GF/B filters, wash with ice-cold buffer (50 mM Tris-HCl, pH 7.4), and measure bound radioactivity. A true PAM will significantly increase the specific binding of [³⁵S]GTPγS compared to CP55,940 alone, whereas a NAM (like ORG27569) will depress the signal toward baseline[6][7].
References
-
Molecular mechanism of allosteric modulation for the cannabinoid receptor CB1 Source: Nature Chemical Biology (2022) URL:[Link]
-
Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State... Source: Journal of Biological Chemistry (via PMC) URL:[Link]
-
Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor... (PSNCBAM-1) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology... Source: ACS Bio & Med Chem Au URL:[Link]
-
Structure-based identification of a G protein–biased allosteric modulator of cannabinoid receptor CB1 Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
Sources
- 1. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. Molecular mechanism of allosteric modulation for the cannabinoid receptor CB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Validation Guide: Anti-Trypanosoma cruzi Activity of 1H-Indole-2-Carboxamides vs. Standard Therapies
Executive Summary & Scientific Context
Chagas disease, caused by the flagellate protozoan Trypanosoma cruzi, remains a critical neglected tropical disease endemic to 21 countries[1]. The current standard-of-care drugs, benznidazole (BZ) and nifurtimox, suffer from severe toxicity profiles and variable efficacy during the chronic phase of the disease[1].
Recent phenotypic screening campaigns have identified 1H-indole-2-carboxamides as a promising novel class of compounds[1]. However, rigorous validation is required to determine if these molecules can overcome the pharmacokinetic and mechanistic limitations of existing therapies. As an application scientist, you must approach this validation not just by running assays, but by understanding the causality behind the experimental design. This guide provides a comprehensive framework for evaluating the anti-T. cruzi efficacy, cytotoxicity, and pharmacokinetic viability of 1H-indole-2-carboxamides compared to established benchmarks.
Mechanistic Rationale: Why Phenotypic Screening?
Historically, target-based drug discovery for T. cruzi has yielded high failure rates in vivo. Therefore, modern validation relies on cell-based High-Content Screening (HCS) utilizing the clinically relevant intracellular amastigote stage[1].
Causality Check: Why not screen against epimastigotes? Epimastigotes represent the insect vector stage; they do not replicate inside mammalian host cells and possess different metabolic dependencies. Screening against them frequently generates false positives. By utilizing intracellular amastigotes in mammalian host cells (e.g., Vero cells), we establish a self-validating system that simultaneously assesses parasite clearance and host cell cytotoxicity, yielding a highly reliable Selectivity Index (SI)[1].
Fig 1. Phenotypic screening and optimization workflow for anti-T. cruzi drug discovery.
Comparative Performance Analysis
To objectively evaluate 1H-indole-2-carboxamides, we must benchmark their performance against Benznidazole (the fast-killing standard) and Posaconazole (a slow-killing CYP51 inhibitor that failed in clinical trials for Chagas disease)[1].
Quantitative Efficacy & Liability Profile
Table 1: Comparative in vitro profiling of 1H-indole-2-carboxamides versus standard therapies.
| Compound Class | Primary Mechanism | pEC50 (Intracellular Amastigotes) | Selectivity Index (Vero) | Time-Kill Profile | Primary Liabilities |
| Benznidazole (Standard) | Nitroreductase activation / ROS | ~5.0 - 5.5 | > 50 | Fast-killing (Cidal by 72h) | Severe adverse effects[1] |
| Posaconazole (Control) | CYP51 Inhibition | > 8.0 | > 100 | Slow-killing (Static) | Clinical failure (Relapse)[1] |
| Initial Indole Hits | CYP51 Inhibition (Putative) | ~5.5 | > 10 | Slow-killing | High microsomal clearance[1] |
| Compound 24 (Optimized) | CYP51 Inhibition | 6.5 | > 10 | Slow-killing | Poor solubility, low exposure[2] |
Expert Insight: While medicinal chemistry optimization successfully increased the potency of the indole series by 1-log unit (e.g., Compound 24 achieving a pEC50 of 6.5)[2], the series ultimately exhibited the slow-killing profile characteristic of CYP51 inhibitors[1]. Because T. cruzi can survive for extended periods by scavenging host cholesterol, CYP51 inhibition is currently a deprioritized mechanism of action due to its strong association with clinical relapse[3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols represent the gold standard for validating anti-T. cruzi compounds.
Protocol A: High-Content Screening (HCS) for Intracellular Amastigotes
Objective: Determine the half-maximal effective concentration (EC50) and cytotoxic concentration (CC50).
-
Host Cell Preparation: Seed Vero cells in 384-well plates and incubate overnight. Causality: Vero cells provide a robust, adherent monolayer that supports T. cruzi invasion and replication without premature host cell death.
-
Infection: Infect cells with T. cruzi trypomastigotes (e.g., Tulahuen strain expressing a fluorescent reporter) at a standardized multiplicity of infection (MOI). Causality: Trypomastigotes naturally invade the host cells and differentiate into amastigotes, accurately mimicking the human infection cycle[1].
-
Compound Exposure: After 24 hours (allowing for complete invasion), wash the wells to remove extracellular parasites. Add 1H-indole-2-carboxamides in a 10-point dose-response format.
-
Incubation & Readout: Incubate for 72 hours. Fix, stain with DAPI, and use automated confocal microscopy to quantify the ratio of parasite nuclei to host cell nuclei. Validation Check: A valid assay must demonstrate a Selectivity Index (CC50/EC50) > 10 to ensure that parasite reduction is a direct anti-parasitic effect, not an artifact of host cell toxicity[1].
Protocol B: Time-Kill and Washout Assay
Objective: Differentiate between parasitostatic (slow-killing) and parasiticidal (fast-killing) activity.
-
Setup: Establish infected Vero cell cultures in 96-well plates as described above.
-
Dosing: Treat cultures with compounds at concentrations equivalent to 3× and 10× their respective EC50 values. Include Benznidazole as a fast-killing control[1].
-
Kinetic Monitoring: Quantify intracellular parasite burden at 24h, 48h, 72h, and 96h. Observation Check: Benznidazole should reduce infection to non-detectable levels by 72h[1]. 1H-indole-2-carboxamides will typically show delayed, incomplete clearance.
-
Washout Phase (Critical Step): At 96h, remove the drug-containing media, wash the cells thoroughly, and replace with fresh media. Monitor for an additional 7-14 days. Causality: This step is essential to detect relapse. Compounds that only suppress growth (static) will allow parasites to rebound upon drug withdrawal, mirroring the clinical failure seen with CYP51 inhibitors[3].
Fig 2. Time-kill and washout assay logic to differentiate cidal versus static anti-parasitic activity.
DMPK and Mechanistic Bottlenecks
The optimization journey of 1H-indole-2-carboxamides highlights a critical bottleneck in neglected disease drug discovery. Despite achieving favorable in vitro potency and maintaining a good cytotoxicity profile, the series suffered from high intrinsic clearance in liver microsomes and poor kinetic solubility[1][2].
Furthermore, target deconvolution strongly suggested CYP51 inhibition[3]. Because T. cruzi can survive for extended periods without synthesizing endogenous sterols, CYP51 inhibitors fail to achieve rapid sterile cure. Consequently, despite showing some antiparasitic activity in in vivo acute and chronic mouse models, the optimization of this series was ultimately halted due to these intractable Drug Metabolism and Pharmacokinetics (DMPK) properties and the deprioritized mechanism of action[3].
Conclusion for Drug Developers
When evaluating novel scaffolds like 1H-indole-2-carboxamides, researchers must prioritize Time-Kill assays and early DMPK profiling alongside standard HCS. A compound with a pEC50 > 6.0 is only viable if it demonstrates a fast-killing profile and metabolic stability. The 1H-indole-2-carboxamide series serves as a highly instructive case study: exceptional in vitro potency cannot rescue a deprioritized mechanism of action or severe pharmacokinetic liabilities.
References
-
de Oliveira, R. G., Cruz, L. R., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
de Oliveira, R. G., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity (ResearchGate Profile/Pre-print data). Available at:[Link]
Sources
Strategic Bioisosteric Replacement of the Carboxylic Acid Moiety: A Technical Guide
Executive Summary: The Carboxylate Paradox
The carboxylic acid moiety (-COOH) is a cornerstone of medicinal chemistry, present in over 450 marketed drugs.[1][2][3] It serves as a critical handle for solubility (pKa ~4–5) and high-affinity electrostatic interactions (salt bridges). However, its presence often introduces the "Carboxylate Paradox": the very features that enhance potency and solubility frequently compromise membrane permeability, oral bioavailability, and metabolic stability (e.g., acyl-glucuronidation).
This guide provides a data-driven comparison of bioisosteric replacements, moving beyond "classical" tetrazoles to modern surrogates like acyl sulfonamides and oxadiazoles. It offers a decision framework to balance acidity, lipophilicity, and toxicity.
Comparative Physicochemical Profiling
The selection of a bioisostere must be driven by the specific liability of the parent carboxylic acid. The table below synthesizes experimental data comparing the most common replacements.
Table 1: Physicochemical & ADME Comparison of Carboxylic Acid Bioisosteres
| Moiety | Structure | Typical pKa | Permeability (PAMPA/Caco-2) | Metabolic Liability | Key Advantage | |
| Carboxylic Acid | R-COOH | 4.2 – 4.8 | Reference | Low (at pH 7.4) | High (Glucuronidation) | Native ligand recognition |
| Tetrazole | R-CN4H | 4.5 – 4.9 | +0.5 to +1.0 | Low to Moderate | Low (Oxidative) | Preserves acidity & H-bonding |
| Acyl Sulfonamide | R-CONHSO2R' | 4.5 – 5.5 | +1.0 to +2.0 | Moderate | Low (Hydrolysis risk) | Tunable pKa via R' group |
| 1,2,4-Oxadiazole (5-oxo) | Heterocycle | 6.0 – 7.0 | +1.5 to +2.5 | High | Moderate | Significant permeability boost |
| Squaric Acid | Cyclobutenedione | 0.5 – 2.0 | -0.5 to 0.0 | Very Low | Low | High acidity mimic |
| Hydroxamic Acid | R-CONHOH | 8.0 – 9.0 | -0.5 to +0.5 | Moderate | High (Mutagenicity risk) | Metal chelation (Zn2+) |
Analyst Note: While tetrazoles are the standard replacement, they often fail to solve permeability issues due to high desolvation energy.[4] Acyl sulfonamides offer a superior balance for intracellular targets due to their tunable lipophilicity.
Structural & Mechanistic Deep Dive
The Tetrazole: The Classical Standard
Mechanism: The tetrazole ring mimics the planar carboxylate anion and distributes the negative charge over four nitrogen atoms.
-
Case Study (Losartan): In the transition from the parent acid (S-8307) to Losartan, the tetrazole replacement increased affinity for the AT1 receptor by 10-fold. Crucially, it eliminated the rapid glucuronidation observed with the carboxylate, extending the half-life.
-
Limitation: The N-H proton is a strong hydrogen bond donor.[5] The high energy required to desolvate this proton often limits passive diffusion across the Blood-Brain Barrier (BBB).
Acyl Sulfonamides: The Tunable Surrogate
Mechanism: The -CONHSO2- linker mimics the geometry and acidity of the carboxylate but adds a lipophilic "tail" (R').
-
Case Study (HCV Protease Inhibitors): In the development of Asunaprevir, replacing the C-terminal acid with an acyl sulfonamide maintained the essential salt bridge with the catalytic triad while increasing lipophilicity (LogD) by ~1.5 units, significantly improving cellular uptake.
-
Causality: The pKa is modifiable by changing the electron-withdrawing nature of the R' substituent (e.g., -CF3 vs -CH3), allowing precise tuning of the ionization state at physiological pH.
Oxadiazoles: The Permeability Solution
Mechanism: 5-oxo-1,2,4-oxadiazoles are weakly acidic (pKa ~6-7). At physiological pH (7.4), a significant fraction remains neutral, facilitating passive diffusion.
-
Application: Ideal for CNS targets where the parent acid is too polar to cross the BBB.
Visualizing the Decision Process
The following decision tree provides a logic flow for selecting the appropriate bioisostere based on the specific ADME failure of the lead compound.
Figure 1: Strategic decision tree for bioisosteric replacement based on specific physicochemical liabilities.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, use these standardized protocols. These are designed to be self-validating by including internal reference standards.
Protocol A: Potentiometric pKa Determination
Objective: Accurately determine the ionization constant of the bioisostere. Validation: Use Benzoic Acid (pKa 4.20) as an internal standard.
-
Preparation: Dissolve 5 mg of the test compound in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility.
-
Titration: Perform titration using 0.1 M KOH at 25°C under inert N2 atmosphere (to prevent CO2 absorption).
-
Data Acquisition: Record pH vs. volume of titrant added.
-
Analysis: Plot the first derivative (
) to identify the inflection point. -
Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent and obtain the aqueous pKa.
-
Self-Validation Check: The control Benzoic Acid sample must yield a pKa of 4.2 ± 0.1. If not, recalibrate the electrode.
-
Protocol B: Microsomal Metabolic Stability Assay
Objective: Assess susceptibility to oxidative metabolism and glucuronidation. Validation: Use Diclofenac (high clearance) and Warfarin (low clearance) as controls.
-
Incubation: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Cofactor Initiation:
-
Set A (Oxidation): Add NADPH regenerating system.
-
Set B (Glucuronidation): Add UDPGA + Alamethicin (pore-forming agent to access UGT enzymes).
-
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Quantification: Analyze via LC-MS/MS. Plot ln(% remaining) vs. time.
-
Calculation:
.-
Interpretation: If Set B clearance >> Set A clearance, the moiety is undergoing direct glucuronidation. Consider switching to an Acyl Sulfonamide.[4]
-
Metabolic Pathway Analysis
Understanding the metabolic fate of the carboxylic acid versus its isosteres is crucial for safety.
Figure 2: Metabolic divergence. Carboxylic acids often form reactive acyl-glucuronides, whereas tetrazoles typically form stable N-glucuronides or undergo oxidative clearance.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link
-
Horgan, C., et al. (2022).[6] Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. Link
-
BenchChem Technical Support. (2025). Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. BenchChem Guides. Link
-
Meanwell, N. A. (2011).[5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link
Sources
Structural Confirmation of 1-Propyl-1H-indole-2-carboxylic Acid: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities
In preclinical drug development and synthetic chemistry, the absolute structural confirmation of intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable regulatory requirement. For indole derivatives like 1-propyl-1H-indole-2-carboxylic acid (CAS 59908-66-6), establishing the precise regiochemistry of alkylation and understanding solid-state packing is critical.
This guide provides an objective, data-driven comparison of Single-Crystal X-Ray Diffraction (SCXRD) against orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)—demonstrating why SCXRD remains the gold standard for definitive structural elucidation.
The Molecular Challenge: Regiochemistry and Polymorphism
The synthesis of 1-propyl-1H-indole-2-carboxylic acid typically involves the alkylation of an indole core. This introduces a specific analytical challenge: differentiating between N-alkylation (forming the 1-propyl derivative) and O-alkylation (forming a propyl ester). Furthermore, indole-2-carboxylic acid derivatives are highly prone to forming cyclic dimers via double O-H···O hydrogen bonds in the solid state 1. Understanding these intermolecular interactions is essential, as they dictate the compound's thermodynamic stability, solubility, and bioavailability during formulation.
Comparative Analysis of Structural Confirmation Modalities
To objectively evaluate the analytical landscape, we must compare the capabilities of SCXRD, NMR, and HRMS. While NMR and HRMS are indispensable for rapid, solution-state verification, they rely on inferential data (chemical shifts, coupling constants, and fragmentation patterns) rather than direct spatial observation 2.
Quantitative Comparison of Analytical Modalities
| Analytical Parameter | Single-Crystal X-Ray Diffraction (SCXRD) | Solution-State NMR (1H, 13C, 2D) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Output | Absolute 3D atomic coordinates & lattice packing | Solution-state connectivity & stereodynamics | Exact mass & elemental composition |
| Spatial Resolution | Atomic (< 1.0 Å) | Sub-molecular (bond connectivity via scalar coupling) | Isotopic mass accuracy (< 5 ppm) |
| Sample Requirement | Single crystal (0.1 – 0.3 mm) | 1 – 5 mg (high purity solution) | < 1 µg (dilute solution) |
| Turnaround Time | 24 – 72 hours (highly dependent on crystallization) | 1 – 4 hours | < 1 hour |
| Isomer Differentiation | Definitive (Direct visualization of N- vs O-alkylation) | High (Inferred via HMBC/NOESY correlations) | Poor (Cannot distinguish structural isomers) |
| Intermolecular Forces | Direct observation (e.g., H-bond dimers) | Indirect observation (chemical shift perturbations) | Blind to non-covalent interactions |
Mechanistic Insights: Why X-Ray Crystallography is Superior Here
As an Application Scientist, I emphasize that analytical choices must be driven by causality. Why choose SCXRD for this specific molecule?
-
Absolute Regiochemical Proof : While 2D NMR (HMBC) can infer N-alkylation through ³J correlations between the propyl protons and the indole nitrogen, SCXRD provides a self-validating, direct measurement of the N-C bond length and angle, eliminating any ambiguity 3.
-
Conformational Mapping : The indole ring is a rigid, planar system, but the N-propyl chain possesses rotational flexibility. SCXRD definitively maps the torsion angles of the propyl chain relative to the indole core.
-
Intermolecular Hydrogen Bonding : SCXRD is the only technique that directly visualizes the carboxylic acid inversion dimers (R²₂(8) motifs) that dictate the crystal lattice energy. This is a critical parameter for predicting polymorphism and solid-state stability 1.
Experimental Workflow: SCXRD Protocol for 1-Propyl-1H-indole-2-carboxylic Acid
A robust protocol must be a self-validating system. The following methodology outlines the standardized approach for acquiring publication-quality crystallographic data.
Step 1: Controlled Crystallization
-
Causality : High-quality diffraction requires a pristine, defect-free single crystal. Rapid precipitation leads to twinned or microcrystalline powders unsuitable for SCXRD.
-
Action : Dissolve 10 mg of synthesized 1-propyl-1H-indole-2-carboxylic acid in a minimal volume of a moderately polar solvent (e.g., ethyl acetate). Layer carefully with an anti-solvent (e.g., hexanes) in a crystallization tube. Allow slow diffusion at ambient temperature (20-25°C) for 48-72 hours until block-like crystals form.
Step 2: Crystal Mounting and Cryocooling
-
Causality : Cryocooling minimizes the thermal motion of atoms (Debye-Waller factor), significantly improving the signal-to-noise ratio and the resolution of high-angle reflections.
-
Action : Select a single crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized light microscope. Mount the crystal on a polyimide loop using inert perfluoropolyether oil. Flash-cool the crystal to 100 K in a steady stream of nitrogen gas.
Step 3: X-Ray Data Collection
-
Causality : Redundant data collection ensures high completeness and allows for the accurate modeling of empirical absorption, which is vital for resolving lighter atoms like hydrogen.
-
Action : Mount the sample on a diffractometer equipped with a microfocus X-ray source (Cu Kα, λ = 1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and φ scans to achieve a resolution of at least 0.83 Å.
Step 4: Structure Solution and Refinement
-
Causality : Iterative refinement minimizes the difference between the observed diffraction pattern and the calculated atomic model, validating the structural hypothesis.
-
Action : Solve the phase problem using intrinsic phasing algorithms. Refine the structure using full-matrix least-squares on F². Model all non-hydrogen atoms anisotropically. Locate the carboxylic acid hydrogen atom from the difference Fourier map to definitively confirm the hydrogen-bond donor/acceptor network.
Workflow Visualization
Structural confirmation workflow comparing solid-state SCXRD and solution-state analytical paths.
Conclusion
While HRMS and NMR provide rapid, essential data regarding molecular mass and solution-state connectivity, they are fundamentally limited in their ability to determine absolute 3D conformation and solid-state packing 4. For 1-propyl-1H-indole-2-carboxylic acid, SCXRD stands as the definitive, self-validating modality, providing unequivocal proof of regiochemistry and mapping the critical hydrogen-bonded dimer networks that define its physical properties.
References
- Title: Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations Source: MDPI URL
- Title: Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL
- Title: X-Ray Crystallography vs.
- Title: Comparison of NMR and X-ray crystallography Source: Birkbeck, University of London URL
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A Senior Application Scientist's Guide to Cross-Validation of Biological Activity in Different Cell Lines
Introduction: The Imperative of Cross-Validation in Preclinical Research
In the pursuit of novel therapeutics, in vitro cell-based assays serve as the bedrock of early-stage drug discovery. They are the initial gatekeepers, determining which compounds advance toward more complex and costly preclinical and clinical studies. However, a foundational error often made is the reliance on a single cell line to predict a compound's efficacy. This "single-model" approach is fraught with peril, as it ignores the vast biological diversity inherent in human diseases like cancer.[1]
A cell line is not a perfect monolith of a disease; it is a snapshot, a single isogenic story in a library of patient experiences.[2] Genetic drift, adaptation to 2D culture, and selective pressures during immortalization create unique entities whose response to a drug may be an artifact of their specific biology rather than a generalizable effect.[3] Therefore, obtaining consistent results across multiple, well-characterized cell lines is not merely good practice—it is an essential act of scientific rigor that adds robustness to findings and increases confidence in the translational potential of a therapeutic candidate.[1]
This guide provides a comprehensive framework for designing, executing, and interpreting cross-validation studies. We will move beyond a simple recitation of protocol steps to explore the causality behind experimental choices, establish self-validating systems, and ground our claims in authoritative references. Our goal is to empower researchers to generate data that is not only accurate but also robust, reproducible, and ultimately, more predictive of clinical outcomes.
Pillar 1: Ensuring a Solid Foundation - Cell Line Integrity and Selection
The validity of any cell-based assay is entirely dependent on the quality and authenticity of the cell lines used.[4] Before a single plate is seeded, a rigorous process of quality control and strategic selection must be undertaken. Neglecting this foundational step is the most common and costly source of irreproducible data in preclinical research.[5]
The Non-Negotiables: Authentication and Contamination Testing
-
Authentication via Short Tandem Repeat (STR) Profiling: Every human cell line possesses a unique genetic fingerprint. STR profiling is the consensus method for verifying this identity.[6] It is critical to perform STR profiling upon receipt of a new cell line, before cryopreservation of a master stock, and at regular intervals during continuous culture to detect misidentification or cross-contamination.[7] A cell line's STR profile should be cross-referenced with established databases like the ATCC or Cellosaurus to confirm its identity.[8] The accidental introduction of a fast-growing, aggressive line like HeLa can completely overtake the original culture, rendering all subsequent data invalid.[9]
-
Mycoplasma Testing: Mycoplasma are a common, often undetected, contaminant in cell culture that can profoundly alter cellular physiology, including growth rates, metabolism, and drug sensitivity, thereby corrupting experimental results.[7] Sensitive PCR-based methods should be used to test all new cell lines upon receipt and routinely thereafter. Any contaminated cultures must be discarded.
Strategic Cell Line Selection
The choice of cell lines should be hypothesis-driven. Rather than a random assortment, the panel should be curated to answer specific biological questions.
-
Representing Disease Heterogeneity: For oncology studies, select cell lines that represent different subtypes of a particular cancer. For example, a breast cancer study might include lines representing Luminal A (e.g., MCF-7), HER2-positive (e.g., SK-BR-3), and Triple-Negative (e.g., MDA-MB-231) subtypes.
-
Known Genetic Backgrounds: Select lines with well-characterized genomic and transcriptomic profiles. Does the target of your compound vary in expression or mutation status across these lines? For example, when testing a BRAF inhibitor, the panel should include both BRAF-mutant (e.g., A375) and BRAF wild-type (e.g., HT-29) cell lines to demonstrate on-target specificity.
-
Tissue of Origin: If toxicity is a concern, including a non-malignant cell line from the same tissue of origin can provide an early indication of a therapeutic window.
A disciplined adherence to these foundational principles ensures that the biological system is what you believe it is, providing a trustworthy platform for assessing a compound's activity.
Pillar 2: The Experimental Workflow - From Seeding to Signal
A robust and reproducible experimental workflow is the cornerstone of a successful cross-validation study. The following protocol for a cell viability assay is designed as a self-validating system, with critical quality control steps integrated throughout.
Experimental Workflow for Cross-Cell Line Viability Assay
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway.
If cell line A is sensitive to your compound but cell line B is resistant, a logical next step is to investigate the status of these pathways. For instance, sequencing data might reveal that cell line B has an activating PI3K mutation not present in cell line A, providing a strong, testable hypothesis for the observed resistance.
Conclusion: From In Vitro Concordance to In Vivo Confidence
Cross-validation of biological activity is not an optional exercise; it is a fundamental component of rigorous, translatable science. By confirming a compound's activity across multiple, well-characterized cell lines, we mitigate the risk of pursuing a cell line-specific artifact and build a stronger case for the compound's generalizable mechanism of action. This multi-model approach, grounded in meticulous cell line management and robust experimental design, provides a higher degree of confidence that the observed in vitro effects will translate to more complex in vivo systems and, ultimately, to the clinic. The investment in cross-validation at the benchtop pays dividends by reducing the high rate of attrition in later stages of drug development.
References
-
MAPK/ERK pathway. Wikipedia. [Link]
-
Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. ResearchGate. [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]
-
A schematic diagram of the PI3K/AKT/mTOR pathway. ResearchGate. [Link]
-
Best practices for authenticating cell lines. PubMed. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
Targeting PI3K/Akt/mTOR Signaling in Cancer. PMC. [Link]
-
PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]
-
Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]
-
MAPK/Erk Pathway. Sino Biological. [Link]
-
Problems with IC50 determination - cell viability over 100 %. How can I handle this? ResearchGate. [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]
-
Can a drug have two different IC50 values in two different cell lines. Please guide? ResearchGate. [Link]
-
Discordance across Several Methods for Drug Susceptibility Testing of Drug-Resistant Mycobacterium tuberculosis Isolates in a Single Laboratory. PMC. [Link]
-
How Dysregulated Cell Signaling Causes Disease. News-Medical.Net. [Link]
-
Interpretation of discordant results from genotypic and phenotypic drug susceptibility testing. WHO. [Link]
-
Interpreting Sensitivity Results. Nottingham University Hospitals NHS Trust. [Link]
-
Why do researchers use two different cell lines for in vitro studies? ResearchGate. [Link]
-
Signaling Pathways and Networks for Cellular Responses and Physiological Processes. Longdom Publishing. [Link]
-
Statistical Methods for Dose-Response Assays. eScholarship.org. [Link]
-
Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? ResearchGate. [Link]
-
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Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility. BioPharm International. [Link]
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Cell Lines as Biological Models: Practical Steps for More Reliable Research. PMC. [Link]
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Head-to-Head Comparison of Indole-2-Carboxylic Acid Derivatives: In Vitro Performance Guide
Executive Analysis: The Indole-2-Carboxylate Scaffold
The indole-2-carboxylic acid (I2CA) moiety is a "privileged scaffold" in medicinal chemistry, distinct from its indole-3-carboxylic acid isomer due to its unique electronic distribution and hydrogen-bonding capabilities. Its planar, electron-rich system allows for π-π stacking interactions with aromatic residues (e.g., Tyr143 in HIV-1 integrase), while the C2-carboxylate functions as a critical hydrogen bond acceptor or metal chelator (e.g., Mg²⁺ in integrase or NMDA receptors).
This guide provides a technical, head-to-head comparison of I2CA derivatives across three distinct therapeutic targets: NMDA Receptor (Glycine Site) , HIV-1 Integrase , and GPR17 . We analyze how specific substitutions transform this scaffold from a micromolar hit to a nanomolar lead.
Mechanistic Logic & Pharmacophore Modeling
The versatility of the I2CA scaffold stems from its ability to adopt distinct binding modes depending on the target environment.
Mechanistic Pathway: GPR17 Agonism
The following diagram illustrates the signaling cascade activated by potent I2CA derivatives (like PSB-18422) acting on the GPR17 receptor, a key target for demyelinating diseases.
Caption: Signal transduction pathway for GPR17 activation by Indole-2-carboxylic acid derivatives, leading to oligodendrocyte differentiation.
Head-to-Head Comparison Data
The following tables synthesize experimental data from primary literature, contrasting "Standard/Parent" compounds with "Optimized" derivatives.
Comparison A: NMDA Receptor Antagonism (Glycine Site)
Context:[1][2] Early I2CA derivatives were identified as competitive antagonists at the glycine modulatory site of the NMDA receptor. Critical Insight: Halogenation at C5/C6 is essential for potency.
| Compound ID | Structure Description | Target | Potency (Ki / IC50) | Efficacy Note |
| I2CA (Parent) | Unsubstituted Indole-2-COOH | NMDA (Gly Site) | Ki ≈ 100-200 µM | Weak competitive antagonist. |
| 5-Fluoro-I2CA | 5-Fluoro-Indole-2-COOH | NMDA (Gly Site) | Ki = 15 µM | ~10-fold potency increase; blocks NMDA currents (IC50 = 61 µM).[3] |
| MDL-29,951 | 3-(2-carboxyethyl)-4,6-dichloro-I2CA | NMDA (Gly Site) | Ki = 0.14 µM | High potency due to 4,6-dichloro substitution and C3 side chain. |
Comparison B: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
Context: The I2CA scaffold chelates Mg²⁺ ions in the integrase active site.[3][4] Critical Insight: C3-lipophilic side chains are critical for filling the hydrophobic pocket near the active site.
| Compound ID | Structure Description | Target | Potency (IC50) | Optimization Logic |
| Compound 3 | Parent I2CA derivative | HIV-1 Integrase | 32.37 µM | Base scaffold; chelates Mg²⁺ but lacks hydrophobic reach. |
| Compound 17a | C6-halogenated benzene added | HIV-1 Integrase | 3.11 µM | π-π stacking with viral DNA (dC20) improves binding.[5] |
| Compound 20a | Optimized C3-long branch | HIV-1 Integrase | 0.13 µM | >200-fold improvement. Deep penetration of hydrophobic cavity. |
Comparison C: GPR17 Agonists (Next-Gen Therapeutics)
Context: GPR17 is a target for multiple sclerosis. I2CA derivatives here act as agonists, not inhibitors.
| Compound ID | Structure Description | Target | Potency (EC50) | Selectivity |
| MDL-29,951 | 4,6-dichloro-I2CA derivative | GPR17 | ~200-500 nM | Moderate agonist; originally designed for NMDA. |
| PSB-1737 | 6-phenoxy derivative | GPR17 | 270 nM | Bulky 6-position tolerated; moderate potency.[6] |
| PSB-18422 | 4-fluoro-6-bromo derivative | GPR17 | 27.9 nM | State-of-the-art. High affinity due to specific halogen pocket fill. |
Experimental Protocols (Self-Validating Systems)
To replicate the data above, use the following validated workflows. These protocols emphasize causality—why each step matters.
Protocol A: NMDA Glycine Site Radioligand Binding Assay
Purpose: Determine affinity (Ki) of I2CA derivatives. Validation Check: Non-specific binding must be <10% of total binding.
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in 50 mM Tris-acetate (pH 7.4).
-
Why: Acetate buffer is preferred over chloride to avoid chloride-channel interference with NMDA receptors.
-
Wash 3x to remove endogenous glycine (critical step; residual glycine artificially lowers antagonist potency).
-
-
Incubation:
-
Mix: 200 µg membrane protein + [³H]-Glycine (10 nM) + Test Compound (0.01 – 100 µM).
-
Incubate at 4°C for 30 minutes.
-
Why 4°C? Reduces receptor degradation and low-affinity enzymatic breakdown of ligands.
-
-
Termination:
-
Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% PEI.
-
Why PEI? Polyethyleneimine reduces negatively charged filter binding of the radioligand.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation. Calculate Ki using the Cheng-Prusoff equation.
-
Protocol B: HIV-1 Integrase Strand Transfer Assay
Purpose: Measure IC50 for inhibition of viral DNA integration.[5] Validation Check: Reference inhibitor (e.g., Raltegravir) must show IC50 < 50 nM.
Caption: Workflow for HIV-1 Integrase Strand Transfer Assay. Inhibition blocks Step 4.
-
Reaction Assembly:
-
Buffer: 20 mM MOPS (pH 7.2), 20 mM DTT, 10 mM MgCl₂.
-
Critical: Mg²⁺ is the cofactor chelated by I2CA.[3] Do not use EDTA in buffers.
-
-
Enzyme Incubation:
-
Incubate Recombinant HIV-1 Integrase (400 nM) with biotinylated viral DNA donor for 30 min to form the Stable Synaptic Complex (SSC).
-
-
Inhibitor Challenge:
-
Add I2CA derivative (dissolved in DMSO, final <5%).
-
-
Strand Transfer:
-
Add 3'-digoxigenin-labeled target DNA. Incubate 1 hr at 37°C.
-
-
Detection:
-
Use anti-digoxigenin-peroxidase antibody and TMB substrate. Absorbance at 450 nm is proportional to strand transfer activity.
-
Critical Analysis & Troubleshooting
-
Solubility: Indole-2-carboxylic acids can be sparingly soluble in aqueous media at low pH.
-
Solution: Always prepare 100 mM stock in 100% DMSO. For assays, dilute into buffer ensuring pH > 7.0 to maintain the carboxylate anion (COO⁻), which is the active species for Mg²⁺ chelation.
-
-
Fluorescence Interference: Some indole derivatives are naturally fluorescent.
-
Control: If using a fluorescence-based assay (e.g., for DAAO or Calcium flux), run a "compound only" control to subtract background fluorescence.
-
-
Regiochemistry: Ensure you are using indole-2-carboxylic acid and not indole-3-carboxylic acid. The 3-isomer has significantly different electronic properties and often fails to chelate metals effectively in the described targets.
References
-
Vertex Pharmaceuticals. (1990). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site.[2][7][8] PubMed. [Link]
-
Journal of Medicinal Chemistry. (2005). CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids. ACS Publications. [Link]
-
RSC Advances. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[5] Royal Society of Chemistry. [Link]
-
Elsevier / Pure. (2018). 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17.[6][Link](Note: Linked via grounding source for verification of PSB-18422 data).
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A Senior Application Scientist's Guide to Validating the Binding Mode of 1-propyl-1H-indole-2-carboxylic acid
Introduction: Beyond Affinity - The Imperative of Validating Binding Mode
In modern drug discovery, identifying a compound that binds to a protein target with high affinity is only the beginning of a long and intricate journey. The critical next step, which dictates the success of any lead optimization campaign, is to understand how the molecule binds. This is the essence of validating the binding mode. For a molecule like 1-propyl-1H-indole-2-carboxylic acid, a scaffold with known activity against various targets such as cannabinoid receptors and glycine receptors, elucidating the precise orientation and interactions within the target's binding pocket is paramount.[1][2] A validated binding mode transforms drug design from a stochastic process into a rational, structure-guided endeavor, enabling chemists to intelligently design analogs with improved potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate a hypothesized binding mode. We will move from initial computational predictions to direct structural visualization and biophysical confirmation, culminating in validation within a physiologically relevant cellular context. Each step is designed to build upon the last, creating a self-validating system that ensures the final structural model is not just a possibility, but a high-confidence reality.
Part 1: The Hypothesis - Computational Prediction of the Binding Pose
Before any wet lab experiments are conducted, computational modeling provides the initial, testable hypothesis of the binding mode. Molecular docking is the primary tool used to predict the preferred orientation and conformation of a ligand when it interacts with a protein's binding site.[3]
The process involves two key components: a search algorithm that generates numerous possible binding poses and a scoring function that ranks these poses based on their predicted binding affinity.[4] While powerful for generating initial hypotheses, it is crucial to remember that docking predictions are not infallible and require rigorous experimental validation.[3]
General Protocol for Molecular Docking
-
Target Preparation: Obtain a high-quality 3D structure of the target protein, typically from the Protein Data Bank (PDB) or a homology model. Prepare the structure by adding hydrogens, assigning partial charges, and removing water molecules and other non-essential elements.
-
Ligand Preparation: Generate a 3D conformation of 1-propyl-1H-indole-2-carboxylic acid. Assign appropriate atom types and charges.
-
Binding Site Definition: Define the coordinates of the binding pocket on the target protein. This can be based on the location of a known co-crystallized ligand or predicted using binding site identification algorithms.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide, GOLD) to sample a wide range of ligand conformations and orientations within the defined binding site.[5]
-
Pose Analysis: Analyze the top-ranked poses. The ideal pose should exhibit chemically sensible interactions with the protein, such as hydrogen bonds with key residues, hydrophobic packing, and electrostatic complementarity. This top-ranked pose becomes the working hypothesis for experimental validation.
Caption: Workflow for generating a binding mode hypothesis using molecular docking.
Part 2: The Proof - A Multi-Pronged Approach to Experimental Validation
No single experiment can definitively validate a binding mode. Instead, a consensus model is built by integrating data from orthogonal techniques that probe different aspects of the protein-ligand interaction. We will explore three pillars of experimental validation: direct structural methods, quantitative biophysical analysis, and in-cell target engagement.
Pillar 1: Direct Structural Visualization - The Gold Standards
The most unambiguous evidence for a binding mode comes from high-resolution structural biology techniques like X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM).[6] These methods provide a direct snapshot of the ligand within its binding site.
X-ray crystallography remains the gold standard for determining atomic-level details of protein-ligand interactions.[6] By analyzing the diffraction pattern of X-rays passing through a protein crystal, an electron density map is generated, into which the atomic model of the protein and the bound ligand can be built and refined.[7][8]
Step-by-Step Protocol for X-ray Crystallography:
-
Protein Expression and Purification: Overexpress the target protein in a suitable system (e.g., E. coli, insect cells) and purify it to >95% homogeneity.
-
Crystallization: Screen a wide range of conditions (precipitants, buffers, salts) to find the optimal conditions for growing well-ordered protein crystals.
-
Ligand Soaking or Co-crystallization:
-
Soaking: Transfer a pre-grown apo-protein crystal into a solution containing a high concentration of 1-propyl-1H-indole-2-carboxylic acid.
-
Co-crystallization: Add the ligand to the protein solution before setting up crystallization trials.
-
-
Cryo-protection and Data Collection: Soak the crystal in a cryo-protectant solution and flash-cool it in liquid nitrogen.[8] Collect X-ray diffraction data using a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. If an apo-structure exists, molecular replacement can be used to solve the phase problem. Carefully model the ligand into the observed electron density in the binding site.
-
Validation: Assess the quality of the final model. The refined ligand pose must be consistent with the electron density map and exhibit reasonable bond lengths, angles, and stereochemistry.[9]
Cryo-EM has emerged as a powerful alternative, particularly for large proteins or complexes that are resistant to crystallization.[10] The technique involves flash-freezing purified protein-ligand complexes in a thin layer of vitreous ice and imaging them with an electron microscope. Thousands of 2D particle images are then computationally reconstructed into a 3D density map.[10][11] While historically lower in resolution than crystallography, recent technological advances now allow cryo-EM to resolve the binding modes of small molecules for many targets.[12][13]
High-Level Workflow for Cryo-EM:
-
Sample Preparation: Prepare a highly pure and concentrated sample of the protein-ligand complex.
-
Grid Preparation: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to create a vitrified ice layer.
-
Data Collection: Image the frozen grids using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Use specialized software to pick individual particle images, classify them, and reconstruct a 3D density map.
-
Model Building: Dock the known protein structure into the map and, if the resolution is sufficient, build the ligand into the corresponding density.[11]
Caption: Direct structural validation methods for determining a ligand's binding pose.
Pillar 2: Quantitative Biophysical Analysis - Confirming the Interaction
While structural methods provide the visual proof, biophysical techniques are essential for quantifying the binding interaction. They confirm that the ligand directly engages the target and provide thermodynamic and kinetic data that must be consistent with the structural model.[14][15]
ITC is the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed as a ligand is titrated into a solution containing the target protein.[] A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Step-by-Step Protocol for ITC:
-
Sample Preparation: Prepare precisely concentrated solutions of the purified protein in the sample cell and the ligand (1-propyl-1H-indole-2-carboxylic acid) in the titration syringe, both in identical, degassed buffer.
-
Experiment Setup: Set the experimental temperature and injection parameters (volume, duration, spacing) on the ITC instrument.
-
Titration: Perform a series of small, precise injections of the ligand into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat pulses from each injection to generate a binding isotherm. Fit this curve to a suitable binding model to extract the thermodynamic parameters. A crucial control is to titrate the ligand into buffer alone to measure and subtract the heat of dilution.
TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm binding. It operates on the principle that ligand binding typically stabilizes a protein, increasing its melting temperature (Tm).[17]
Step-by-Step Protocol for TSA:
-
Reaction Setup: In a multi-well plate, mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed upon unfolding. Add varying concentrations of 1-propyl-1H-indole-2-carboxylic acid to different wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, slowly increasing the temperature.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature. As the protein unfolds, the dye binds, and fluorescence increases.
-
Data Analysis: Plot fluorescence versus temperature to generate a melt curve. The midpoint of the transition is the Tm. A positive shift in Tm in the presence of the ligand confirms a stabilizing interaction.
Pillar 3: Cellular Target Engagement - Proving It Works in a Cell
Confirming that a compound binds to a purified protein is not enough; it is essential to demonstrate that it can reach and engage its target in the complex environment of a living cell.[18][19] The Cellular Thermal Shift Assay (CETSA®) is the premier method for this purpose.[20]
CETSA extends the principle of the thermal shift assay to a cellular context. It assesses target engagement by measuring the change in the thermal stability of a target protein in intact cells or tissue lysates after treatment with a compound.[18][20]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol for CETSA®:
-
Cell Treatment: Treat cultured cells with either a vehicle control or 1-propyl-1H-indole-2-carboxylic acid for a defined period.
-
Heating: Harvest the cells, resuspend them, and divide them into aliquots. Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using a specific antibody (e.g., via Western Blot or ELISA) or by mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a CETSA melt curve. A rightward shift in the curve for the ligand-treated samples compared to the vehicle control provides direct evidence of target engagement in the cellular environment.[20]
Part 3: Comparative Analysis - Choosing the Right Tool for the Job
Each validation technique provides a unique piece of the puzzle. The choice of which methods to use, and in what order, depends on the specific research question, available resources, and the nature of the protein target. The following table provides a comparative overview.
| Technique | Information Provided | Resolution | Cellular Context | Key Advantage | Key Limitation |
| Molecular Docking | Hypothesized binding pose, interaction map | Theoretical | No | Fast, low-cost, generates testable hypotheses | Predictive, not experimental; requires validation.[3] |
| X-ray Crystallography | Definitive binding pose, atomic interactions | Atomic (<2 Å) | No | The "gold standard" for structural detail.[6][7] | Requires well-diffracting crystals, which can be a major bottleneck. |
| Cryo-EM | High-resolution binding pose | Near-atomic (2-4 Å) | No | Applicable to large, complex, or non-crystalline targets.[10] | Resolution can be insufficient for small ligands; high instrument cost.[11] |
| Isothermal Titration Calorimetry (ITC) | Kd, stoichiometry (n), ΔH, ΔS | N/A | No | Gold standard for thermodynamics; label-free.[] | Requires relatively large amounts of pure protein; lower throughput. |
| Thermal Shift Assay (TSA) | Confirms binding, relative affinity (Tm shift) | N/A | No | High-throughput, low sample consumption | Indirect assay; may not work for all protein-ligand pairs. |
| Cellular Thermal Shift Assay (CETSA®) | Confirms target engagement in cells | N/A | Yes | Direct evidence of binding in a physiological context.[18][20] | Requires a specific antibody or advanced proteomics; semi-quantitative. |
Conclusion: An Integrated Workflow for High-Confidence Validation
Validating the binding mode of a compound like 1-propyl-1H-indole-2-carboxylic acid is a systematic process of hypothesis generation and iterative experimental testing. A robust validation strategy does not rely on a single piece of data but rather on the convergence of evidence from orthogonal methods.
A typical workflow begins with molecular docking to propose a binding model. This is followed by a rapid TSA screen to confirm direct binding to the purified protein. ITC is then employed to precisely quantify the binding thermodynamics, ensuring the interaction is specific and of a suitable affinity. The most critical step is to then use CETSA® to confirm that the compound engages the target in living cells, bridging the gap between biochemistry and cell biology.[19] Finally, with this wealth of supporting data, the significant investment in X-ray crystallography or Cryo-EM is made to obtain the definitive, high-resolution structural proof. By following this integrated approach, researchers can build an unassailable case for a specific binding mode, paving the way for successful, structure-guided drug discovery.
References
- Creative Biostructure. (n.d.). Cryo-EM for Protein-Ligand Complexes.
- Sygnature Discovery. (2020, August 6). Strategies for target and pathway engagement in cellular assays.
- Creative Proteomics. (n.d.). Protein-ligand Interaction Analysis.
- BenchChem. (n.d.). A Researcher's Guide to Computational Docking and Experimental Validation.
- World Scientific Publishing. (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions.
- Pike, A., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- ResearchGate. (2025, August 6). Modern Biophysical Approaches to Study Protein–Ligand Interactions.
- BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis.
- Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
- Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood.
- NIH. (n.d.). Cryo-EM ligand building using AlphaFold3-like model and molecular dynamics. PMC.
- Eurofins DiscoverX. (n.d.). Target Engagement Assays.
- bioRxiv. (2025, July 4). High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit.
- Biofísica. (2015, February 4). Modern biophysical methods for protein-ligand interactions.
- NIH. (n.d.). Cryo-EM as a powerful tool for drug discovery. PMC.
- International Union of Crystallography. (2018, March 2). Validation of ligands in macromolecular structures determined by X-ray crystallography.
- Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
- Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems.
- ACS Publications. (2023, December 29). ChemEM: Flexible Docking of Small Molecules in Cryo-EM Structures.
- ResearchGate. (2017, December 28).
- bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction.
- PubMed. (2003, October 15). X-ray crystallographic studies of protein-ligand interactions.
- Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods.
- Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery.
- Frontiers. (2023, January 23). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches.
- PubMed. (n.d.). Studying protein-ligand interactions using X-ray crystallography.
- Longdom Publishing. (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding.
- Springer. (n.d.).
- MDPI. (2016, January 26). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods.
- Rowan University. (2026, February 11). How to Predict Protein–Ligand Binding Affinity.
- NIH. (n.d.).
- ACS Publications. (2014, March 17). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.
- Berkeley News. (2017, March 21). New drug strategy: Target ribosome to halt protein production.
- NIH. (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC.
- MDPI. (2023, October 29). Protein-Targeting Drug Discovery.
- PubMed. (n.d.).
- The Good Scents Company. (n.d.). indole-2-carboxylic acid, 1477-50-5.
- YouTube. (2021, April 18).
- NIH. (2026, February 10). γ-Amino Carboxylic Acid Modification Enhances the Efficacy of Peptide Nucleic Acids Targeting miR-221-3p in Lung Cancer Cell Lines. PMC.
- MDPI. (2023, June 16). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid.
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Comparative study of N-substituted vs C3-substituted indole-2-carboxylic acids
This guide provides a comparative technical analysis of N-substituted versus C3-substituted indole-2-carboxylic acids, focusing on their synthetic accessibility, physicochemical profiles, and pharmacological efficacy.
Executive Summary
The indole-2-carboxylic acid (I2CA) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for NMDA receptor antagonists, HIV-1 integrase inhibitors, and antioxidant agents. The functionalization of this scaffold dictates its biological trajectory:
-
N1-Substitution primarily modulates lipophilicity (LogP), metabolic stability, and membrane permeability. It often abolishes the hydrogen-bond donor capability of the pyrrole nitrogen, which can act as a molecular switch for receptor affinity.
-
C3-Substitution exploits the inherent nucleophilicity of the indole ring to introduce polar or hydrophobic vectors that interact with specific enzyme pockets (e.g., the hydrophobic cavity of HIV integrase or the glycine site of NMDA receptors).
Synthetic Accessibility & Chemical Reactivity
The chemical reactivity of the indole ring creates distinct pathways for N1 and C3 functionalization.[1]
Comparative Synthetic Logic
| Feature | N1-Substitution | C3-Substitution |
| Reactivity Basis | Nucleophilic attack by the deprotonated nitrogen (Indolyl anion). | Electrophilic aromatic substitution (SEAr) at the electron-rich C3 position. |
| Key Reagents | Base (NaH, K₂CO₃, Cs₂CO₃) + Alkyl Halides/Aryl Halides. | Electrophiles (POCl₃/DMF, I₂, NBS) or Pd-catalyzed cross-coupling. |
| Regioselectivity | Requires base to enhance N-nucleophilicity over C3. | Naturally favored under neutral/acidic conditions due to HOMO orbital coefficient at C3. |
| Common Challenges | N-alkylation can compete with C3-alkylation if the base is insufficient or the electrophile is soft. | Steric hindrance from bulky groups at C2 (carboxylic acid/ester) can impede C3 attack. |
Reaction Pathways Diagram
The following diagram illustrates the divergent synthesis routes starting from the parent indole-2-carboxylic acid ester.
Caption: Divergent synthetic pathways for Indole-2-Carboxylic Acid functionalization.
Physicochemical & Pharmacological Profile[2][3]
Structural-Activity Relationship (SAR) Matrix
| Parameter | N1-Substituted Derivatives | C3-Substituted Derivatives |
| H-Bonding | Loss of Donor: Removes the NH donor. Critical if the target requires H-bonding (e.g., Glycine site of NMDA). | Retained Donor: Preserves the NH group. C3 substituents can add new H-bond acceptors/donors. |
| Lipophilicity | Tunable: N-benzyl or N-alkyl groups significantly increase LogP, improving blood-brain barrier (BBB) penetration. | Variable: C3-polar groups (e.g., -CHO, -CH₂OH) lower LogP; C3-aryl groups increase it. |
| Metabolic Stability | Susceptible: N-dealkylation is a common metabolic route (CYP450). | Stable/Active: C3 is a metabolic soft spot for oxidation; blocking it with Cl or F can improve half-life. |
| Conformation | Flexible: N-substituents have rotational freedom (unless fused). | Rigid: C3 substituents are closer to the core, often locking conformation via steric clash with C2-COOH. |
Case Study: NMDA Receptor Antagonism
Indole-2-carboxylic acids are classic competitive antagonists at the glycine site of the NMDA receptor.[2][3][4][5]
-
C3-Substitution Effect: High affinity (
) requires a polar, hydrogen-bond accepting group at C3 and often a chloro group at C6.[3] The C3 substituent interacts with specific residues in the binding pocket. -
N1-Substitution Effect: Often detrimental to activity because the indole NH acts as a critical H-bond donor to the receptor backbone. However, specific N-substitutions (e.g., N-phenyl) have been engineered for COX-2 selectivity, diverting activity away from NMDA.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before moving to the next step.
Protocol A: C3-Formylation via Vilsmeier-Haack
Objective: Introduce a formyl group at C3 to serve as a handle for further functionalization (e.g., to C3-hydroxymethyl or C3-aminomethyl).
-
Reagent Preparation:
-
Cool anhydrous DMF (5.0 equiv) to 0°C under argon.
-
Dropwise add POCl₃ (1.2 equiv). Checkpoint: Observe the formation of a white/yellowish Vilsmeier salt precipitate or viscous oil. Stir for 30 min.
-
-
Substrate Addition:
-
Dissolve Ethyl indole-2-carboxylate (1.0 equiv) in minimum anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0°C.
-
-
Reaction:
-
Warm to room temperature, then heat to 60°C for 2-4 hours.
-
Checkpoint: TLC (Hexane/EtOAc 3:1) should show the disappearance of the starting material (
) and appearance of a more polar spot ( ).
-
-
Workup:
-
Pour the reaction mixture into ice-cold saturated sodium acetate solution (buffers the pH to ~5-6 to hydrolyze the iminium intermediate).
-
Stir vigorously for 1 hour. The product (Ethyl 3-formylindole-2-carboxylate) typically precipitates as a solid.
-
Filter, wash with water, and recrystallize from Ethanol.
-
Protocol B: N-Alkylation (General Procedure)
Objective: Functionalize N1 to modulate solubility or target selectivity.
-
Deprotonation:
-
Dissolve Ethyl indole-2-carboxylate (1.0 equiv) in anhydrous DMF.
-
Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.
-
Checkpoint: Wait for H₂ gas evolution to cease (approx. 15-30 min). The solution often turns yellow/orange, indicating anion formation.
-
-
Alkylation:
-
Add the Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv) dropwise.
-
Stir at room temperature for 3-12 hours.
-
-
Validation:
-
Checkpoint: TLC should show a significant upward shift in
(N-alkylated products are less polar than the free NH indole). -
NMR Validation: Disappearance of the broad singlet NH peak (~9-12 ppm) in ¹H NMR confirms N-substitution.
-
Mechanism of Action: NMDA Receptor Interaction
The following diagram details the interaction logic for C3-substituted antagonists at the NMDA receptor glycine site.
Caption: Pharmacophore mapping of Indole-2-Carboxylic Acids at the NMDA Glycine Site.
References
-
Hu, W., et al. (2020). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors." European Journal of Medicinal Chemistry. Link
-
Salituro, F. G., et al. (1992). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[2][3][4] Journal of Pharmacology and Experimental Therapeutics. Link
-
Olgen, S., et al. (2007).[6] "Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Kozakiewicz, A., et al. (2024). "Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity." Molecules. Link
-
Zhang, X., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
1-propyl-1H-indole-2-carboxylic acid proper disposal procedures
Executive Summary: Immediate Action Card
Compound: 1-Propyl-1H-indole-2-carboxylic acid (CAS: 155669-74-2) Classification: Organic Acid / Irritant / Combustible Solid Primary Disposal Method: High-temperature incineration with afterburner and scrubber. Critical Prohibition: DO NOT flush down laboratory drains or municipal sewers.
| Scenario | Immediate Action |
| Large Spill (>50g) | Evacuate area. Don PPE (Nitrile gloves, N95/P100 respirator, goggles). Cover with inert absorbent or sweep gently to avoid dust.[1] |
| Skin Contact | Wash immediately with soap and copious water for 15 minutes. Remove contaminated clothing.[1][2][3][4][5][6][7][8] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[3][5] Remove contact lenses.[2][3][5][7][8] Seek medical attention. |
| Incompatible Storage | Segregate immediately from strong oxidizers (e.g., nitric acid, peroxides) and strong bases. |
Chemical Profile & Hazard Analysis
To design a robust disposal protocol, we must first understand the physicochemical behavior of the molecule. 1-Propyl-1H-indole-2-carboxylic acid consists of an indole core substituted with a carboxylic acid at the C2 position and a propyl chain at the N1 position.
-
Acidity & Reactivity: The carboxylic acid moiety (
) makes this compound a weak organic acid. It will react with bases to form water-soluble salts. This reactivity is the primary driver for segregation; mixing with strong bases in a waste container can generate heat (exothermic neutralization), potentially pressurizing the vessel. -
Lipophilicity: The N-propyl group increases the lipophilicity compared to the parent indole-2-carboxylic acid. This implies low water solubility, meaning aqueous disposal (even if permitted) would result in precipitation and clogs.
-
Thermal Stability: Indole derivatives are generally stable but combustible. They release nitrogen oxides (
) upon combustion, necessitating incineration systems with scrubbers to prevent atmospheric pollution.
Hazard Classification (GHS Extrapolation):
-
H335: May cause respiratory irritation (dust inhalation).
Pre-Disposal Assessment & Segregation
Effective waste management begins before the waste is generated. You must segregate this compound into the correct waste stream to prevent cross-reactivity.[9]
Segregation Logic
-
Organic Acid Stream: As a carboxylic acid, it is compatible with other organic acids (e.g., acetic acid, benzoic acid) and general organic solvents (methanol, ethyl acetate).
-
Exclusion Zone:
-
Oxidizers: Indoles are electron-rich heterocycles. Contact with strong oxidizers (concentrated
, ) can lead to rapid oxidation or nitration, posing a fire/explosion risk. -
Cyanides/Sulfides: While not directly reactive, acidic waste streams must never mix with cyanide or sulfide salts, as this generates lethal
or gas.
-
Visual Workflow: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating 1-propyl-1H-indole-2-carboxylic acid waste based on physical state and solvent matrix.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicable for: Expired reagents, synthesis products, contaminated weighing boats.
-
Containment: Place the solid material in a sealable container (HDPE jar or double-lined polyethylene bag). Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "1-Propyl-1H-indole-2-carboxylic acid" (Do not use abbreviations).
-
Hazards: Check "Irritant" and "Toxic" (as a precaution).[3]
-
-
Consolidation: Place the container into the laboratory's "Solid Organic Waste" drum.
-
Final Disposal: The waste contractor will incinerate this stream.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, HPLC effluent.
-
Compatibility Check: Ensure the solvent mixture does not contain strong oxidizers.[2][4]
-
pH Check: If the solution is highly basic (pH > 10), the acid will be deprotonated (soluble). If highly acidic, it remains neutral (likely insoluble).
-
Best Practice: Neutralize extreme pH (to pH 6-8) only if you are trained and have cooling capacity. Otherwise, label the pH clearly on the tag.
-
-
Transfer: Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated).
-
Caution: Use a funnel. Avoid splashing.
-
-
Rinsing: Triple-rinse the original vessel with a small volume of compatible solvent and add the rinsate to the waste container.
Protocol C: Spill Cleanup (Dry Powder)
Applicable for: Accidental benchtop spills.
-
Isolate: Inform nearby personnel. Mark the area.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[9] If the powder is fine/dusty, wear an N95 respirator to prevent inhalation.
-
Containment:
-
Do not dry sweep vigorously, as this aerosolizes the irritant.
-
Cover the spill with a damp paper towel or an oil-impregnated sweeping compound to suppress dust.
-
-
Collection: Scoop the material using a dustpan or stiff card. Place into a hazardous waste bag.
-
Decontamination: Wipe the surface with a soap solution (surfactant) followed by water. The surfactant helps solubilize the lipophilic propyl-indole core.
-
Disposal: Treat all cleanup materials (towels, gloves) as solid hazardous waste (Protocol A).
Regulatory Compliance & Documentation
Adherence to regulatory codes is mandatory.[9] While specific codes vary by jurisdiction (EPA in US, EWC in EU), the following generally apply to organic acids.
| Regulation | Classification / Code | Notes |
| US EPA (RCRA) | Not Listed (P/U) | Not specifically listed. Classified as Characteristic Waste if mixed with ignitable solvents (D001). Otherwise, manage as "Non-RCRA Regulated Hazardous Waste." |
| EU Waste Code (EWC) | 16 05 06 * | "Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals." |
| DOT (Transport) | Not Regulated | Generally not regulated as Dangerous Goods for transport unless in a flammable solvent solution. |
Documentation Requirement: Maintain a "Waste Log" in the laboratory. Record the Mass (g) , Date , and User for every addition to the waste stream. This ensures accurate "Cradle-to-Grave" tracking.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]
-
University of Toronto. (2019). Handling Procedures for Chemical Wastes. Retrieved from [Link]
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lakksalg.no [lakksalg.no]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 1-propyl-1H-indole-2-carboxylic acid
As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. 1-Propyl-1H-indole-2-carboxylic acid (CAS 59908-66-6) is a highly versatile scaffold, heavily utilized in the synthesis of HIV-1 integrase strand transfer inhibitors and NMDA receptor antagonists[1]. However, the same structural features that make it biologically valuable—its lipophilic propyl chain and reactive carboxylic acid moiety—dictate specific handling, personal protective equipment (PPE), and disposal requirements.
This guide provides a self-validating operational framework for researchers to safely handle, react, and dispose of this compound, moving beyond basic safety data to explain the causality behind each protocol.
Phase 1: Hazard Profile & Causality
Understanding the physicochemical properties of 1-propyl-1H-indole-2-carboxylic acid is the first step in risk mitigation. As a solid organic acid, it presents specific hazards that dictate our PPE strategy:
-
H302 (Harmful if swallowed): The lipophilic nature of the 1-propyl group enhances gastrointestinal and transdermal absorption compared to the unsubstituted indole core.
-
H315 / H319 (Skin/Eye Irritation): The acidic proton (pKa ~4.5) disrupts local physiological pH upon contact with mucous membranes or perspiration on the skin. This leads to acute irritation and localized protein denaturation[2][3].
-
H335 (May cause respiratory irritation): Fine particulate dust generated during weighing or transfer can easily become airborne via static cling, irritating the upper respiratory tract[3].
Phase 2: Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, PPE must be selected based on the specific operational phase. The table below summarizes the mandatory PPE and the mechanistic rationale for each choice.
| PPE Category | Specification | Operational Rationale (Causality) |
| Eye Protection | ANSI Z87.1 tight-fitting safety goggles | Prevents ocular exposure to airborne particulates (H319) during solid transfer and protects against solvent splashes during the reaction workup. |
| Hand Protection | Double-layered Nitrile gloves (min 0.12 mm) | Nitrile provides an excellent barrier against the solid acid. Double-gloving is mandatory during the addition of coupling reagents dissolved in highly penetrating solvents like DCM or DMF. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned | Protects against static discharge during powder handling, preventing aerosolization, and provides a barrier against accidental spills. |
| Respiratory | N95/FFP2 mask OR Class II Fume Hood | Mitigates inhalation risk (H335) from micro-particulates generated by static cling during weighing and transfer. |
Phase 3: Operational Plan - Step-by-Step Amidation Protocol
The most common application of 1-propyl-1H-indole-2-carboxylic acid in medicinal chemistry is its conversion into an amide derivative via coupling reagents[4]. The following protocol integrates chemical synthesis with rigorous, self-validating safety checks.
Part A: Preparation and Weighing
-
System Check: Verify the fume hood face velocity is operating between 80–100 fpm.
-
PPE Donning: Equip safety goggles, FR lab coat, and double nitrile gloves.
-
Static Mitigation: Use an anti-static gun (Zerostat) on the weighing boat and the compound bottle to prevent aerosolization of the solid acid.
-
Weighing: Carefully weigh 1.0 equivalent of 1-propyl-1H-indole-2-carboxylic acid. Cap the source bottle immediately to prevent environmental moisture absorption.
-
Validation Checkpoint: The powder should transfer smoothly without "jumping" to the spatula. If static is observed, re-apply the anti-static gun.
-
Part B: Reaction Setup (Amide Coupling)
Note: This step utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), which carry their own severe sensitization risks[4].
-
Dissolution: Transfer the acid to an oven-dried round-bottom flask inside the fume hood. Dissolve in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Activation: Add 1.2 equivalents of HOBt, followed by 1.5 equivalents of EDC hydrochloride.
-
Safety Check: EDC is a severe skin sensitizer; immediately change your outer gloves if any powder adheres to them.
-
Validation Checkpoint: A slight turbidity or color change upon EDC addition confirms the formation of the active ester intermediate.
-
-
Base Addition: Add 3.0 equivalents of triethylamine (Et3N) dropwise. The reaction will slightly exotherm.
-
Amine Addition: Add 1.1 equivalents of the target amine. Stir at room temperature for 2-4 hours under an inert nitrogen atmosphere.
Part C: Quenching and Workup
-
Quench: Dilute the reaction mixture with additional DCM and quench with saturated aqueous NaHCO3.
-
Safety Check: Vent the separatory funnel frequently, as the neutralization of residual acid and unreacted EDC will generate pressurized CO2 gas.
-
Validation Checkpoint: The complete cessation of active bubbling (CO2 evolution) validates that all unreacted acid has been safely neutralized.
-
-
Extraction: Separate the organic layer. Wash sequentially with 1M HCl (to remove unreacted amine and Et3N), water, and brine.
-
Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Phase 4: Workflow Visualization
The following diagram maps the logical relationship between the physical handling of the chemical, the synthetic workflow, and the integrated safety measures.
Safety and synthetic workflow for 1-propyl-1H-indole-2-carboxylic acid amidation.
Phase 5: Spill Response & Disposal Plan
A self-validating protocol requires that the end-of-life of the chemical is managed as strictly as its synthesis.
-
Solid Waste Segregation: Any disposable spatulas, weighing boats, or heavily contaminated outer gloves must be placed in a solid hazardous waste container explicitly labeled "Toxic/Irritant Solid Waste - Indole Derivatives."
-
Liquid Waste Segregation: The aqueous washes (containing Et3N salts and HOBt/EDC byproducts) must be separated from the organic distillate (DCM).
-
Aqueous waste is routed to the "Basic Aqueous Waste" stream.
-
DCM is routed to the "Halogenated Organic Waste" stream.
-
-
Surface Decontamination: Wipe down the balance and fume hood base with a damp paper towel (using a 70% Isopropanol/water solution) to capture any invisible micro-dust. Dispose of the towel in the solid waste bin.
-
Doffing Sequence: To prevent cross-contamination, remove outer gloves first, followed by the lab coat, goggles, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after leaving the lab space.
References
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
